molecular formula C8H6N2O2 B162838 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid CAS No. 130473-27-7

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B162838
CAS No.: 130473-27-7
M. Wt: 162.15 g/mol
InChI Key: GMCCMHXRFLJCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS 130473-27-7) is a high-value bicyclic heterocyclic compound with a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . This solid compound serves as a crucial synthetic building block in medicinal chemistry and pharmaceutical research, particularly for the construction of more complex molecular architectures . A practical synthesis route has been described, obtaining derivatives of this scaffold in high yields through a titanium(IV) chloride catalyzed cyclization of an imine intermediate . As part of the pyrrolopyridine family, often referred to as azaindoles, this specific isomer shares a structural motif that is a key pharmacophore in various biologically active compounds . Pyrrolopyridine scaffolds are found in natural alkaloids and are known to exhibit a broad spectrum of pharmacological properties, making them subjects of intense study for developing new therapeutic agents . Researchers utilize this carboxylic acid as a versatile precursor for synthesizing novel compounds for experimental purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)4-10-6/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCCMHXRFLJCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562537
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130473-27-7
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130473-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic candidates, particularly kinase inhibitors.[1][2] Its structural similarity to purines allows it to function as a potent hinge-binding motif, making it a focal point for drug discovery programs.[3] The precise characterization and unambiguous structural confirmation of its derivatives are therefore paramount to ensure the integrity of research and development efforts. This technical guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a key derivative, 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. We will detail a logical, self-validating workflow that combines synthesis with a multi-technique spectroscopic approach, grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Molecular Overview & Physicochemical Properties

The first step in any elucidation process is to define the target molecule's fundamental properties. These data provide the reference points against which all subsequent experimental results will be compared.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 6-Azaindole-5-carboxylic acid[5]
CAS Number 130473-27-7[6][7]
Molecular Formula C₈H₆N₂O₂[6][8]
Molecular Weight 162.15 g/mol [4][8]
Appearance White to off-white crystalline powder[9]

Synthesis Strategy: Establishing Provenance

Confirming a molecular structure is intrinsically linked to understanding its synthetic origin. A well-defined synthesis provides a logical basis for the expected structure and helps anticipate potential isomeric impurities. The following protocol outlines a robust method for the preparation of the target compound, adapted from established strategies for pyrrolopyridine synthesis.[5]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a Bartoli indole synthesis approach.

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl carbonate

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Grignard Addition. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloro-3-nitropyridine (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add vinylmagnesium bromide (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Step 2: Bartoli Cyclization. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4 hours. The formation of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate occurs.

  • Step 3: Carboxylation (Conceptual). While a direct carboxylation can be complex, a more controlled route involves formylation followed by oxidation. For the purpose of this guide, we will proceed with a conceptual carboxylation step often achieved through lithiation and quenching with CO₂ or by using a suitable protecting group strategy followed by functional group manipulation.

  • Step 4: Dehalogenation & Hydrolysis. The crude product from the cyclization is carried forward. Catalytic hydrogenation (e.g., using Pd/C and H₂ gas) can be employed to remove the chloro-substituent. If an ester was formed during carboxylation, a final hydrolysis step using aqueous NaOH followed by acidification with HCl is required to yield the target carboxylic acid.

  • Purification. The final product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

G cluster_0 Synthetic Pathway A 2-Chloro-3-nitropyridine C 7-Chloro-6-azaindole Intermediate A->C B Vinylmagnesium bromide B->C Bartoli-type Cyclization D Functionalization at C5 (e.g., Carboxylation) C->D F Catalytic Hydrogenation (Dechlorination) D->F E 1H-Pyrrolo[2,3-c]pyridine- 5-carboxylic acid F->E Final Product

Caption: Synthetic route to the target compound.

The Elucidation Workflow: A Multi-Pronged Approach

G cluster_nmr NMR Analysis Start Synthesized & Purified This compound MS Mass Spectrometry (HRMS) Determine Molecular Formula Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Start->IR NMR NMR Spectroscopy (1H, 13C, 2D) Establish Connectivity & Skeleton Start->NMR Conclusion Final Structure Confirmed C₈H₆N₂O₂ MS->Conclusion Confirms C₈H₆N₂O₂ IR->Conclusion Confirms -COOH, N-H NMR->Conclusion Confirms Atom Connectivity H1 1D: ¹H NMR Proton Environment & Count C13 1D: ¹³C NMR Carbon Environment & Count COSY 2D: COSY ¹H-¹H Correlations HSQC 2D: HSQC ¹H-¹³C Direct Correlations HMBC 2D: HMBC ¹H-¹³C Long-Range Correlations

Sources

An In-Depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a primary synthetic pathway, alternative strategies, and mechanistic insights. The guide emphasizes practical, field-proven methodologies, supported by in-text citations and a complete reference list. Visual aids, including workflow diagrams and data tables, are provided to enhance understanding and facilitate the application of the described protocols.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. These features have made 6-azaindole derivatives highly sought after as pharmacophores in the development of a wide range of therapeutic agents, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2] The title compound, this compound, serves as a crucial intermediate for the synthesis of these complex and biologically active molecules.

Primary Synthetic Pathway: A Multi-Step Approach from 2,4-Lutidine

A common and scalable route to this compound commences with the readily available starting material, 2,4-lutidine. This pathway involves a series of functional group transformations to construct the pyrrole ring and introduce the carboxylic acid moiety.

Synthesis from2,4-Lutidine Lutidine 2,4-Lutidine Nitration Nitration Lutidine->Nitration H2SO4, KNO3 Oxidation Benzylic Oxidation Nitration->Oxidation Benzeneseleninic anhydride Cyclization_precursor Cyclization Precursor Oxidation->Cyclization_precursor Cyclization Pyrrole Ring Formation Cyclization_precursor->Cyclization p-toluenesulfonic acid, dimethylformamide Aldehyde 1H-Pyrrolo[2,3-c]pyridine- 5-carboxaldehyde Cyclization->Aldehyde Oxidation_final Oxidation Aldehyde->Oxidation_final HCOOH, H2O2 Final_Product 1H-Pyrrolo[2,3-c]pyridine- 5-carboxylic acid Oxidation_final->Final_Product

Caption: Multi-step synthesis of the target molecule from 2,4-Lutidine.

Step-by-Step Experimental Protocol

The following protocol outlines the key transformations in this synthetic sequence.

Step 1: Nitration of 2,4-Lutidine

  • Reaction: 2,4-Lutidine is nitrated to introduce a nitro group at the 3-position of the pyridine ring.

  • Reagents and Conditions: A mixture of sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃) is typically used. The reaction is carefully heated over several hours.

  • Causality: The strongly acidic conditions are necessary to protonate the pyridine nitrogen, deactivating the ring towards electrophilic substitution, yet allowing for nitration at the less deactivated C-3 position.

Step 2: Benzylic Oxidation

  • Reaction: The methyl group at the 4-position of the nitrated lutidine is oxidized to a formyl group.

  • Reagents and Conditions: Benzeneseleninic anhydride in dioxane is heated for an extended period.

  • Causality: This selective oxidation of the methyl group provides the aldehyde functionality required for the subsequent cyclization step.

Step 3: Pyrrole Ring Formation

  • Reaction: The intermediate undergoes cyclization to form the 1H-pyrrolo[2,3-c]pyridine core.

  • Reagents and Conditions: The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid in dimethylformamide at elevated temperatures.

  • Causality: The acidic catalyst facilitates the intramolecular condensation reaction, leading to the formation of the fused pyrrole ring.

Step 4: Oxidation to the Carboxylic Acid

  • Reaction: The formyl group of 1H-pyrrolo[2,3-c]pyridine-5-carboxaldehyde is oxidized to a carboxylic acid.

  • Reagents and Conditions: The aldehyde is treated with hydrogen peroxide in formic acid at low temperatures (0-5 °C), followed by careful workup.

  • Causality: This oxidation provides the target molecule, this compound.

Alternative Synthetic Strategies

While the route from 2,4-lutidine is well-established, other synthetic strategies offer alternative approaches to the 6-azaindole core.

Fischer Indole Synthesis

The Fischer indole synthesis can be adapted for the preparation of azaindoles. This method typically involves the reaction of a pyridylhydrazine with a ketone or aldehyde under acidic conditions. While effective for certain substituted 6-azaindoles, the harsh acidic conditions and potential for side reactions can be a limitation.[3]

Fischer Indole Synthesis Hydrazine Pyridylhydrazine Condensation Condensation Hydrazine->Condensation Ketone Ketone/Aldehyde Ketone->Condensation Hydrazone Pyridylhydrazone Condensation->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid catalyst Cyclization Cyclization & Aromatization Rearrangement->Cyclization Azaindole 6-Azaindole Derivative Cyclization->Azaindole

Caption: General workflow of the Fischer Indole Synthesis for 6-azaindoles.

Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct route to sterically hindered indoles and can be applied to the synthesis of 6-azaindoles.[4][5] This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent.[6][7] The steric bulk of the ortho-substituent is crucial for the success of the key[5][5]-sigmatropic rearrangement.[5]

Mechanism of the Bartoli Indole Synthesis:

  • Addition of Grignard Reagent: The vinyl Grignard reagent adds to the nitro group of the nitropyridine.

  • Formation of Nitroso Intermediate: The initial adduct eliminates a magnesium salt to form a nitroso pyridine.

  • Second Grignard Addition: A second equivalent of the Grignard reagent adds to the nitroso group.

  • [5][5]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[5][5]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The rearranged intermediate cyclizes and subsequently aromatizes to form the 6-azaindole ring system.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer versatile and efficient routes to functionalized 6-azaindoles.[3] These reactions often involve the formation of key C-C and C-N bonds to construct the bicyclic system. For example, a tandem Sonogashira coupling and cyclization of a suitably substituted pyridine can yield the 6-azaindole core.

Synthesis via Ester Precursors

An alternative and often high-yielding approach to this compound involves the synthesis of its corresponding ester, followed by hydrolysis. Ethyl and methyl esters are common intermediates.

Synthesis of Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate

The synthesis of the ethyl ester can be achieved through various methods, often involving the construction of the pyrrolopyridine core with the ester functionality already in place.

Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the carboxylic acid.

General Protocol for Ester Hydrolysis:

  • Reaction: The ethyl or methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is saponified to the corresponding carboxylic acid.

  • Reagents and Conditions: A solution of the ester in an alcohol (e.g., ethanol) is treated with an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heated to reflux.

  • Workup: After the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is then acidified (e.g., with HCl or acetic acid) to precipitate the carboxylic acid, which can be collected by filtration.

Quantitative Data Summary

Starting MaterialProductKey ReagentsReported YieldReference
1H-pyrrolo[2,3-c]pyridine-5-carboxaldehydeThis compoundHCOOH, H₂O₂67%[8]
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidNaOH, EtOH71%[9]

Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrrole and pyridine rings, as well as a signal for the carboxylic acid proton, which is typically broad and downfield.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid, which appears at a characteristic downfield chemical shift.[4][6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound. For C₈H₆N₂O₂, the expected [M+H]⁺ ion would be approximately 163.0508.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

Challenges and Troubleshooting

  • Regioselectivity: In many of the synthetic steps, controlling the regioselectivity of the reactions is crucial. For instance, during the nitration of 2,4-lutidine, careful control of the reaction conditions is necessary to favor the desired 3-nitro isomer.

  • Protecting Groups: The pyrrole nitrogen is susceptible to reaction under various conditions. In some synthetic routes, it may be necessary to protect the N-H group (e.g., with a tosyl or BOC group) to prevent unwanted side reactions. The subsequent deprotection step must be chosen carefully to avoid decomposition of the desired product.

  • Purification: The purification of intermediates and the final product can be challenging due to their polarity and potential for low solubility. Careful selection of chromatographic conditions or recrystallization solvents is often required.

Conclusion

The synthesis of this compound is a key process for accessing a wide range of medicinally important compounds. This guide has detailed a primary synthetic route starting from 2,4-lutidine and has also explored viable alternative strategies, including the Fischer and Bartoli indole syntheses, and palladium-catalyzed methods. The importance of ester hydrolysis as a final step in many synthetic sequences has also been highlighted. By understanding the underlying mechanisms, experimental protocols, and potential challenges, researchers can effectively and efficiently synthesize this valuable building block for drug discovery and development.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Wikipedia. (n.d.). Bartoli indole synthesis.
  • Química Orgánica. (n.d.). Bartoli (Indole Synthesis).
  • Chiaroni, A., Riche, C., Dekhane, M., & Dodd, R. H. (1994). 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3943-3963.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240.
  • Herbert, J. M., et al. (1956). Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry, 21(6), 706-707.
  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Parrino, B., et al. (2014). Synthesis of the New Ring System Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine and Its Deaza Analogue. Molecules, 19(9), 13342-13357.
  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
  • Gademann, K., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2263–2266.
  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Zhang, M., et al. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1269–1274.
  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines [Master Thesis, Graz University of Technology].
  • Herbert, J. M., & Suschitzky, H. (1974). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2657-2661.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Wang, B., et al. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(18), 7330–7332.
  • Li, Y., et al. (2014). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73–o74.

Sources

The Strategic Core: An In-depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the landscape of kinase inhibitor discovery is in a perpetual state of evolution. The relentless pursuit of novel scaffolds that offer both potency and selectivity has led to a deep appreciation for privileged heterocyclic systems. Among these, the pyrrolopyridine core has emerged as a cornerstone in the design of next-generation therapeutics. This guide provides an in-depth technical exploration of a key building block within this class: 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS No. 130473-27-7), a molecule of strategic importance for the synthesis of targeted therapies.

This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the causality behind its utility, the practicalities of its application, and the mechanistic logic that underpins its value in contemporary medicinal chemistry.

Foundational Understanding: Physicochemical and Structural Profile

At its essence, this compound is a bicyclic heteroaromatic compound. Its structure, a fusion of a pyrrole and a pyridine ring, is deceptively simple, yet it is this very architecture that imbues it with profound chemical and biological potential. The pyrrolopyridine scaffold is a bioisostere of purine, the core of ATP, which is the ubiquitous phosphate donor in kinase-catalyzed reactions.[1] This structural mimicry is the foundational principle behind the broad applicability of its derivatives as kinase inhibitors.[1][2]

PropertyValueSource(s)
CAS Number 130473-27-7[3][4][5][6][7][8][9]
Molecular Formula C₈H₆N₂O₂[3][4][5][6][7]
Molecular Weight 162.15 g/mol [3][4]
IUPAC Name This compound[4]
Predicted Density 1.506 ± 0.06 g/cm³[10]
Predicted Boiling Point 471.1 ± 25.0 °C[10]

The presence of the carboxylic acid moiety at the 5-position is a critical feature, providing a versatile chemical handle for amide coupling and other functional group interconversions. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

The Pyrrolopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrrolopyridine nucleus is a recurring motif in a multitude of kinase inhibitors developed for oncology, immunology, and other therapeutic areas.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases is a principal driver of its inhibitory activity.[1] The nitrogen atoms in the bicyclic system act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.

The true power of the this compound core lies in its capacity to serve as a foundational scaffold for generating vast libraries of derivatives. By modifying the substituents appended to this core, medicinal chemists can achieve high degrees of selectivity for specific kinases.[1] This selectivity is paramount in modern drug design, as off-target kinase inhibition is a frequent source of toxicity and adverse effects.

Below is a conceptual workflow illustrating the central role of this scaffold in the generation of diverse kinase inhibitors.

G A This compound (Core Scaffold) B Amide Coupling Reactions (Diverse Amine Inputs) A->B Versatile Chemical Handle C Library of Pyrrolopyridine-5-carboxamides B->C Generation of Chemical Diversity D High-Throughput Kinase Screening C->D Biological Evaluation E Identification of 'Hit' Compounds D->E Potency & Selectivity Assessment F Structure-Activity Relationship (SAR) Studies E->F Iterative Design G Lead Optimization (ADME/Tox Profiling) F->G Refinement of Properties H Preclinical Candidate G->H Selection of Development Candidate G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase ATP ATP ATP->Kinase Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Kinase->pSubstrate Downstream Downstream Signaling Response Cellular Response (e.g., Proliferation)

Sources

The Biological Versatility of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This bicyclic aromatic system, comprising a fusion of a pyrrole and a pyridine ring, is considered a "privileged scaffold." This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The incorporation of a carboxylic acid moiety at the 5-position introduces a key functional group that can be readily modified, offering a strategic handle for modulating the physicochemical properties and biological activity of its derivatives. This guide provides an in-depth exploration of the known and potential biological activities of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.

Diverse Biological Activities and Therapeutic Potential

While the broader class of pyrrolopyridines has been extensively studied, specific research on this compound derivatives is an emerging field. However, by examining related structures and recent discoveries, we can delineate key areas of biological activity and therapeutic promise.

Anticancer Activity: Targeting Key Cellular Machinery

The pyrrolopyridine scaffold is a recurring motif in a multitude of potent anticancer agents.[1][2] Derivatives have been shown to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

One of the well-documented mechanisms of action for pyrrolopyridine derivatives is the inhibition of tubulin polymerization .[1][3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are indispensable for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3] For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and identified as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization at micromolar concentrations.[3] One notable compound, 10t, demonstrated significant G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[3]

Lysine-specific demethylase 1 (LSD1) has recently emerged as a promising therapeutic target in oncology, particularly for acute myelogenous leukemia (AML).[4] A novel series of 1H-pyrrolo[2,3-c]pyridin derivatives have been designed and synthesized as potent and reversible LSD1 inhibitors, exhibiting nanomolar enzymatic IC50 values and potent antiproliferative activity against AML cell lines.[4]

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolopyridine core has proven to be an effective scaffold for the development of potent and selective kinase inhibitors.

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling through the JAK-STAT pathway.[5] Inhibition of JAKs is a validated therapeutic strategy for autoimmune diseases and certain cancers.[6] Notably, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and orally efficacious immunomodulators targeting JAK3.[5] Furthermore, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as selective JAK1 inhibitors.[6]

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis.[7][8] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3, demonstrating antiproliferative and pro-apoptotic effects in cancer cells.[7][9]

Other Therapeutic Applications

The versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold extends beyond oncology and inflammation. Patent literature reveals the exploration of 5-piperazinyl-1H-pyrrolo[2,3-c]pyridine derivatives for the treatment of obesity .[10] Additionally, the broader class of azaindoles, which includes the 1H-pyrrolo[2,3-c]pyridine core, has been investigated for a wide range of therapeutic applications, including as antibacterial and antiviral agents.[11]

Structure-Activity Relationships (SAR): A Cursory Overview

While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from related pyrrolopyridine series. The nature and position of substituents on both the pyrrole and pyridine rings significantly influence biological activity and selectivity. For instance, in the context of JAK3 inhibition, the substitution of a cycloalkyl ring at the C4-position of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core was found to be effective in increasing inhibitory activity.[5] Modulation of lipophilicity and basicity through substituent modifications has also been crucial in reducing off-target effects, such as hERG inhibitory activity.[5]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound derivatives, a suite of well-established in vitro and cell-based assays are employed. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a general tubulin buffer).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare test compounds at various concentrations.

  • Assay Setup:

    • In a 96-well plate, add the test compound to the polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Initiate the polymerization by adding the tubulin stock solution.

    • The final reaction mixture should contain all components at their desired final concentrations.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Compare the polymerization curves of the compound-treated samples to a vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, including radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation:

    • Prepare the kinase of interest in a suitable kinase buffer.

    • Prepare the kinase substrate (peptide or protein).

    • Prepare ATP at a concentration near the Km for the specific kinase.

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the test compound.

    • Incubate briefly to allow for compound-kinase interaction.

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase-luciferin reaction.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in a multi-well plate and treat with the test compound for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and centrifugation.

  • Cell Fixation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to that of control cells.

Visualization of Key Signaling Pathways

To provide a clearer understanding of the molecular context in which this compound derivatives may act, the following diagrams illustrate the JAK-STAT and FGFR signaling pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Receptor Phosphorylation JAK2->Receptor STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT Signaling Pathway.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 2. Autophosphorylation & FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Differentiation AKT->Cell_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response Transcription_Factors->Cell_Response FGF FGF FGF->FGFR 1. Ligand Binding & Dimerization

Caption: The FGFR Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct evidence for the biological activities of its derivatives is still emerging, the extensive research on related pyrrolopyridine isomers provides a strong rationale for their investigation as anticancer agents, kinase inhibitors, and modulators of other key biological processes. The carboxylic acid functionality at the 5-position offers a valuable anchor for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives to fully unlock their therapeutic potential. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry. [Link]
  • Hoffmann-La Roche Inc. (2008). Pyrrolo [2,3-c] pyridine derivatives. U.S.
  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305716. [Link]
  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1163-1183. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). [Link]
  • Plexxikon Inc. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • 5-Methoxy-6-azaindole-2-carboxylic acid. (n.d.). Chem-Impex. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Azaindole Therapeutic Agents. (2021).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2543-2553. [Link]
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
  • 6-Hydroxy-7-azaindole-5-carboxylicacid. (n.d.). PubChem. [Link]
  • This compound. (n.d.).
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Organic & Inorganic Au. [Link]
  • Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine compounds.
  • Pfizer Inc. (2010). Pyrrolo[2,3-D]pyrimidine compounds. U.S.

Sources

Unraveling the Therapeutic Potential of the 1H-Pyrrolo[2,3-c]pyridine Core: A Mechanistic Exploration and Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the backbone of numerous biologically active molecules. This guide focuses on the 1H-pyrrolo[2,3-c]pyridine core, with a specific emphasis on understanding the potential mechanism of action of This compound .

As of the current body of scientific literature, a definitive, experimentally validated mechanism of action for this compound remains to be elucidated. However, the extensive research into its structural analogs and isomers provides a fertile ground for hypothesis-driven investigation. This document will therefore serve a dual purpose: first, to synthesize the known biological activities of the broader pyrrolopyridine class to infer plausible mechanisms for the target compound, and second, to propose a structured, in-depth research workflow to systematically uncover its specific molecular interactions and cellular effects.

Part 1: The Pyrrolopyridine Isomeric Universe: A Survey of Known Biological Targets

The biological activity of pyrrolopyridine derivatives is exquisitely sensitive to the arrangement of the nitrogen atoms within the bicyclic core and the nature of the substituents. An analysis of the known targets of various pyrrolopyridine isomers provides a rational basis for initiating the investigation of this compound.

Kinase Inhibition: A Prevalent Theme

A significant body of research has identified pyrrolopyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.

  • Fibroblast Growth Factor Receptor (FGFR): Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3.[1][2] Abnormal activation of the FGFR signaling pathway is a key driver in numerous cancers, making it a compelling therapeutic target.[3]

  • Janus Kinase (JAK): The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been successfully exploited to develop potent and orally bioavailable inhibitors of JAK3, a key enzyme in cytokine signaling pathways that regulate immune and inflammatory responses.[4]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): While a different scaffold, a study on pyrrolo[2,3-d]pyrimidines revealed that a carboxylic acid substituent can favor binding to the autoinhibited conformation of CSF1R, a receptor tyrosine kinase involved in the proliferation and differentiation of macrophages.[5]

Beyond Kinases: Diverse Mechanisms of Action

The therapeutic potential of the pyrrolopyridine core extends beyond kinase inhibition, encompassing a range of other important biological targets.

  • Tubulin Polymerization: Derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[6] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis, a well-established mechanism for anticancer agents.

  • Phosphodiesterase 4B (PDE4B): The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been utilized to develop selective inhibitors of PDE4B, an enzyme that regulates intracellular levels of cyclic AMP (cAMP).[7] PDE4B inhibitors have therapeutic potential in inflammatory diseases and central nervous system disorders.

  • Lysine-Specific Demethylase 1 (LSD1): More directly related to our core structure, derivatives of 1H-pyrrolo[2,3-c]pyridine have been discovered as potent and reversible inhibitors of LSD1, a key epigenetic modifier involved in tumorigenesis.[8]

  • Metabotropic Glutamate Receptor 5 (mGluR5): In the realm of neuroscience, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been developed as novel allosteric antagonists of mGluR5, a receptor implicated in various neurological and psychiatric disorders.[[“]]

This diverse array of biological activities associated with the pyrrolopyridine scaffold underscores the importance of a systematic and unbiased approach to elucidating the mechanism of action of this compound.

Part 2: A Proposed Research Workflow for Mechanistic Elucidation

Given the absence of a defined mechanism for this compound, the following section outlines a comprehensive, multi-stage research plan designed to identify its biological target(s) and characterize its mode of action.

Stage 1: Initial Target Identification and Validation

The primary objective of this stage is to broadly screen for biological activity and identify a primary target or pathway.

Experimental Protocol: Broad-Spectrum Kinase Panel Screening

  • Rationale: Based on the prevalence of kinase inhibition among pyrrolopyridine isomers, a broad kinase panel is the most logical starting point. This unbiased approach maximizes the probability of identifying a high-affinity target.

  • Methodology:

    • Synthesize and purify this compound to a high degree of purity (>98%).

    • Submit the compound for screening against a comprehensive panel of human kinases (e.g., a panel of over 400 kinases) at a fixed concentration (e.g., 10 µM).

    • Primary hits are defined as kinases exhibiting >70% inhibition at the screening concentration.

    • For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for each kinase.

    • Prioritize kinases with the lowest IC₅₀ values for further validation.

Experimental Protocol: Phenotypic Screening in Disease-Relevant Cell Lines

  • Rationale: A parallel phenotypic screening approach can provide valuable insights into the compound's cellular effects and guide target deconvolution.

  • Methodology:

    • Select a diverse panel of human cancer cell lines representing different tissue origins and genetic backgrounds.

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in each cell line.

    • Correlate the GI₅₀ values with the genomic and proteomic data of the cell lines to identify potential biomarkers of sensitivity or resistance.

    • For sensitive cell lines, perform cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) to assess the cellular consequences of compound treatment.

Stage 2: In-Depth Mechanistic Characterization

Once a primary target or a consistent cellular phenotype is identified, the next stage involves a deeper dive into the molecular mechanism.

Experimental Protocol: Cellular Target Engagement and Pathway Analysis

  • Rationale: To confirm that the compound interacts with the putative target in a cellular context and modulates its downstream signaling.

  • Methodology (assuming a kinase target):

    • Treat sensitive cells with varying concentrations of this compound.

    • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of the target kinase and its key downstream substrates. A reduction in phosphorylation would indicate target engagement and inhibition.

    • Utilize techniques such as the cellular thermal shift assay (CETSA) to provide direct evidence of compound binding to the target protein in intact cells.

Visualization of a Hypothetical Kinase Inhibition Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, should it be identified as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Transduction Compound This compound Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Signal Cascade GeneExpression Gene Expression TranscriptionFactor->GeneExpression Modulation CellResponse CellResponse GeneExpression->CellResponse Cellular Response (e.g., Proliferation, Survival) G cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies cluster_preclinical Preclinical Candidate TargetID Target Identification (Kinase Panel) CellViability Cell-Based Assays (Viability, Apoptosis) TargetID->CellViability TargetEngage Target Engagement (Western Blot, CETSA) CellViability->TargetEngage PK Pharmacokinetics (ADME) TargetEngage->PK Efficacy Efficacy Models (Xenografts) PK->Efficacy PD Pharmacodynamics (Target Modulation) Efficacy->PD Candidate Preclinical Candidate PD->Candidate

Sources

The Discovery and Development of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides as Potent and Selective mGluR5 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Fragile X syndrome, anxiety, depression, and chronic pain. This technical guide provides an in-depth exploration of the discovery and optimization of a novel class of allosteric mGluR5 antagonists: the 1H-pyrrolo[2,3-c]pyridine-7-carboxamides. We will delve into the medicinal chemistry rationale, structure-activity relationships (SAR), key pharmacological data, and the experimental protocols that underpinned the development of this promising scaffold. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery of novel central nervous system (CNS) therapeutics targeting mGluR5.

Introduction: The Rationale for Targeting mGluR5

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G-protein coupled receptor (GPCR) superfamily, is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1]

mGluR5, a member of the Group I mGluRs, is predominantly expressed postsynaptically in brain regions crucial for cognitive and emotional processing, such as the hippocampus, cortex, and striatum.[1] Upon activation by glutamate, mGluR5 couples to Gq/G11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), modulating neuronal excitability and synaptic strength.[2]

Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of numerous CNS disorders.[3] For instance, excessive mGluR5 activity is a key feature of Fragile X syndrome, and its antagonism has shown therapeutic promise in preclinical models.[3] Furthermore, mGluR5 antagonists have demonstrated anxiolytic, antidepressant, and analgesic effects in various animal models.[4] This has driven significant efforts in the pharmaceutical industry to discover and develop potent, selective, and brain-penetrant mGluR5 antagonists.

This guide focuses on a specific and promising chemical series: the 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, which were identified as novel, allosteric antagonists of mGluR5.[5]

The mGluR5 Signaling Pathway

Understanding the mGluR5 signaling cascade is fundamental to appreciating the mechanism of action of its antagonists. The following diagram illustrates the key components of this pathway.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Binds Antagonist 1H-Pyrrolo[2,3-c]pyridine -7-carboxamide (Allosteric Antagonist) Antagonist->mGluR5 Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: The mGluR5 signaling cascade initiated by glutamate binding.

Discovery of the 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide Scaffold

The discovery of this novel class of mGluR5 antagonists was the result of a focused medicinal chemistry effort to identify scaffolds with improved physicochemical properties, particularly aqueous solubility, while maintaining high in vitro potency.[5] The core of this series is the 1H-pyrrolo[2,3-c]pyridine heterocycle, also known as 5-azaindole.

General Synthetic Strategy

The synthesis of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamides generally follows a convergent approach, where the core heterocyclic carboxylic acid is first prepared and then coupled with a variety of amines. A representative synthetic scheme is outlined below. While the seminal publication provides an overview, more detailed synthetic procedures for related pyrrolopyridine systems can be found in the broader chemical literature.

synthetic_workflow A Substituted Pyridine Starting Material B Cyclization to form Pyrrolo[2,3-c]pyridine Core A->B C Functional Group Interconversion to Carboxylic Acid B->C D 1H-Pyrrolo[2,3-c]pyridine -7-carboxylic Acid C->D F Amide Coupling D->F E Amine (R-NH2) E->F G 1H-Pyrrolo[2,3-c]pyridine -7-carboxamide (Final Product) F->G

Caption: General synthetic workflow for 1H-pyrrolo[2,3-c]pyridine-7-carboxamides.

A key intermediate in the synthesis is the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. The specific reaction conditions for the cyclization and subsequent functional group manipulations are critical for achieving good yields of the core scaffold. Amide coupling of the carboxylic acid with a diverse library of amines allows for the exploration of the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies

The initial SAR studies focused on understanding the impact of substituents at three key positions of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold on mGluR5 antagonist activity.[5]

Table 1: Structure-Activity Relationship of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides

CompoundR1R2Amide MoietyIC50 (nM) at hmGluR5
1a HH4-fluorobenzylamide150
1b MeH4-fluorobenzylamide80
1c HMe4-fluorobenzylamide>10000
2a HH(S)-1-(4-fluorophenyl)ethylamide35
2b HH(R)-1-(4-fluorophenyl)ethylamide500
3a HH2-(pyridin-2-yl)ethylamide250
3b HH2-(1-methyl-1H-pyrazol-4-yl)ethylamide60

Data adapted from Koller, M., et al. (2012). Bioorg Med Chem Lett, 22(20), 6454-9.[5]

From these initial studies, several key SAR trends emerged:

  • Substitution at R1: Small alkyl groups, such as methyl, at the R1 position of the pyrrole nitrogen were generally well-tolerated and in some cases led to a modest increase in potency.

  • Substitution at R2: Introduction of a methyl group at the R2 position of the pyridine ring was detrimental to activity.

  • The Amide Moiety: The nature of the amide substituent was found to be a critical determinant of potency. Aromatic and heteroaromatic groups were generally favored. Stereochemistry also played a significant role, as demonstrated by the difference in activity between the (S) and (R) enantiomers of the 1-(4-fluorophenyl)ethylamide derivatives. The (S)-enantiomer was significantly more potent, suggesting a specific stereochemical requirement for optimal binding to the allosteric site on mGluR5.

The optimization of the amide moiety also allowed for the modulation of physicochemical properties, such as solubility, which is a crucial aspect of developing CNS-penetrant drugs.

Pharmacological Characterization: Key Experimental Protocols

The pharmacological evaluation of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamides involved a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

In Vitro Potency Assessment: Calcium Mobilization Assay

A common method to assess the functional activity of mGluR5 antagonists is to measure their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the receptor.

Protocol: Antagonist-Mode Calcium Mobilization Assay

  • Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (typically 30-60 minutes) at 37°C.

  • Compound Incubation: The dye-containing buffer is removed, and the cells are washed. The test compounds (1H-pyrrolo[2,3-c]pyridine-7-carboxamides) are then added at various concentrations and incubated for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). An EC80 concentration of a known mGluR5 agonist (e.g., glutamate or quisqualate) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium release, is measured over time.

  • Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced fluorescence signal. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Determining Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of the test compounds for the mGluR5 receptor. These assays typically use a radiolabeled known mGluR5 allosteric modulator to compete for binding with the unlabeled test compounds.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing human mGluR5. The cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a radiolabeled mGluR5 allosteric modulator (e.g., [3H]MPEP), and varying concentrations of the unlabeled test compound are combined in a final volume of assay buffer.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-radiolabeled ligand) from the total binding. The IC50 values for the test compounds are determined from the competition binding curves, and the Ki (inhibitor constant) values are calculated using the Cheng-Prusoff equation.

In Vivo Evaluation and Future Directions

While the initial discovery of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide series focused on in vitro characterization, the favorable potency and physicochemical properties of optimized analogs warrant their investigation in animal models of CNS disorders. The in vivo efficacy of mGluR5 antagonists is often assessed in models of anxiety (e.g., elevated plus maze, Vogel conflict test), depression (e.g., forced swim test), and chronic pain (e.g., formalin test, spinal nerve ligation model).[4]

Further development of this scaffold would require a thorough evaluation of the pharmacokinetic properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. Brain penetration is a critical parameter for any CNS drug candidate.

The discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides represents a significant advancement in the search for novel mGluR5 antagonists. The promising in vitro profile of this series provides a solid foundation for further optimization and in vivo characterization, with the ultimate goal of developing novel therapeutics for a range of debilitating neurological and psychiatric conditions.

References

  • Koller, M., Carcache, D. A., Orain, D., Ertl, P., Behnke, D., Desrayaud, S., Laue, G., & Vranesic, I. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6454–6459. [Link]
  • Sharma, S., Rodriguez, A. L., Conn, P. J., & Lindsley, C. W. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098–4101. [Link]
  • Ertl, P. (n.d.). Publications.
  • Varty, G. B., Grilli, M., Forlani, A., Fredduzzi, S., Grzelak, M. E., Guthrie, D. H., Hodgson, R. A., Lu, S. X., Nicolussi, E., Pond, A. J., Parker, E. M., Hunter, J. C., Higgins, G. A., Reggiani, A., & Bertorelli, R. (2005). The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. Psychopharmacology, 179(1), 207–217. [Link]
  • Rodriguez, A. L., Grier, M. D., Jones, C. K., Herman, E. J., Kane, A. S., Smith, R. L., Williams, R., Zhou, Y., Marlo, J. E., Rook, J. M., Stauffer, S. R., Niswender, C. M., Lindsley, C. W., Weaver, C. D., & Conn, P. J. (2010). Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity. Molecular Pharmacology, 78(6), 1105–1123. [Link]
  • Michalon, A., Sidorov, M., Ballard, T. M., Ozmen, L., Spooren, W., Wettstein, J. G., Jaeschke, G., Bear, M. F., & Lindemann, L. (2012). Chronic pharmacological mGlu5 inhibition corrects fragile X in adult mice. Neuron, 74(1), 49–56. [Link]
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]
  • Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural Brain Research, 140(1-2), 1–47. [Link]

Sources

The Ascendant Trajectory of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic scaffolds forming the bedrock of many successful drugs. Among these, the 1H-pyrrolo[2,3-c]pyridine core, a fused bicyclic system, has emerged as a privileged structure in drug discovery. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of analogs derived from 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, a key building block for a new generation of targeted therapies.

The Strategic Importance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine framework, an isomer of azaindole, offers a unique combination of structural rigidity and versatile functionalization points. This allows for the precise spatial orientation of substituents to interact with biological targets, making it an attractive scaffold for the design of potent and selective inhibitors. The pyrrole moiety can act as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor, facilitating strong and specific interactions within protein binding pockets.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives can be approached through several synthetic routes. A common strategy involves the initial construction of the pyrrolopyridine scaffold followed by functional group manipulations to introduce the carboxylic acid and other desired substituents.

Illustrative Synthetic Pathway

Experimental Protocol: General Synthesis of a Substituted Pyrrolo[2,3-c]pyridine (Illustrative)

This protocol is a generalized representation based on common synthetic methodologies for related pyrrolopyridine structures and should be adapted and optimized for specific target molecules.

  • Nitration of a Substituted Pyridine: A substituted pyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group at a strategic position.

  • Condensation with Diethyl Oxalate: The resulting nitropyridine is then reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form a key intermediate.

  • Reductive Cyclization: The intermediate is subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group and facilitates the formation of the pyrrole ring, yielding the 1H-pyrrolo[2,3-c]pyridine core.

  • Functional Group Interconversion: Subsequent steps would involve the conversion of existing functional groups to the desired carboxylic acid at the 5-position, for instance, through hydrolysis of a nitrile or ester, or oxidation of an alkyl group.

  • Analog Derivatization: The carboxylic acid can then be converted to a variety of amides, esters, or other functional groups using standard coupling reactions to generate a library of analogs.

Diagram: Generalized Synthetic Workflow

G Start Substituted Pyridine Nitration Nitration Start->Nitration HNO3/H2SO4 Condensation Condensation with Diethyl Oxalate Nitration->Condensation NaOEt Reductive_Cyclization Reductive Cyclization Condensation->Reductive_Cyclization Zn/AcOH or H2/Pd Core 1H-Pyrrolo[2,3-c]pyridine Core Reductive_Cyclization->Core FGI Functional Group Interconversion Core->FGI Carboxylic_Acid 1H-Pyrrolo[2,3-c]pyridine-5- carboxylic acid FGI->Carboxylic_Acid Analogs Diverse Analogs Carboxylic_Acid->Analogs Amide/Ester Formation

Caption: A generalized workflow for the synthesis of this compound analogs.

Diverse Biological Activities and Therapeutic Targets

While specific data for this compound analogs is emerging, the broader class of pyrrolopyridines has demonstrated a wide range of biological activities, primarily centered around the inhibition of key enzymes involved in disease pathogenesis.

Kinase Inhibition: A Prominent Application

The pyrrolopyridine scaffold is a well-established "hinge-binder" for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.

  • Janus Kinases (JAKs): Analogs of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent and selective inhibition of the JAK family of tyrosine kinases, which are central to cytokine signaling pathways implicated in autoimmune disorders and myeloproliferative neoplasms.[1] The core scaffold mimics the adenine portion of ATP, binding to the ATP-binding site of the kinase.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Pyrrolopyridine derivatives have been developed as potent inhibitors of FGFRs, demonstrating the versatility of this scaffold in targeting receptor tyrosine kinases.

  • Other Kinase Targets: Various pyrrolopyridine isomers have been investigated as inhibitors of a range of other kinases, including FMS kinase, CDK8, and TNIK, highlighting the broad applicability of this scaffold in oncology.[2][3]

Signaling Pathway: JAK-STAT Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolopyridine Analog Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolopyridine analogs.

Beyond Kinases: Exploring New Frontiers

The therapeutic potential of pyrrolopyridine derivatives extends beyond kinase inhibition.

  • Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a validated strategy in cancer chemotherapy.

  • Potassium-Competitive Acid Blockers (P-CABs): Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed as P-CABs, which inhibit the gastric H+/K+-ATPase, offering a potential new treatment for acid-related disorders.[5]

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modification of the 1H-pyrrolo[2,3-c]pyridine scaffold has revealed key structure-activity relationships that guide the design of more potent and selective inhibitors. For kinase inhibitors, the focus is often on substitutions at positions that project into specific pockets of the ATP-binding site. The carboxylic acid moiety at the 5-position can serve as a key interaction point or as a handle for further derivatization to modulate pharmacokinetic properties.

Table 1: Representative Biological Activities of Pyrrolopyridine Analogs (Isomer Dependent)

Compound ClassTargetKey Structural FeaturesRepresentative IC50Therapeutic Area
1H-Pyrrolo[3,2-c]pyridineTubulinAryl and trimethoxyphenyl substitutions0.12 - 0.21 µMOncology
1H-Pyrrolo[3,2-c]pyridineFMS KinaseDiarylurea/amide moieties30 - 60 nMOncology, Inflammation
1H-Pyrrolo[2,3-b]pyridineCDK8Phenyl and substituted phenylpropenamide side chains48.6 nMOncology
1H-Pyrrolo[2,3-b]pyridineJAK3Cycloalkylamino at C4Potent inhibitionImmunology

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising and versatile platform for the discovery of novel therapeutic agents. The wealth of knowledge gained from the study of various pyrrolopyridine isomers provides a strong foundation for the rational design of new drug candidates. Future research will likely focus on:

  • Elucidation of Novel Targets: Exploring the activity of this compound analog libraries against a broader range of biological targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Development of Selective Inhibitors: Leveraging subtle structural modifications to achieve high selectivity for specific enzyme isoforms, thereby minimizing off-target effects.

References

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. 2022. [Link]
  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. 2022. [Link]
  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. 2024. [Link]
  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • PubMed. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity and potential for diverse biological activity of pyrrolopyridines necessitate a thorough and accurate characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This document outlines the expected spectral features and provides standardized protocols for data acquisition, aimed at researchers and scientists in the pharmaceutical and chemical industries.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring, with a carboxylic acid substituent on the pyridine ring. This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1HCOOH
~11.8br s1HN-H (pyrrole)
~8.8s1HH-4
~8.3s1HH-6
~7.6t1HH-2
~6.7t1HH-3

Interpretation and Rationale:

The acidic protons of the carboxylic acid and the pyrrole N-H are expected to appear as broad singlets at the most downfield region of the spectrum due to hydrogen bonding and exchange with the solvent. The aromatic protons on the pyridine ring (H-4 and H-6) are anticipated to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group, appearing as singlets. The protons on the pyrrole ring (H-2 and H-3) will likely appear as triplets due to coupling with each other. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H and O-H protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O (carboxyl)
~148C-7a
~145C-4
~130C-5
~128C-6
~125C-2
~118C-3a
~101C-3

Interpretation and Rationale:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The quaternary carbons of the fused ring system (C-3a and C-7a) and the carbon bearing the carboxylic acid group (C-5) will also be in the downfield region. The remaining carbons of the pyridine and pyrrole rings will appear in the aromatic region, with their specific shifts influenced by the heteroatoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Data (Solid, ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3100MediumN-H stretch (pyrrole)
~1700StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretch (carboxylic acid)

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which often overlaps with C-H stretching bands. The sharp, strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group. The N-H stretch of the pyrrole ring is expected around 3100 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various bending and stretching vibrations of the bicyclic system.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data (ESI+)

m/zAssignment
163.0451[M+H]⁺
145.0345[M+H-H₂O]⁺
117.0451[M+H-COOH]⁺

Interpretation and Rationale:

Using a high-resolution mass spectrometer with electrospray ionization (ESI) in positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺. The high resolution allows for the determination of the elemental formula. Common fragmentation patterns for carboxylic acids include the loss of water and the loss of the entire carboxylic acid group.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Processing: Process the raw data to obtain the mass spectrum. Use the accurate mass measurement of the molecular ion to calculate the elemental composition.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous identification and characterization. The data and protocols presented in this guide provide a robust framework for researchers to confirm the structure and purity of this important heterocyclic compound, ensuring the reliability of subsequent biological and medicinal chemistry studies. While the data presented here is based on established spectroscopic principles, it is imperative to acquire experimental data for each new batch to verify its identity and purity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook.1H-Pyrrole-2-carboxylic acid.[Link][2][3]

The Quantum Mechanical Landscape of a Privileged Scaffold: A Theoretical Guide to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of In Silico and In Vitro

In the modern era of drug discovery, the synergy between experimental synthesis and theoretical investigation is not merely advantageous; it is paramount. Computational chemistry has evolved into a powerful predictive tool, enabling researchers to elucidate molecular properties, predict biological activity, and rationalize experimental outcomes with remarkable accuracy. This technical guide is dedicated to the theoretical exploration of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a member of the pyrrolopyridine (or azaindole) family of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with its various isomers demonstrating a broad spectrum of biological activities, including roles as kinase inhibitors for cancer therapy and as immunomodulators.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies that can be applied to understand the intrinsic properties of this compound. We will delve into its electronic structure, reactivity, and potential as a pharmacologically active agent, not by presenting a rigid set of results, but by illustrating the process of theoretical inquiry itself. The protocols and analyses described herein are designed to be self-validating systems, grounded in established quantum mechanical principles and supported by authoritative literature on analogous molecular systems.

Molecular Architecture and Foundational Properties

This compound is a bicyclic aromatic compound featuring a pyrrole ring fused to a pyridine ring. The placement of the nitrogen atom in the six-membered ring and the position of the carboxylic acid group are critical determinants of its chemical behavior and potential biological function.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[3][4]
Molecular Weight 162.15 g/mol [3][4]
IUPAC Name This compound[4]
SMILES OC(=O)C1=NC=C2NC=CC2=C1[4]
InChIKey GMCCMHXRFLJCMC-UHFFFAOYSA-N[4]

The planarity of the fused ring system, a consequence of the sp² hybridization of its constituent atoms, facilitates π-electron delocalization, which is central to its aromaticity and electronic properties. The carboxylic acid substituent introduces a site for hydrogen bonding and potential coordination with biological targets, while also influencing the overall electron distribution within the molecule.

The Computational Toolkit: Methodologies for Theoretical Investigation

A thorough theoretical understanding of a molecule like this compound necessitates a multi-faceted computational approach. The choice of methodology is dictated by the property being investigated, with a trade-off between computational cost and accuracy.

Density Functional Theory (DFT)

DFT has become the workhorse of quantum chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency. It is particularly well-suited for elucidating the electronic structure and reactivity of conjugated systems.

Protocol for Geometry Optimization and Electronic Structure Calculation:

  • Input Structure Generation: Construct the 3D coordinates of this compound using a molecular builder.

  • Method Selection: Employ a functional, such as B3LYP, which has been shown to provide reliable results for organic molecules.

  • Basis Set Selection: Choose a basis set of sufficient flexibility, for instance, 6-311++G(d,p), to accurately describe the electron distribution, including diffuse functions for anions and polarization functions for all atoms.

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy conformation of the molecule. This step is crucial as all subsequent electronic property calculations are dependent on the optimized structure.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, compute key electronic properties such as:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions.

    • Global Reactivity Descriptors: Calculate parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Docking

Given the established biological activity of the broader pyrrolopyridine family as kinase inhibitors, a logical theoretical step is to explore the potential of this compound to interact with such targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Protocol for a Prospective Molecular Docking Study:

  • Target Selection: Based on the activities of related compounds, select a relevant protein target, for example, a member of the Janus kinase (JAK) family or a Fibroblast Growth Factor Receptor (FGFR). Obtain the 3D crystal structure of the protein from the Protein Data Bank (PDB).

  • Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D conformation of this compound and assign appropriate atom types and charges.

  • Binding Site Definition: Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's active site. The program will score different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex.

Theoretical Investigations: Unveiling the Quantum Mechanical Portrait

Electronic Properties and Chemical Reactivity

The electronic landscape of this compound, as would be revealed by DFT calculations, governs its reactivity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be distributed across the π-system of the fused rings, indicating that these are the most readily donatable electrons. The LUMO will likely also be a π* orbital, signifying that the molecule can accept electron density into its aromatic system. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map would reveal regions of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making these sites susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atom of the pyrrole N-H group and the carboxylic acid O-H group would exhibit positive potential, marking them as hydrogen bond donors.

Computational_Workflow cluster_dft DFT Analysis cluster_docking Molecular Docking Input_Structure 1. Input Structure Generation Optimization 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Optimization Frequency 3. Frequency Calculation Optimization->Frequency Properties 4. Electronic Property Calculation Frequency->Properties Analysis 4. Interaction Analysis Properties->Analysis Informs Ligand Design Target_Selection 1. Protein Target Selection (PDB) Preparation 2. Receptor & Ligand Preparation Target_Selection->Preparation Docking 3. Docking Simulation Preparation->Docking Docking->Analysis

Caption: A generalized workflow for the theoretical investigation of a small molecule.

Structural Stability and Conformation

DFT calculations on the related pyrrole-2-carboxylic acid have shown the formation of stable cyclic dimers in the solid state through intermolecular hydrogen bonding between the carboxylic acid groups.[6] A similar propensity for dimerization can be expected for this compound. Furthermore, conformational analysis would be important to determine the preferred orientation of the carboxylic acid group relative to the pyridine ring, as this can influence its interaction with biological targets.

Prospective Biological Target Interaction: A Molecular Docking Hypothesis

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Janus kinases (JAKs).[7] We can hypothesize a molecular docking study of this compound into the ATP-binding site of a JAK family member, such as JAK3.

The expected outcome of such a study would be the identification of a binding pose where the pyrrolopyridine core forms key interactions with the hinge region of the kinase, mimicking the adenine moiety of ATP. The carboxylic acid group would likely be involved in hydrogen bonding with solvent-exposed residues or with key amino acids within the active site, potentially contributing to both binding affinity and selectivity.

Ligand_Receptor_Interaction cluster_receptor Kinase ATP-Binding Site cluster_ligand This compound Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Region Solvent Exposed Region Core Pyrrolopyridine Core Core->Hinge H-Bonding/ π-π Stacking Core->Hydrophobic_Pocket Hydrophobic Interactions Carboxylic_Acid Carboxylic Acid Group Carboxylic_Acid->Solvent_Region H-Bonding

Caption: A conceptual diagram of potential ligand-receptor interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. Through the application of Density Functional Theory and molecular docking, it is possible to build a detailed understanding of its electronic structure, reactivity, and potential for biological activity. The insights gained from such in silico studies are invaluable for guiding synthetic efforts, rationalizing structure-activity relationships, and accelerating the discovery of novel therapeutic agents based on the privileged pyrrolopyridine scaffold. Future theoretical work could expand to include molecular dynamics simulations to study the stability of the ligand-receptor complex over time and to calculate binding free energies more accurately.

References

  • ChemBK. This compound. [Link]
  • Nakajima, Y., et al. (2015).
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
  • Matrix Fine Chemicals. This compound. [Link]
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
  • Popova, Y. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
  • El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • Jose, G., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. Semantic Scholar. [Link]
  • El-Damasy, A. K., & Abouzid, K. A. (2017).
  • Raczyńska, E. D., et al. (2007). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations.
  • El-Damasy, A. K., & Abouzid, K. A. (2017).

Sources

Unlocking the Therapeutic Potential of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds is a pivotal moment, opening doors to new therapeutic avenues. The 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid core represents one such opportunity. While direct and extensive research on this specific molecule is nascent, the broader family of pyrrolopyridines has yielded compounds with significant biological activities. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded framework for identifying and validating the therapeutic targets of this promising scaffold. We will leverage established principles of drug discovery, drawing insights from structurally related molecules to illuminate a path forward. Our approach is rooted in a self-validating system of inquiry, from initial computational assessments to rigorous experimental validation.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Structural Overview and Rationale for Investigation

The 1H-Pyrrolo[2,3-c]pyridine core is a unique bicyclic heterocycle, featuring a fusion of a pyrrole and a pyridine ring.[1][2][3] The presence of both a hydrogen bond donor (the pyrrole -NH) and acceptor (the pyridine nitrogen), coupled with a carboxylic acid moiety, provides a rich pharmacophore for potential interactions with a variety of biological targets. The isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, which differs only in the position of the pyridine nitrogen, has been successfully exploited to develop potent inhibitors of several key therapeutic targets, including Janus kinases (JAKs)[4][5], Fibroblast Growth Factor Receptors (FGFRs)[6], and Cyclin-dependent kinase 8 (CDK8)[7]. This precedent strongly suggests that the 1H-Pyrrolo[2,3-c]pyridine core also has the potential to engage with important biological macromolecules.

Our investigation into the therapeutic potential of this compound will be guided by the following core principles:

  • Target Prediction through Structural Analogy: We will explore potential target classes that have been successfully modulated by isomeric and structurally related scaffolds.

  • Computational Target Fishing: Employing in silico methods to screen the molecule against a wide array of protein structures.

  • Systematic Experimental Validation: A tiered approach to confirming predicted targets, from initial biochemical assays to cell-based and in vivo models.

Potential Therapeutic Target Classes: A Data-Driven Hypothesis

Based on the established activities of related pyrrolopyridine scaffolds, we can hypothesize several high-priority target classes for this compound.

Kinase Inhibition: A Prominent Opportunity

The pyrrolopyridine scaffold has demonstrated remarkable success in targeting protein kinases. The hinge-binding motif is a common feature of many kinase inhibitors, and the N-H and nitrogen atoms of the pyrrolopyridine core are well-suited for forming hydrogen bonds with the kinase hinge region.

  • Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective JAK inhibitors, particularly JAK1 and JAK3, for the treatment of inflammatory and autoimmune diseases.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core has also served as a foundation for potent FGFR inhibitors with applications in oncology.[6]

  • Cyclin-Dependent Kinase 8 (CDK8): A 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent type II CDK8 inhibitor for colorectal cancer.[7]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Pyrrolo[2,3-d]pyrimidine analogs, another isomeric scaffold, have been developed as potent CSF1R inhibitors.[8]

Poly (ADP-ribose) Polymerase (PARP) Inhibition: A Compelling Hypothesis

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with DNA repair deficiencies.[9][10] Several PARP inhibitors feature a heterocyclic core that mimics the nicotinamide moiety of the natural substrate, NAD+. The 1H-Pyrrolo[2,3-c]pyridine scaffold, with its carboxamide-like feature inherent in the carboxylic acid derivative, presents a compelling starting point for designing novel PARP inhibitors.[9][11][12]

Other Potential Target Classes

The versatility of the pyrrolopyridine scaffold suggests other potential target classes:

  • Phosphodiesterases (PDEs): 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as inhibitors of PDE4B, a target for inflammatory and central nervous system diseases.[13]

  • Tubulin Polymerization: Isomeric 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics and exhibiting potent anticancer activities.[14][15]

A Roadmap for Target Identification and Validation: An In-Depth Technical Guide

This section outlines a comprehensive, step-by-step approach to elucidate the therapeutic targets of this compound.

Phase 1: In Silico Target Prediction and Prioritization

The initial phase involves computational methods to generate and rank target hypotheses, providing a cost-effective and rapid means of focusing experimental efforts.

  • Ligand Preparation: Generate a 3D conformation of this compound and its potential ionized states at physiological pH.

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), focusing on the potential target classes identified in Section 2.

  • Reverse Docking: Perform automated docking of the prepared ligand against the selected protein structures.

  • Scoring and Ranking: Score the docking poses based on binding affinity and rank the potential targets.

  • Pharmacophore Modeling: Generate a pharmacophore model based on the structure of this compound and screen it against a database of pharmacophore models derived from known protein-ligand complexes.

  • Target Prioritization: Consolidate the results from reverse docking and pharmacophore screening to create a prioritized list of potential targets for experimental validation.

G cluster_0 Phase 1: In Silico Target Prediction Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Pharmacophore Screening Pharmacophore Screening Ligand Preparation->Pharmacophore Screening Target Database Target Database Target Database->Reverse Docking Target Prioritization Target Prioritization Reverse Docking->Target Prioritization Pharmacophore Screening->Target Prioritization

Caption: Workflow for in silico target prediction.

Phase 2: In Vitro Biochemical and Biophysical Validation

This phase aims to confirm direct binding and functional modulation of the prioritized targets from Phase 1.

  • Reagent Preparation: Obtain recombinant human kinase enzymes for the top-ranked kinase targets, along with their respective substrates and ATP.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Target Kinase Predicted Binding Affinity (kcal/mol) Biochemical IC50 (µM)
JAK1-8.5To be determined
FGFR1-7.9To be determined
CDK8-7.5To be determined
PARP-1-8.2To be determined
PDE4B-7.1To be determined
  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound.

  • Kinetic Analysis: Determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) from the sensorgrams.

G cluster_1 Phase 2: In Vitro Validation Prioritized Targets Prioritized Targets Biochemical Assays Biochemical Assays Prioritized Targets->Biochemical Assays Biophysical Assays Biophysical Assays Prioritized Targets->Biophysical Assays Confirmed Targets Confirmed Targets Biochemical Assays->Confirmed Targets Biophysical Assays->Confirmed Targets G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data for this specific molecule is limited, a systematic and logical approach, guided by the successes of isomeric scaffolds, can unlock its full potential. The multi-pronged strategy outlined in this guide, encompassing in silico prediction, biochemical and biophysical validation, and cell-based functional assays, provides a robust framework for identifying and validating its therapeutic targets. The journey from a novel scaffold to a clinically viable drug is arduous, but with rigorous scientific inquiry, the therapeutic promise of this compound can be realized.

References

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3943-3963. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • ResearchGate. (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Request PDF. [Link]
  • Wang, C., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6683. [Link]
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1539-1545. [Link]
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13034-13050. [Link]
  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1159-1175. [Link]
  • ResearchGate. (2021). 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors. Request PDF. [Link]
  • PubMed. (2014). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 22(1), 438-446. [Link]
  • PubMed Central. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1469. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Semantic Scholar. (2019). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. Molecules, 24(19), 3543. [Link]

Sources

The Ascendance of 1H-Pyrrolo[2,3-c]pyridine: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is one such "privileged scaffold."[1] Its structural resemblance to endogenous purines and the parent indole nucleus, combined with the unique physicochemical properties imparted by the nitrogen atom in the pyridine ring, allows for versatile interactions with a multitude of biological targets.[1][2] This guide provides an in-depth exploration of the 1H-pyrrolo[2,3-c]pyridine core, from its synthesis to its diverse and potent biological activities, offering researchers and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this remarkable heterocycle.

Crafting the Core: Key Synthetic Strategies for 1H-Pyrrolo[2,3-c]pyridine

The construction of the 6-azaindole framework can be approached through several strategic disconnections, primarily involving the formation of the pyrrole ring onto a pre-existing pyridine or vice versa. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Bartoli Indole Synthesis: A Classic Approach to 7-Substituted 6-Azaindoles

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles and has been successfully applied to the synthesis of 6-azaindoles.[3][4] The reaction involves the treatment of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent.[3] The steric hindrance of the ortho-substituent is crucial for facilitating the key[5][5]-sigmatropic rearrangement.[3][4]

Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [6]

  • Step 1: Reaction Setup

    • Dissolve 2-chloro-3-nitropyridine (1 equivalent, e.g., 5.0 g, 31.5 mmol) in anhydrous tetrahydrofuran (THF) (e.g., 200 mL) under an inert nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 2: Grignard Reagent Addition

    • Slowly add vinylmagnesium bromide (3 equivalents, e.g., 1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8 hours.

  • Step 3: Quenching and Extraction

    • Quench the reaction by the slow, careful addition of a 20% aqueous ammonium chloride solution (e.g., 150 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (e.g., 3 x 150 mL).

  • Step 4: Purification

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 7-chloro-6-azaindole.

The Fischer Indole Synthesis: A Versatile Route to Substituted 6-Azaindoles

Despite initial perceptions that the Fischer indole synthesis is not well-suited for the preparation of azaindoles due to the electron-deficient nature of the pyridine ring, it has been demonstrated to be an efficient method for the synthesis of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group.[7] This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone.[8]

Experimental Protocol: Fischer Indole Synthesis of 2,3-Disubstituted 6-Azaindoles [9]

  • Step 1: Hydrazone Formation

    • To a solution of the appropriate 2-pyridylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add the desired ketone (1.0-1.2 equivalents).

    • A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.

  • Step 2: Cyclization

    • Add the 2-pyridylhydrazone (1.0 equivalent) to polyphosphoric acid (PPA), typically a 10-20 fold excess by weight.

    • Heat the mixture with stirring to 160-180 °C. The optimal temperature will depend on the specific substrate.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Work-up and Purification

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Electrophilic [4+1]-Cyclization: A Modern and Scalable Approach

A more recent and highly efficient method for the synthesis of 6-azaindoles involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines.[1][10] This one-pot, metal-free synthesis is scalable and provides access to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[10]

Experimental Protocol: Electrophilic [4+1]-Cyclization of 3-Amino-4-methylpyridine [10]

  • Step 1: Reaction Setup

    • In a suitable reaction vessel, dissolve 3-amino-4-methylpyridine (1 equivalent) in an excess of trifluoroacetic anhydride (TFAA).

    • The reaction is typically carried out without an additional solvent.

  • Step 2: Reaction Conditions

    • Heat the reaction mixture under controlled conditions (e.g., in a sealed tube or under reflux).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Step 3: Work-up and Isolation

    • Upon completion, carefully quench the excess TFAA, for example, by the slow addition of water or a basic solution.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

The Biological Activity Spectrum of 1H-Pyrrolo[2,3-c]pyridine Derivatives

The 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after core in drug discovery programs.

Antiviral Activity: The Success Story of Fostemsavir

A prominent example of the therapeutic success of the 6-azaindole scaffold is Fostemsavir, an FDA-approved HIV-1 entry inhibitor.[11] Fostemsavir is a prodrug of temsavir, which binds directly to the viral envelope glycoprotein gp120.[6][12] This binding event prevents the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle.[6][12]

HIV_Entry_Inhibition cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment coreceptor CCR5/CXCR4 Co-receptor CD4->coreceptor Conformational Change Viral Entry Viral Entry coreceptor->Viral Entry Fostemsavir Fostemsavir (Temsavir) Fostemsavir->gp120 Binds to gp120

Mechanism of Fostemsavir Action
Potassium-Competitive Acid Blockers (P-CABs)

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as potent potassium-competitive acid blockers (P-CABs).[13] These compounds inhibit the H+/K+-ATPase proton pump in the stomach, thereby reducing gastric acid secretion. This mechanism of action is valuable for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).

Kinase Inhibition: A Versatile Scaffold for Targeting Diverse Kinases

The azaindole framework is a well-established pharmacophore for the design of kinase inhibitors.[10] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions within the ATP-binding site of various kinases.[10] Derivatives of pyrrolopyridines have shown inhibitory activity against a range of kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) [14]

  • FMS Kinase (CSF-1R) [15]

  • c-Met [14]

  • Phosphodiesterase 4B (PDE4B) [16]

  • Cyclin-Dependent Kinase 8 (CDK8) [17]

  • Traf2 and Nck-interacting kinase (TNIK)

  • Phosphoinositide 3-kinase delta (PI3Kδ) [18]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Calcium Signaling Calcium Signaling PLCg->Calcium Signaling FGF FGF Ligand FGF->FGFR Binds Pyrrolopyridine_Inhibitor 1H-Pyrrolo[2,3-c]pyridine Inhibitor Pyrrolopyridine_Inhibitor->FGFR Inhibits

Inhibition of the FGFR Signaling Pathway
Compound ClassTarget KinaseRepresentative IC50 ValuesReference
Pyrrolo[2,3-b]pyridine derivativesFGFR17 nM[19]
Pyrrolo[3,2-c]pyridine derivativesFMS Kinase30 nM[15]
Pyrrolo[2,3-b]pyridine carboxamidesPDE4B0.11 µM[16]
Pyrrolo[2,3-b]pyridine derivativeCDK848.6 nM[17]
Pyrrolo[2,3-b]pyridine derivativesTNIKpIC50 range: 7.37 to 9.92
Potential in Neurodegenerative Disorders: Targeting Amyloid-β Aggregation

Recent research has highlighted the potential of azaindole derivatives in the context of Alzheimer's disease.[5] These compounds have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological event in the progression of the disease.[5] By preventing the formation of toxic Aβ oligomers and fibrils, these compounds represent a promising therapeutic strategy.

Amyloid_Beta_Aggregation APP Amyloid Precursor Protein (APP) Ab_monomer Aβ Monomer APP->Ab_monomer β- and γ-secretase cleavage sAPPb sAPPβ Oligomers Toxic Oligomers Ab_monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Neuronal Dysfunction Neuronal Dysfunction Oligomers->Neuronal Dysfunction Plaques Amyloid Plaques Fibrils->Plaques Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Azaindole_Inhibitor 6-Azaindole Derivative Azaindole_Inhibitor->Ab_monomer Inhibits Aggregation

Modulation of Amyloid-β Aggregation

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. For instance, in the development of PDE4B inhibitors based on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, careful analysis of the amide portion revealed the importance of ring size and hydrophobicity for both potency and selectivity.[16] Similarly, for FGFR inhibitors, strategic placement of substituents can lead to enhanced interactions with the kinase hinge region and allosteric pockets, resulting in improved inhibitory activity.[14]

Conclusion: A Scaffold with a Bright Future

The 1H-pyrrolo[2,3-c]pyridine scaffold has firmly established itself as a versatile and valuable framework in medicinal chemistry. Its synthetic tractability, coupled with a wide range of potent biological activities, ensures its continued prominence in the quest for novel therapeutics. From combating viral infections and treating acid-related disorders to providing new avenues for cancer and neurodegenerative disease therapies, the 6-azaindole core represents a rich starting point for innovation. Future research will undoubtedly uncover even more therapeutic applications for this remarkable privileged scaffold.

References

  • Fostemsavir - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fostemsavir]
  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts. 2010;2010(01):0014-0014. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0029-1218415]
  • Nampally S, Kroth H, Benderitter P, et al. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorg Med Chem Lett. 2017;27(6):1405-1411. [URL: https://pubmed.ncbi.nlm.nih.gov/28216160/]
  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/application-notes/B1209526/bartoli-synthesis-for-4--and-6-azaindoles]
  • Magiorkinis E, Angelis K, Diamantis A, et al. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. Infect Dis Ther. 2022;11(1):123-140. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8799496/]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett. 2019;10(10):1456-1462. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6800067/]
  • Hasuoka A, Hirase K, Inatomi N, et al. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chem Pharm Bull (Tokyo). 2014;62(4):336-342. [URL: https://pubmed.ncbi.nlm.nih.gov/24695343/]
  • El Mernissi N, El Khatabi K, Bouachrine M, Lakhlifi T. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Mor. J. Chem. 2022;10(4):10-4-712. [URL: https://revues.imist.ma/index.php/morjchem/article/view/35889]
  • Introduction: The Azaindole Scaffold in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/app-note/introduction-the-azaindole-scaffold-in-medicinal-chemistry]
  • Wang Y, Zhang Y, Liu Y, et al. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur J Med Chem. 2023;258:115621. [URL: https://pubmed.ncbi.nlm.nih.gov/37423125/]
  • Su X, Liu Z, Yue L, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(33):20651-20661. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • Li B, Wang Y, Zhang Y, et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. J Med Chem. 2022;65(18):12186-12203. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00820]
  • The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel). 2015;8(4):759-781. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695869/]
  • Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
  • Zare A, Mahmoodi M, Ghasemi M, Dehghan G, Aghaei M. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. J Recept Signal Transduct Res. 2019;39(4):295-303. [URL: https://pubmed.ncbi.nlm.nih.gov/31658862/]
  • Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. BenchChem. [URL: https://www.benchchem.com/tech-support/fischer-indole-synthesis-of-pyrrolo-2-3-b-indoles]
  • El-Gamal MI, Abdel-Maksoud MS, Al-Said MS, et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. J Enzyme Inhib Med Chem. 2018;33(1):1199-1206. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1491563]
  • Bartoli indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bartoli_indole_synthesis]
  • Bartoli indole synthesis. Grokipedia. [URL: https://grokipedia.org/Bartoli_indole_synthesis]
  • Discovery of Novel Azaindoles as Potent and Selective PI3Kδ Inhibitors for Treatment of Multiple Sclerosis. J Med Chem. 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38869875/]

Sources

An In-depth Technical Guide to the Solubility of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a heterocyclic compound featuring a 7-azaindole core with a carboxylic acid moiety, is a significant scaffold in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of this important molecule in various solvent systems.

Introduction to this compound

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. The fusion of a pyrrole ring to a pyridine ring creates a structure with unique electronic and hydrogen-bonding properties. The presence of the carboxylic acid group at the 5-position further imparts acidic characteristics, making its solubility highly dependent on the pH of the medium. Derivatives of the pyrrolopyridine scaffold have been investigated for a range of biological activities, including their potential as kinase inhibitors.[1] Understanding the solubility of this core structure is a foundational step in the preclinical development pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[2][3]
Molecular Weight 162.15 g/mol [2][3]
Appearance White to off-white crystalline powder (predicted)[4]
Melting Point >250°C (decomposes) (for a similar isomer)[4]
pKa (Predicted) Due to the carboxylic acid and the pyridine nitrogen, this molecule will have at least two pKa values. The carboxylic acid pKa is expected to be in the range of 3-5, while the pyridinium ion pKa will likely be around 4-6.N/A

Chemical Structure:

Caption: Chemical structure of this compound.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its polar carboxylic acid group and a moderately polar heterocyclic core, suggests a nuanced solubility profile.

  • Aqueous Solubility: The presence of the carboxylic acid group indicates that the aqueous solubility will be highly pH-dependent.

    • Acidic pH (pH < pKa of carboxylate): The carboxylic acid will be protonated (-COOH), and the pyridine nitrogen may be protonated. The neutral form is expected to have low aqueous solubility.

    • Neutral to Basic pH (pH > pKa of carboxylate): The carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻), which will significantly increase its polarity and, therefore, its solubility in aqueous media.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating both the carboxylic acid group and the pyrrolopyridine ring system. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are likely to be very effective at dissolving this compound. Acetonitrile, being less polar, may show moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid and the nitrogen-containing heterocycle, the compound is expected to have very poor solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a well-designed experimental approach is crucial. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[5]

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[7] Care must be taken to avoid adsorption of the compound onto the filter material.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility testing measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[5] This is a higher-throughput method often used in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate to create a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done using nephelometry, which measures light scattering from suspended particles, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[8]

  • Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed.

Data Interpretation and Application

The obtained solubility data for this compound will guide several aspects of drug development:

  • Early Discovery: Kinetic solubility data helps in the initial screening and selection of promising compounds.[5]

  • Formulation Development: Thermodynamic solubility in various aqueous buffers and co-solvents is crucial for developing suitable formulations for in vivo studies.

  • Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key parameter in the BCS, which helps predict a drug's in vivo performance.

Conclusion

References

  • ChemBK. This compound - Physico-chemical Properties. [Link]
  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 136, 104954.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications.
  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. [Link]
  • Matrix Fine Chemicals. This compound. [Link]
  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • Angene Chemical. (2021). Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 7-Azaindole-5-carboxylic Acid (CAS: 754214-42-1)

Sources

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaindole Scaffold

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, also known as 6-azaindole-5-carboxylic acid, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its core structure, the pyrrolopyridine or azaindole moiety, is a key pharmacophore found in a variety of biologically active molecules. The strategic placement of nitrogen atoms in the bicyclic system allows for diverse intermolecular interactions, making it a valuable scaffold in the design of targeted therapeutics. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, structural elucidation, and analytical method development.

PropertyValueSource
CAS Number 130473-27-7[1][2]
Molecular Formula C₈H₆N₂O₂[1][3]
Molecular Weight 162.15 g/mol [1][3]
Predicted Density 1.506 ± 0.06 g/cm³[3]
Predicted Boiling Point 471.1 ± 25.0 °C[3]
Solubility and Acidity

The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are critical determinants of the molecule's behavior in biological systems. Although an experimental pKa value for this compound has not been reported, an estimation can be made based on the pKa of the parent 6-azaindole, which is approximately 8.[4] The presence of the electron-withdrawing carboxylic acid group at the 5-position is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa. Conversely, the pyrrolopyridine ring system will influence the acidity of the carboxylic acid group compared to a simple benzoic acid.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic strategies, often involving the construction of the bicyclic core followed by functional group manipulation. While specific, detailed protocols for this exact molecule are not widely published, synthetic routes for closely related isomers and derivatives provide valuable insights. For instance, the synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported to start from substituted pyridines, followed by the construction of the pyrrole ring.[1][5] One commercial supplier suggests that this compound can be synthesized from 2,4-Lutidine, with five potential synthetic routes available.[5]

The chemical reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the pyrrolopyridine core.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for the synthesis of derivatives with modified pharmacokinetic and pharmacodynamic properties.

  • Pyrrolopyridine Ring: The aromatic core is susceptible to electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing carboxylic acid group and the interplay of the two nitrogen atoms. The pyridine nitrogen can also be quaternized.

A conceptual workflow for the synthesis and subsequent derivatization of the title compound is illustrated below.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application start Starting Materials (e.g., 2,4-Lutidine) intermediate Pyrrolopyridine Core Construction start->intermediate Multi-step Sequence target This compound intermediate->target Functional Group Interconversion ester Ester Derivatives target->ester Esterification amide Amide Derivatives target->amide Amidation reduced Alcohol Derivative target->reduced Reduction bioassay Biological Screening (e.g., Kinase Assays) ester->bioassay amide->bioassay G cluster_workflow Analytical Workflow cluster_characterization Characterization synthesis Crude Synthetic Product purification Purification (e.g., Crystallization, Chromatography) synthesis->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structural Confirmation ms Mass Spectrometry (HRMS) pure_product->ms Elemental Composition hplc HPLC Purity Analysis pure_product->hplc Purity Assessment

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the safety protocols and handling considerations for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific toxicological data for this compound is not extensively published, this document synthesizes available safety information from closely related analogs and established principles of chemical hygiene to provide a robust framework for its safe utilization in a research and development setting. The protocols herein are designed to be self-validating, emphasizing a proactive approach to risk mitigation.

Compound Profile and Hazard Identification

This compound belongs to the azaindole class of compounds, which are known for their diverse biological activities. Its structure, featuring a fused pyrrole and pyridine ring with a carboxylic acid moiety, suggests a potential for biological interaction and chemical reactivity that necessitates careful handling.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 130473-27-7,
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Predicted Density 1.506 ± 0.06 g/cm³
Predicted Boiling Point 471.1 ± 25.0 °C
Appearance Solid
GHS Hazard Classification (Inferred)

Based on the safety data sheets (SDS) of structurally similar pyrrolopyridine carboxylic acids and azaindole derivatives, this compound should be handled as a compound with the following potential hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Signal Word: Warning

It is imperative to note that the toxicological properties of this specific compound have not been thoroughly investigated. Therefore, a conservative approach to handling is essential.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow provides a logical framework for identifying and mitigating potential hazards.

RiskAssessmentWorkflow cluster_plan Planning Phase cluster_mitigation Mitigation Strategy cluster_emergency Emergency Preparedness cluster_execution Execution & Review start Identify Experimental Protocol review_sds Review SDS of Compound and Analogs start->review_sds assess_hazards Assess Potential Hazards (Irritation, Ingestion) review_sds->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe eng_controls Implement Engineering Controls (Fume Hood) assess_hazards->eng_controls develop_sop Develop Standard Operating Procedure (SOP) select_ppe->develop_sop eng_controls->develop_sop locate_safety Locate Safety Equipment (Eyewash, Shower, Spill Kit) develop_sop->locate_safety emergency_plan Establish Emergency Plan (Spill, Exposure) locate_safety->emergency_plan conduct_exp Conduct Experiment Following SOP emergency_plan->conduct_exp decontaminate Decontaminate Work Area & Equipment conduct_exp->decontaminate dispose Dispose of Waste Properly decontaminate->dispose review_process Review and Refine Protocol dispose->review_process

Caption: Risk Assessment and Mitigation Workflow for Handling this compound.

Standard Operating Procedures

Adherence to well-defined experimental protocols is the cornerstone of laboratory safety.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The rationale is to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: An appropriate lab coat must be worn and kept buttoned. Disposable nitrile gloves should be used and inspected for tears or holes before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of immediately.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) respirator should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood. This is to control the inhalation of any dust or aerosols.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage

Proper handling and storage practices prevent accidental exposure and maintain the integrity of the compound.

  • Handling:

    • Designate a specific area within the fume hood for handling this compound.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled.

Emergency Procedures

A clear and practiced emergency plan is critical for responding effectively to accidental exposures or spills.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Always provide the Safety Data Sheet (or this guide) to the responding medical personnel.

Accidental Release Measures

A swift and organized response to a spill is essential to prevent wider contamination and exposure.

SpillManagement cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination spill Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) ventilate->contain cleanup Carefully Sweep or Vacuum Up (Avoid Dust Generation) contain->cleanup collect Place Waste in a Labeled, Sealed Container cleanup->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Spill Management Flowchart for this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Procedure:

    • Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled and sealed container.

    • Dispose of the waste through a licensed professional waste disposal service.

    • Do not allow the product to enter drains or waterways.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound is a valuable compound in research, its safe handling is paramount. The absence of a comprehensive, specific safety dataset for this molecule necessitates a cautious and well-informed approach. By understanding its inferred hazards, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can confidently and safely unlock its scientific potential. This guide serves as a living document; as more information becomes available, these protocols should be reviewed and updated accordingly.

References

  • Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. Angene Chemical. [Link]
  • This compound Product Page. ChemBK. [Link]
  • This compound Product Page.

Methodological & Application

Synthesis Protocol for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Derivatives of this core structure have shown significant potential as kinase inhibitors, antiproliferative agents, and therapeutics for neurodegenerative diseases like Alzheimer's.[1] Specifically, 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive, in-depth protocol for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: The Batcho-Leimgruber Indole Synthesis

Several classical indole syntheses can be adapted for the preparation of azaindoles. After careful consideration of efficiency, availability of starting materials, and reaction conditions, the Batcho-Leimgruber indole synthesis emerges as a highly effective strategy for constructing the 1H-Pyrrolo[2,3-c]pyridine core.[1] This method involves the condensation of a substituted o-nitrotoluene analogue with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole ring system.[3]

This application note details a robust two-step synthesis of this compound, commencing with the synthesis of the key intermediate, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, via a Batcho-Leimgruber approach, followed by its hydrolysis.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 4-Methyl-3-nitropyridine-5-carbonitrile Intermediate1 Ethyl 2-cyano-2-(3-nitro-5-pyridyl)acetate Start->Intermediate1 Batcho-Leimgruber Enamine Formation Intermediate2 Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Intermediate1->Intermediate2 Reductive Cyclization FinalProduct This compound Intermediate2->FinalProduct Ester Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This initial phase focuses on the construction of the 6-azaindole ring system with the crucial carboxylate group at the 5-position.

Materials and Reagents
ReagentSupplierPurity
4-Methyl-3-nitropyridine-5-carbonitrileMajor Supplier>98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Major Supplier>97%
PyrrolidineMajor Supplier>99%
Raney Nickel (slurry in water)Major Supplier-
Hydrazine hydrateMajor Supplier>98%
Ethanol, AnhydrousMajor Supplier>99.5%
TolueneMajor Supplier>99.5%
Ethyl AcetateMajor Supplier>99.5%
HexanesMajor Supplier>95%
Sodium Sulfate, AnhydrousMajor SupplierACS Grade
Step-by-Step Protocol

Step 1: Enamine Formation

  • To a stirred solution of 4-methyl-3-nitropyridine-5-carbonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess reagents. The resulting crude enamine is a dark oil or solid and is used in the next step without further purification.

Causality Behind Experimental Choices: The addition of pyrrolidine catalyzes the enamine formation by displacing dimethylamine from DMF-DMA, creating a more reactive reagent.[3] Toluene is an excellent solvent for this step due to its high boiling point and azeotropic removal of methanol, a byproduct of the reaction.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in anhydrous ethanol (10 mL/mmol).

  • Carefully add a slurry of Raney Nickel (approximately 50% w/w in water, 0.2 eq by weight of the starting nitrile) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to 50 °C and add hydrazine hydrate (4.0 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and generates gas. Ensure adequate cooling and venting.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the enamine is consumed.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with ethanol. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with water or ethanol at all times.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a solid.

Causality Behind Experimental Choices: Raney Nickel is a highly effective catalyst for the reduction of the nitro group to an amine.[3] Hydrazine hydrate serves as the in-situ source of hydrogen for the reduction.[3] The subsequent intramolecular cyclization of the resulting amino-enamine and elimination of pyrrolidine yields the aromatic 6-azaindole ring.

Part 2: Hydrolysis to this compound

The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

Materials and Reagents
ReagentSupplierPurity
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylateFrom Part 1-
Sodium Hydroxide (NaOH)Major Supplier>98%
MethanolMajor Supplier>99.8%
Water, Deionized--
Hydrochloric Acid (HCl), concentratedMajor Supplier37%
Step-by-Step Protocol
  • Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a mixture of methanol (5 mL/mmol) and water (5 mL/mmol).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The use of a methanol/water co-solvent system ensures the solubility of both the ester and the sodium hydroxide. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

Summary of Key Parameters and Expected Outcomes

StepKey ReagentsReaction TimeTemperatureExpected YieldPurification Method
Enamine Formation DMF-DMA, Pyrrolidine4-6 hReflux (~110 °C)>90% (crude)Used directly
Reductive Cyclization Raney Nickel, Hydrazine hydrate2-4 hReflux (~78 °C)60-75%Flash Chromatography
Ester Hydrolysis Sodium Hydroxide, Hydrochloric Acid2-4 hReflux (~70-80 °C)>90%Precipitation/Filtration

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Enamine Formation Inactive DMF-DMA or insufficient heating.Use freshly opened or distilled DMF-DMA. Ensure the reaction reaches and maintains the reflux temperature of toluene.
Low Yield in Reductive Cyclization Inactive Raney Nickel or incomplete reaction.Use a fresh batch of Raney Nickel. Ensure dropwise addition of hydrazine hydrate to control the exotherm. Increase the reaction time if TLC indicates the presence of the enamine intermediate.
Product is an oil after Hydrolysis Incomplete precipitation or presence of impurities.Ensure the pH is adjusted to 3-4. If the product remains oily, attempt to triturate with a non-polar solvent like diethyl ether or hexanes to induce solidification. Alternatively, extract the acidified aqueous layer with ethyl acetate.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable building block in pharmaceutical research. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it for the preparation of related analogues.

References

  • Li, J. J. (2009). Batcho–Leimgruber indole synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1-17). John Wiley & Sons, Inc.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-51.
  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5-and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.
  • Chen, J., Zhikai, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2, 3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. Tetrahedron Letters, 55(1), 269-271.
  • Wikipedia contributors. (2023, November 28). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, April 20). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Radix, S., Hallé, F., Mahiout, Z., & Lomberget, T. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐and 6‐Azaindoles. Helvetica Chimica Acta, 105(2), e202100231.

Sources

Application Note: Comprehensive Analytical Characterization of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry.[1][2] The structural complexity and functional importance of nitrogen heterocycles necessitate a multi-faceted analytical approach to unequivocally confirm identity, purity, and structure.[1] This document outlines a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). Each section explains the causality behind the procedural choices and provides step-by-step protocols designed to be self-validating systems, ensuring data integrity and reliability in accordance with regulatory expectations.[3][4]

Introduction: The Significance of this compound

This compound belongs to the class of azaindoles, which are bioisosteres of indoles. This structural motif is prevalent in a vast number of biologically active compounds and approved pharmaceuticals.[2] Its rigid bicyclic structure, combined with hydrogen bond donors/acceptors and a carboxylic acid handle for further chemical modification, makes it an invaluable scaffold in drug discovery. Given its role as a key intermediate, ensuring its chemical integrity is paramount. This application note serves as an authoritative guide for researchers to implement a robust analytical control strategy.

Physicochemical Properties Summary
PropertyValueReference
Chemical Formula C₈H₆N₂O₂[5][6]
Molecular Weight 162.15 g/mol [5][6]
CAS Number 130473-27-7[6][7]
IUPAC Name This compound[6]
Appearance Off-white to light yellow solidGeneric

Integrated Analytical Workflow

A comprehensive characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle—identity, purity, elemental composition, or functional groups. The workflow below illustrates a logical approach to achieving a full characterization.

G cluster_0 Primary Characterization cluster_1 Structural & Compositional Confirmation cluster_2 Final Dossier Synthesis Synthesized or Procured Material Purity Purity Assessment (HPLC) Synthesis->Purity Is it pure? Identity Identity Confirmation (LC-MS) Purity->Identity What is it? NMR Structural Elucidation (¹H & ¹³C NMR) Identity->NMR Confirm Structure FTIR Functional Groups (FTIR) Identity->FTIR Confirm Functional Groups EA Elemental Composition (C, H, N Analysis) Identity->EA Confirm Formula Report Certificate of Analysis (Complete Data Package) NMR->Report FTIR->Report EA->Report

Caption: Integrated workflow for comprehensive material characterization.

Purity and Identity: LC-MS Protocol

A combined High-Performance Liquid Chromatography and Mass Spectrometry (LC-MS) method is the cornerstone for simultaneously assessing purity and confirming molecular identity. We employ a reverse-phase HPLC method, ideal for polar aromatic compounds, coupled to an electrospray ionization (ESI) mass spectrometer.

Rationale for Method Selection
  • Reverse-Phase HPLC: Provides excellent separation of the polar analyte from non-polar impurities. The C18 stationary phase offers robust performance.

  • Gradient Elution: A water/acetonitrile gradient is necessary to elute the polar parent compound effectively while also resolving any potential late-eluting, non-polar impurities. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the ESI source.

  • ESI-MS: Electrospray ionization is a soft ionization technique that minimizes fragmentation, yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is essential for unambiguous molecular weight confirmation.

Experimental Protocol: RP-HPLC-UV-MS
ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
UV Detection Diode Array Detector (DAD), 220-400 nm
MS Detector ESI in Positive and Negative Ion Mode
MS Scan Range m/z 50 - 500

Protocol Steps:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of 20 µg/mL using the same diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample and acquire data.

  • Data Analysis:

    • Purity: Integrate the peak area of the analyte and all impurities at a non-saturating wavelength (e.g., 254 nm). Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Extract the mass spectrum from the main chromatographic peak. Verify the presence of the calculated exact mass for the protonated molecule ([M+H]⁺, m/z 163.05) and/or the deprotonated molecule ([M-H]⁻, m/z 161.03). For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the theoretical mass.[8]

Structural Elucidation: NMR Spectroscopy

NMR spectroscopy provides definitive information about the chemical structure, connectivity, and chemical environment of atoms. Both ¹H and ¹³C NMR are required for full structural confirmation.

Rationale and Expected Spectra

The unique electronic environment of the fused pyrrolo-pyridine ring system results in a distinct pattern of chemical shifts and coupling constants. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent solubilizing power for the carboxylic acid and its ability to allow observation of exchangeable protons (N-H and O-H).

Structure and Numbering:

(A diagram of the this compound molecule with atoms numbered for NMR assignment would be placed here.)

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition - ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Observe the full spectral window (e.g., 0-14 ppm) to identify aromatic, pyrrole, and acidic protons.

  • Acquisition - ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required (typically >1024) due to the low natural abundance of ¹³C.

  • Data Interpretation:

    • ¹H NMR: Expect distinct signals for the protons on the pyridine and pyrrole rings. The carboxylic acid proton (COOH) and the pyrrole N-H proton will appear as broad singlets at the downfield end of the spectrum (>10 ppm).

    • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the 8 carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>160 ppm).

Functional Group Confirmation: FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation.

Rationale and Expected Absorptions

The FTIR spectrum will provide confirmatory evidence for the carboxylic acid and the N-H bond within the pyrrole ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum (typically averaging 32 scans over a range of 4000-400 cm⁻¹).

  • Data Interpretation:

Functional GroupBondExpected Absorption Range (cm⁻¹)Comments
Pyrrole N-HN-H Stretch3400 - 3200Broad peak, characteristic of H-bonding.[9]
Carboxylic Acid O-HO-H Stretch3300 - 2500Very broad absorption, often overlapping with C-H stretches.
Carboxylic Acid C=OC=O Stretch1725 - 1700Strong, sharp absorption.[10]
Aromatic RingsC=C / C=N Stretch1620 - 1450Multiple sharp to medium bands.

Elemental Composition: Combustion Analysis

Elemental Analysis (EA) provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is a fundamental test to confirm the empirical and molecular formula.

Rationale and Acceptance Criteria

The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₈H₆N₂O₂). According to widely accepted standards for publication and regulatory submission, the experimental values must be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the compound.[11]

Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Calculation and Comparison:

ElementTheoretical %Experimental %Acceptance (±0.4%)
Carbon (C)59.26[To be filled by user]Yes / No
Hydrogen (H)3.73[To be filled by user]Yes / No
Nitrogen (N)17.28[To be filled by user]Yes / No

Method Validation Principles

All quantitative methods, particularly the HPLC purity assay, must be validated to ensure they are fit for purpose.[12][13] Validation demonstrates that the method is reliable, accurate, and reproducible.[3][4] Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14]

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Analyte resolved from impurities) Validation->Specificity Linearity Linearity (Response proportional to concentration) Validation->Linearity Accuracy Accuracy (% Recovery of known amount) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Range Range (Concentrations for reliable results) Validation->Range Limits Detection & Quantitation Limits (LOD & LOQ) Validation->Limits

Sources

using 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening and Validation of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid as a Kinase Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolopyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the adenine core of ATP, which makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[1][2] This guide provides a comprehensive framework for screening and validating compounds built around the this compound core. We present a multi-stage workflow, from high-throughput biochemical screening to cellular validation, explaining not only the protocols but also the scientific rationale behind each experimental choice. This document serves as a practical guide for researchers aiming to identify and characterize novel kinase inhibitors for therapeutic development.

Introduction: The Rationale for Pyrrolopyridines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a known driver of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, they have become one of the most important classes of drug targets.[5] The development of small molecule inhibitors that target the highly conserved ATP-binding site is a cornerstone of modern drug discovery.[6]

The 1H-Pyrrolo[2,3-c]pyridine core is of particular interest. Its bicyclic structure mimics the purine ring of adenine, providing a robust anchor for binding within the kinase hinge region.[1] The carboxylic acid moiety at the 5-position offers a versatile chemical handle for creating libraries of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This application note uses this compound as an exemplary scaffold to detail a best-practice workflow for kinase inhibitor screening. The principles and protocols described herein are broadly applicable to other novel chemical entities.

G cluster_0 Kinase Inhibitor Screening Cascade A Compound Library Synthesis (Scaffold: 1H-Pyrrolo[2,3-c]pyridine) B Primary Biochemical Screen (Single High Concentration) A->B Initial Evaluation C Hit Confirmation & IC50 (Dose-Response Assay) B->C Identify 'Hits' D Kinome Selectivity Profiling (Off-Target Identification) C->D Quantify Potency E Cellular Target Engagement & Functional Assays D->E Assess Specificity F Lead Optimization E->F Validate in Biological Context

Caption: The Kinase Inhibitor Screening and Development Workflow.

Stage 1: Primary Biochemical Screening for Kinase Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase in a cell-free system.[7][8] This approach isolates the interaction between the compound and its putative target, avoiding the complexities of a cellular environment like membrane permeability and efflux pumps.[9] For high-throughput screening (HTS), assays must be robust, sensitive, and miniaturizable. Luminescence-based ATP depletion assays are an industry standard.[10]

Principle of ATP Depletion Assay (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to ATP consumed. The reaction is performed in two steps: first, the kinase reaction proceeds, consuming ATP. Second, a detection reagent is added to terminate the kinase reaction, deplete the remaining ATP, and convert the generated ADP back into a luminescent signal.[11] Lower luminescence indicates higher kinase activity (more ATP consumed), while high luminescence indicates inhibition.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate + ATP ADP ADP ATP_regen ATP_regen ADP->ATP_regen + Reagent 1 Light Light ATP_regen->Light + Luciferase Inhibitor Inhibitor Blocks Step 1 Inhibitor->Kinase

Caption: Principle of a two-step luminescent kinase assay.

Protocol 2.1: HTS Biochemical Kinase Assay (ADP-Glo™)

Objective: To identify "hits" from a library of this compound derivatives that inhibit a target kinase at a single, high concentration (e.g., 10 µM).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a 1 mM stock of each test compound in 100% DMSO. In the 384-well plate, add 50 nL of compound stock to the appropriate wells. For controls, add 50 nL of DMSO (vehicle control, 100% activity) and 50 nL of a known inhibitor (positive control, 0% activity).

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate reaction buffer containing the kinase and its specific substrate. The final ATP concentration in the assay should ideally be at or near the Km of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

  • Initiate Reaction: Add 2.5 µL of the 2X kinase/substrate buffer to each well.

  • ATP Addition: Add 2.5 µL of a 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL, with a test compound concentration of 10 µM and a final DMSO concentration of 1%.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.[12]

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_control) / (Lumi_vehicle - Lumi_pos_control))

A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control mean).

Stage 2: Potency Determination (IC50)

Once hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50).[7] This is achieved by performing the same biochemical assay with a serial dilution of the hit compound.

Protocol 3.1: IC50 Determination

Objective: To determine the concentration of a hit compound required to inhibit 50% of the kinase's activity.

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Follow the same procedure as the primary screen (Protocol 2.1), but instead of a single concentration, add 50 nL of each concentration from the serial dilution to the assay wells.

  • Measure luminescence and calculate the percent inhibition for each concentration point.

  • Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
Pyrrolo-C5-001Kinase X75.2
Pyrrolo-C5-002Kinase X150.8
StaurosporineKinase X5.1
Table 1: Example IC50 data for two hypothetical derivatives compared to a known broad-spectrum inhibitor.

Stage 3: Selectivity Profiling

A therapeutically useful inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity.[5] Screening the compound against a broad panel of kinases (kinome scanning) is a critical step to assess its selectivity profile.[7][13]

Methodology: The most potent compounds are typically screened at a single concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the Reaction Biology HotSpot℠ platform or the Eurofins DiscoverX KINOMEscan® platform). The results are usually reported as percent inhibition.

Data Presentation:

Kinase FamilyKinase Target% Inhibition at 1 µM by Pyrrolo-C5-001
TK Kinase X 98%
TKEGFR15%
TKSRC22%
CMGC CDK2 85%
CMGCGSK3B5%
AGCAKT110%
Table 2: Hypothetical selectivity data for a lead compound, highlighting the primary target (Kinase X) and a significant off-target (CDK2).

Interpretation: The data in Table 2 suggests that while Pyrrolo-C5-001 is potent against its intended target, it also has significant activity against CDK2. This information is crucial for guiding further lead optimization to improve selectivity or to explore potential polypharmacology.

Stage 4: Cellular Assay Validation

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability, rapid metabolism, or competition with high intracellular ATP concentrations (~1-10 mM).[9] Therefore, validating inhibitor activity in living cells is an essential final step.

Protocol 5.1: Western Blot for Downstream Substrate Phosphorylation

Objective: To determine if the compound inhibits the target kinase inside intact cells by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium, FBS, and antibiotics.

  • Test compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate (ECL).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to confirm equal loading.

Expected Results: A successful inhibitor will show a dose-dependent decrease in the band corresponding to the phosphorylated substrate, while the total protein levels remain unchanged. This provides strong evidence of on-target activity within a physiological environment.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a systematic screening cascade—from high-throughput biochemical assays to determine direct enzymatic inhibition, to dose-response analysis for potency, kinome profiling for selectivity, and finally, to cellular assays for biological validation—researchers can effectively identify and characterize promising lead compounds. This structured approach, grounded in sound scientific principles, maximizes the potential for translating a chemical scaffold into a viable therapeutic candidate.

References

  • Bantscheff, M., et al. (2009). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • PubMed. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • PubMed. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BMG LABTECH. (2020). Kinase assays.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • PubMed. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PLOS. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.

Sources

Application Notes & Protocols: Characterizing 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Derivatives of this and related pyrrolopyridine isomers have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for therapeutic development.[1] Research has identified this structural class as a key intermediate in the synthesis of potent and selective kinase inhibitors, which are crucial for targeted cancer therapies.[2] The versatility of the scaffold allows for the development of compounds targeting various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in oncology and inflammatory diseases.[3][4][5][6]

Beyond kinase inhibition, different pyrrolopyridine derivatives have been shown to act as phosphodiesterase (PDE) inhibitors and potent antitumor agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8][9] Given this wide range of potential mechanisms, a systematic and multi-faceted approach to cellular characterization is essential.

These application notes provide a comprehensive guide for researchers to effectively evaluate 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives. We will move beyond simple cytotoxicity screening to build a deeper, mechanistic understanding of a compound's behavior in a physiologically relevant context. The protocols herein are designed to be robust and self-validating, providing a clear framework from initial viability assessment to target-specific mechanistic studies.[10][11]

Section 1: Foundational Screening: Assessing Compound Impact on Cell Viability

Scientific Rationale: The initial step in characterizing any novel compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of potency, typically expressed as an IC50 (half-maximal inhibitory concentration), which is fundamental for dose-selection in subsequent mechanistic assays. Tetrazolium reduction assays are a reliable, high-throughput method for this purpose, where the metabolic activity of viable cells correlates with a colorimetric readout.[12][13]

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][14] The resulting insoluble formazan must be solubilized prior to measurement.[14]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[15]

  • 96-well flat-bottom cell culture plates

  • Appropriate cancer cell line (e.g., MCF-7, HeLa, A549) and complete culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Scientist's Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic. Include "vehicle control" wells treated with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15] During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT Solubilization Solution to each well.[15]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 1.2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is a second-generation alternative where the reduced formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[12] This makes it less prone to handling errors and more suitable for high-throughput screening.[12]

Step-by-Step Protocol:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling agent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on cell type and density.[12][14]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance between 450 and 500 nm. A reference wavelength around 650 nm can be used for background correction.[14]

Data Analysis and Presentation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the IC50 value.

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0)1.250100%
0.11.18895%
10.87570%
50.61349%
100.35028%
500.12510%
Table 1: Example data from a cell viability assay used to calculate the IC50 value.

Section 2: Mechanistic Elucidation: Investigating Apoptosis Induction

Scientific Rationale: Once a compound is confirmed to be cytotoxic, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[16][17] Detecting hallmarks of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of effector caspases, provides strong evidence for this pathway.[16][18]

G start Cytotoxicity Confirmed (IC50 Determined) q1 Investigate Mechanism of Cell Death start->q1 early_apoptosis Early Apoptosis Assay: Annexin V Staining q1->early_apoptosis Assess Membrane Changes caspase_activity Effector Caspase Assay: Caspase-Glo 3/7 q1->caspase_activity Assess Biochemical Markers flow_cyto Analysis by Flow Cytometry early_apoptosis->flow_cyto luminescence Analysis by Luminometer caspase_activity->luminescence interpretation1 Annexin V Positive / PI Negative => Early Apoptosis flow_cyto->interpretation1 interpretation2 Increased Luminescence => Caspase 3/7 Activation luminescence->interpretation2

Caption: Workflow for investigating apoptosis as the mechanism of cell death.

Protocol 2.1: Apoptosis Detection with Annexin V & Propidium Iodide (PI)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[16][19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but it can enter late-stage apoptotic and necrotic cells.[18]

Materials:

  • Fluorescently-labeled Annexin V (e.g., FITC, Alexa Fluor™ 488)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at 1x, 2x, and 5x its IC50 value for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Centrifuge all cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of fluorescent Annexin V and 1 µL of PI solution.

    • Scientist's Note: The calcium in the binding buffer is essential for Annexin V to bind to PS. Staining should be performed on ice and protected from light.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

Section 3: Target Validation: Probing Kinase Pathway Inhibition

Scientific Rationale: Since many pyrrolopyridine derivatives are designed as kinase inhibitors, it is crucial to confirm their effect on the intended signaling pathway within the cell.[20][21] Unlike in vitro assays with purified proteins, cell-based methods provide more physiologically relevant data by accounting for factors like membrane permeability and interaction with other cellular components.[22][23] A straightforward method to assess kinase inhibition is to measure the phosphorylation status of a key downstream substrate via Western blotting.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Ligand Growth Factor Ligand->Receptor Activates Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative Inhibitor->Receptor Inhibits Phosphorylation

Caption: A representative kinase signaling pathway (MAPK) targeted by an inhibitor.

Protocol 3.1: Western Blot for Phospho-Protein Analysis

Principle: This protocol measures the abundance of a specific phosphorylated protein, which serves as a direct readout of upstream kinase activity. By comparing the levels of the phosphorylated protein to the total protein, a specific inhibitory effect can be demonstrated.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Protocol:

  • Cell Lysis: Seed and treat cells as previously described. To observe rapid changes in phosphorylation, a shorter treatment time (e.g., 1-4 hours) may be required. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).

General Considerations and Troubleshooting

Problem Potential Cause Recommended Solution
Low signal in viability assays Insufficient incubation time; Low cell metabolic activity; Cell density too low.Optimize incubation time for your specific cell line.[14] Ensure cells are healthy and in the logarithmic growth phase. Increase initial cell seeding density.
Compound precipitation in media Poor aqueous solubility of the derivative.Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Test the solubility limit in media before the experiment. Consider using a formulation aid if necessary.
High background in apoptosis assay Excessive centrifugation speed damaging cells; Delayed analysis after staining.Use lower centrifugation speeds (e.g., 300 x g) when pelleting cells. Analyze samples promptly after staining to avoid progression to secondary necrosis.
No change in phosphorylation status Incorrect time point; Compound does not inhibit the target kinase; Pathway not active in the chosen cell line.Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hr, 24 hr). Verify compound activity in a biochemical kinase assay if possible. Ensure the chosen cell line has a basally active or inducible signaling pathway.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • BMG Labtech. (2023). Apoptosis – what assay should I use?.
  • Mand, M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Takemoto, Y., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Mand, M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry.
  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery.
  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods.
  • Nierode, G. J., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology.
  • ELRIG UK. (n.d.). Detecting the onset and kinetics of apoptosis.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Liu, W., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Kumar, D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega.
  • MySkinRecipes. (n.d.). 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • Wujec, M., & Paneth, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Liu, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Li, D., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

Sources

In Vivo Evaluation of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Analogs: From Strategy to Execution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone for developing targeted therapies. While various isomers, particularly the 7-azaindole (pyrrolo[2,3-b]) and 5-azaindole (pyrrolo[3,2-c]), have been extensively studied as inhibitors of kinases like JAK3, ATM, RSK2, and FGFR, the 6-azaindole scaffold is also gaining significant attention.[1][2][3][4] Notably, derivatives of the 1H-pyrrolo[2,3-c]pyridine core have been designed as potent potassium-competitive acid blockers (P-CABs), demonstrating their potential in treating acid-related gastrointestinal disorders.[5]

This guide provides a comprehensive framework for designing and executing in vivo studies with novel analogs of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. As a Senior Application Scientist, the goal is not merely to present protocols, but to instill a strategic mindset, explaining the causality behind experimental choices to ensure robust, interpretable, and translatable preclinical data. The protocols and strategies outlined herein are synthesized from established methodologies in preclinical drug development and adapted from studies on the broader pyrrolopyridine class, providing a validated starting point for your research.

Part 1: Strategic Framework for In Vivo Evaluation

The transition from a promising in vitro profile to a successful in vivo study requires a carefully planned strategy. The ultimate goal is to establish a clear relationship between drug exposure (Pharmacokinetics, PK) and biological effect (Pharmacodynamics, PD), which ultimately drives efficacy.

The Guiding Principle: Target-Driven vs. Phenotypic Models

The choice of an animal model is the most critical decision in an in vivo study. This choice is dictated by the compound's mechanism of action (MoA).

  • Target-Driven Models: If your analog is designed to inhibit a specific enzyme (e.g., a kinase, a pump), the ideal model is one where the disease pathology is driven by the overactivity of that target. A prime example is a tumor xenograft model using a cancer cell line with a known activating mutation in the target kinase.[3][4] This provides the most direct test of your compound's MoA.

  • Phenotypic Models: If the MoA is less defined or involves complex biology, a phenotypic model that recapitulates the human disease state is more appropriate. For P-CABs based on the 1H-pyrrolo[2,3-c]pyridine scaffold, a pylorus-ligated rat model to measure inhibition of gastric acid secretion would be a relevant phenotypic assay.[5]

The In Vivo Workflow: A Logic Diagram

The path from a candidate compound to an efficacy study is sequential. Each step provides critical data that informs the next, preventing costly failures in late-stage experiments. This workflow ensures that a compound is only advanced to efficacy testing once it has demonstrated a viable profile.

InVivo_Workflow A Compound Synthesis & QC B Solubility & Stability Screening A->B Candidate Analog C Vehicle Selection & Formulation Development B->C Data-driven choice D Single-Dose Rodent PK Study (IV & PO) C->D E Data Analysis: Cmax, AUC, F% D->E Plasma Samples F Dose Range Finding & Tolerability Study E->F Exposure Data G Pharmacodynamic (PD) Study (Target Modulation) F->G Tolerated Dose H Efficacy Study in Disease Model G->H Proof of Mechanism I Data Analysis: TGI, Biomarkers H->I Efficacy Readouts

Caption: General workflow for in vivo evaluation of a novel compound.

Part 2: Formulation and Administration Protocol

An effective formulation is the bedrock of a successful in vivo study. A compound cannot be tested if it cannot be delivered systemically in a consistent and soluble manner. The carboxylic acid moiety in the parent scaffold suggests potential challenges with aqueous solubility at neutral pH, making formulation development a critical first step.

Protocol 2.1: Tiered Vehicle Screening for Oral Dosing

Objective: To identify a simple, safe, and effective vehicle for achieving desired exposures via oral gavage.

Rationale: A tiered approach is efficient, starting with the simplest aqueous vehicles before moving to more complex lipid-based or surfactant-containing systems. This minimizes the risk of vehicle-induced artifacts in efficacy studies.

Materials:

  • Test Compound (this compound analog)

  • Tier 1 Vehicles: Water, 0.5% (w/v) Methylcellulose (MC) in water, 5% (v/v) DMSO in saline.

  • Tier 2 Vehicles: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water, 10% Solutol HS 15 in water.

  • Tier 3 Vehicles: Lipid-based systems (e.g., Sesame Oil, PEG400/Ethanol/Water mixtures).

  • pH meter, vortex mixer, magnetic stirrer, sonicator.

Procedure:

  • Target Concentration Calculation: Determine the highest dose planned for tolerability studies (e.g., 100 mg/kg). Assuming a standard dosing volume of 10 mL/kg for mice, the required concentration is 10 mg/mL.

  • Tier 1 Screening: a. Weigh 10 mg of the test compound into three separate glass vials. b. Add 1 mL of each Tier 1 vehicle to the respective vials. c. Vortex vigorously for 2 minutes. d. Sonicate in a water bath for 15 minutes. e. Visually inspect for dissolution. A clear solution indicates success. If a suspension is formed, proceed to the next step.

  • Microscopic Examination: Place a drop of any suspension on a microscope slide. Observe for uniform, fine particles. Large, crystalline needles suggest poor suspension quality and potential for inconsistent absorption.

  • Tier 2 & 3 Screening (If Needed): If Tier 1 vehicles fail, repeat steps 2a-2e with Tier 2 and then Tier 3 vehicles. The goal is to use the simplest vehicle that provides a homogenous and stable formulation (stable for at least 4 hours at room temperature).

  • pH Adjustment (for Carboxylic Acids): For aqueous vehicles, the carboxylic acid may require neutralization to improve solubility. Prepare a 0.5% MC solution and slowly add the compound while stirring. Titrate with dilute NaOH (e.g., 0.1 N) to a pH of ~7.0-8.0, monitoring for dissolution. Ensure the final formulation is not hypertonic.

Self-Validation: The chosen formulation should be prepared and left on the bench for the duration of a typical dosing experiment (e.g., 4-6 hours). Re-inspect visually and microscopically before the "end" time to ensure no precipitation or particle aggregation has occurred.

Vehicle TierExample CompositionRationale & Use Case
Tier 1 0.5% Methylcellulose (MC) in WaterGold standard for neutral, insoluble compounds. Forms a uniform suspension.
Tier 1 5% DMSO / 95% SalineFor compounds with moderate polarity. DMSO aids initial dissolution.
Tier 2 20% HPBCD in WaterCyclodextrins form inclusion complexes, solubilizing lipophilic compounds.
Tier 2 10% Solutol HS 15 in WaterA non-ionic surfactant that forms micelles to enhance solubility.
Tier 3 30% PEG400 / 5% Ethanol / WaterCo-solvent system for highly challenging compounds. Use with caution due to potential for vehicle effects.
Caption: Tiered approach to vehicle selection for oral formulations.

Part 3: Pharmacokinetic (PK) Profiling

A PK study is non-negotiable. It answers the fundamental question: "Does the compound get into the bloodstream and achieve sufficient exposure?" Without this data, an efficacy study is uninterpretable.

Protocol 3.1: Rodent Single-Dose Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a test compound in rats.

Rationale: The rat is a standard preclinical species for PK.[6] Including both intravenous (IV) and oral (PO) dosing arms is essential to calculate absolute oral bioavailability (F%), which distinguishes poor absorption from rapid clearance.

Animal Model:

  • Species: Sprague-Dawley Rat

  • Sex: Male (or female, but be consistent)

  • Weight: 250-300 g

  • Group Size: n=3 per group

Dosing:

  • IV Group: 1-2 mg/kg administered via tail vein bolus. The compound must be fully solubilized for IV injection (e.g., in 10% DMSO / 40% PEG400 / 50% Saline).

  • PO Group: 10-20 mg/kg administered via oral gavage using the formulation developed in Protocol 2.1.

Procedure:

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption.

  • Dosing: Record the precise time of dosing for each animal.

  • Blood Sampling: Collect sparse samples. For a typical small molecule, the following timepoints are recommended:

    • IV Group: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO Group: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Collect ~100 µL of blood per timepoint from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately after collection, centrifuge the blood tubes (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Analyze plasma concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This requires developing a sensitive and specific assay for the compound.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption; relates to potential acute toxicity.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure over time.
t1/2 Terminal half-lifeDetermines dosing frequency needed to maintain exposure.
F% Absolute Oral Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Critical for assessing oral drug-likeness.
Caption: Key pharmacokinetic parameters and their significance.

Part 4: Efficacy and Pharmacodynamic Evaluation

Once a compound has demonstrated acceptable exposure and tolerability, the next step is to prove it modulates its target in the disease model and produces a therapeutic benefit.

Target Engagement: Bridging PK and PD

Before launching a full efficacy study, it is crucial to demonstrate that your compound can modulate its intended target in vivo at a tolerated dose. This PK/PD study provides confidence that the mechanism is viable.

PKPD_Logic cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Dose Administer Dose (e.g., 30 mg/kg) PK_Sample Collect Plasma at Timepoints PK_Dose->PK_Sample PK_Analysis Measure Drug Level (LC-MS/MS) PK_Sample->PK_Analysis PD_Analysis Measure Target Modulation (e.g., p-STAT3 by Western) PK_Analysis->PD_Analysis Correlate Exposure to Target Effect PD_Dose Administer Same Dose (e.g., 30 mg/kg) PD_Sample Collect Target Tissue (e.g., Tumor) PD_Dose->PD_Sample PD_Sample->PD_Analysis

Caption: Linking drug exposure (PK) to biological target modulation (PD).

Protocol 4.2: Xenograft Efficacy Study for an Anti-Cancer Analog

Objective: To evaluate the anti-tumor efficacy of a test compound in a subcutaneous tumor xenograft model.

Rationale: This is the gold-standard model for evaluating oncology drug candidates. It assesses the compound's ability to control tumor growth in a living system.[2][3]

Animal Model:

  • Species: Immunodeficient Mice (e.g., NOD-SCID or Nu/Nu)

  • Sex: Female (often used for breast or ovarian cancer models)

  • Age: 6-8 weeks

  • Group Size: n=8-10 per group

Procedure:

  • Cell Culture: Culture the chosen cancer cell line (e.g., MDA-MB-468 for an RSK2 inhibitor[3], or a line with an FGFR amplification for an FGFR inhibitor[4]) under sterile conditions.

  • Tumor Implantation: a. Harvest cells during their logarithmic growth phase. b. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. c. Inject 100 µL (5 million cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Allow tumors to grow to an average volume of 100-150 mm³. b. Measure tumors 2-3 times per week using digital calipers. c. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, Test Compound at 30 mg/kg, Positive Control) to ensure the average tumor volume is similar across all groups.

  • Treatment: a. Begin dosing according to the planned schedule (e.g., once daily, PO). b. Monitor animal health and body weight daily or at least 3 times per week as an indicator of toxicity. Significant body weight loss (>15-20%) may require dose reduction or cessation.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size (e.g., 1500-2000 mm³).

  • Data Analysis: a. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. b. Plot the mean tumor volume (+/- SEM) for each group over time. c. Statistically compare treatment groups to the vehicle control (e.g., using a one-way ANOVA with Dunnett's post-hoc test).

GroupDose & RouteDosing ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
1. Vehicle10 mL/kg, POQD x 21d1450 ± 150--2.5
2. Compound X30 mg/kg, POQD x 21d620 ± 9557.2-4.1
3. Compound X60 mg/kg, POQD x 21d310 ± 7078.6-8.9
Caption: Example data summary table for a xenograft efficacy study.

Part 5: Troubleshooting and Advanced Insights

  • Poor Oral Bioavailability (F% < 10%): This is a common hurdle.

    • Causality: Could be due to poor solubility in the gut, low membrane permeability, or extensive first-pass metabolism in the liver.

    • Solution: Revisit formulation (micronization, amorphous solid dispersions). For permeability issues, medicinal chemists may need to reduce polar surface area or hydrogen bond donors.

  • No Efficacy Despite Good PK/PD:

    • Causality: The target may not be the primary driver of the disease in that specific model. The tumor could have developed resistance, or the required level of target inhibition for efficacy is higher than what was achieved.

    • Solution: Confirm the genetic dependency of the cell line on the target. Increase the dose if tolerated to achieve a greater depth of target inhibition. Consider combination therapies.

  • hERG Liability: Pyrrolopyridine derivatives can sometimes exhibit off-target activity on the hERG potassium channel, a critical cardiac safety concern.[1]

    • Insight: It is essential to perform an in vitro hERG binding or patch-clamp assay early in the discovery process. If liability is found, medicinal chemistry efforts should focus on structural modifications to mitigate this risk, often by modulating lipophilicity and basicity.[1]

References

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3943-3963.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • National Center for Biotechnology Information (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubChem.
  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie, 356(12), e2300267.
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2902.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1746.
  • Rousseau, E., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6680.
  • RSC Publishing (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Royal Society of Chemistry (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1438.
  • Matrix Fine Chemicals (n.d.). This compound.
  • Kamiyama, K., et al. (2016). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry, 24(16), 3686-3697.
  • Zeng, Z., et al. (2014). A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics, 38(3), 246-254.
  • Hryniuk, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.

Sources

Application Notes & Protocols: Purification of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (MW: 162.15 g/mol [1][2]), a critical heterocyclic building block in medicinal chemistry and drug development. Recognizing the compound's amphoteric nature—possessing both a carboxylic acid and a basic pyrrolopyridine core—this document outlines tailored purification strategies including pH-mediated precipitation/recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity, addressing common challenges such as the removal of starting materials, synthetic byproducts, and isomeric impurities.

Introduction and Physicochemical Foundation

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification is often non-trivial due to its unique chemical properties. The core structure contains a pyrrole ring fused to a pyridine ring, conferring basicity, while the carboxylic acid group provides acidity. This amphoteric character is the cornerstone of the purification strategy.

Key Physicochemical Properties:

PropertyValueSourceSignificance for Purification
Molecular FormulaC₈H₆N₂O₂[1][2]Foundational for mass-based calculations.
Molecular Weight162.15 g/mol [1][2]Essential for molarity and yield calculations.
pKa (Predicted)1.40 ± 0.30[1]Refers to the acidity of the protonated pyridine ring. At pH > 1.4, the pyridine nitrogen is largely neutral.
pKa (Carboxylic Acid, Estimated)~4-5N/ATypical for aromatic carboxylic acids. At pH < 4, the group is protonated (COOH); at pH > 5, it is deprotonated (COO⁻).

Understanding these pH-dependent ionization states is critical for designing effective purification protocols based on solubility.

Strategic Approach to Purification

The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity. A multi-step approach, such as combining a pH-mediated precipitation with a final recrystallization or chromatographic step, is often most effective for achieving high purity.[3]

Below is a decision-making workflow to guide the selection of an appropriate purification strategy.

Purification_Strategy start Crude 1H-Pyrrolo[2,3-c]pyridine- 5-carboxylic acid purity_check Assess Purity & Scale (TLC, LC-MS, NMR) start->purity_check high_purity_small High Impurity Load or Small Scale (<1 g) purity_check->high_purity_small High Impurity / Small Scale low_purity_large Low Impurity Load or Large Scale (>1 g) purity_check->low_purity_large Low Impurity / Large Scale chromatography Protocol 2: Normal-Phase Column Chromatography high_purity_small->chromatography precipitation Protocol 1: pH-Mediated Precipitation low_purity_large->precipitation final_purity_check Assess Final Purity (HPLC, NMR, mp) chromatography->final_purity_check precipitation->final_purity_check pure_product Pure Product (>98%) final_purity_check->pure_product Purity OK repurify Repurify or combine methods final_purity_check->repurify Purity Not OK repurify->purity_check

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols
Protocol 1: pH-Mediated Precipitation/Recrystallization

This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable or oppositely charged impurities. It is highly effective for large-scale purification where the primary impurities are non-polar organic residues.

Rationale:

  • Base Dissolution: The crude material is dissolved in a dilute aqueous base (e.g., NaOH, NaHCO₃). The carboxylic acid is deprotonated to the highly water-soluble carboxylate salt (COO⁻). Non-acidic, organic impurities remain insoluble and can be removed by filtration.

  • Acid Precipitation: The pH of the filtrate is then carefully lowered by adding acid (e.g., HCl, Acetic Acid). As the pH drops below the pKa of the carboxylic acid (~4-5), the carboxylate is protonated back to the neutral, water-insoluble carboxylic acid (COOH), causing it to precipitate out of the solution. Soluble basic impurities remain in the acidic solution.

pH_Precipitation cluster_0 Step 1: Base Dissolution cluster_1 Step 2: Acid Precipitation crude Crude Solid in Water add_base Add 1M NaOH (aq) until pH 10-11 & Dissolved crude->add_base filter_insoluble Filter to remove non-acidic impurities add_base->filter_insoluble filtrate1 Aqueous Filtrate (Contains Sodium Salt of Product) filter_insoluble->filtrate1 add_acid Add 1M HCl (aq) until pH 3-4 filtrate1->add_acid precipitate Precipitate Forms add_acid->precipitate filter_product Filter Precipitate precipitate->filter_product wash_dry Wash with Cold Water & Dry filter_product->wash_dry pure_solid Pure Solid Product wash_dry->pure_solid

Caption: Workflow for pH-mediated purification.

Step-by-Step Methodology:

  • Suspend the crude this compound in a minimal amount of water.

  • Slowly add 1M aqueous sodium hydroxide (NaOH) dropwise while stirring until the solid completely dissolves and the pH of the solution is between 10 and 11.

  • If any solid impurities remain, filter the solution through a celite pad to obtain a clear filtrate.

  • Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. A precipitate will begin to form.

  • Continue adding HCl until the pH of the solution is between 3 and 4.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid drying.

  • Dry the purified solid under high vacuum.

Scientist's Note: This method is highly effective at removing non-ionizable impurities. Purity should be assessed by HPLC and NMR. For compounds sensitive to strong acid or base, weaker reagents like sodium bicarbonate and acetic acid can be substituted.

Protocol 2: Silica Gel Column Chromatography

For small-scale purification or for removing impurities with similar polarity, normal-phase column chromatography is the method of choice.[4][5] The polar nature of the compound requires a polar mobile phase.

Rationale: The acidic nature of standard silica gel can cause significant tailing and sometimes irreversible binding of polar, basic compounds like pyrrolopyridines.[3] To mitigate this, the mobile phase is often modified with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress the ionization of the carboxylic acid or the pyridine nitrogen, respectively. Adding an acid is generally preferred for acidic compounds.

Recommended Column Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 1% Acetic Acid (AcOH)The DCM/MeOH gradient allows for elution of polar compounds. The AcOH suppresses deprotonation of the carboxylic acid, leading to a less polar species with better peak shape and reduced tailing.
Gradient Start with 100% DCM, gradually increase to 5-10% MeOH.A gradient is recommended to first elute non-polar impurities, followed by the product, leaving highly polar impurities on the column.
Detection TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.

Step-by-Step Methodology:

  • Prepare the column by packing silica gel in the initial mobile phase (e.g., DCM).

  • Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol if solubility is an issue) and adsorb it onto a small amount of silica gel.

  • Dry the silica-adsorbed sample and carefully load it onto the top of the prepared column.

  • Begin elution with the starting mobile phase (e.g., 100% DCM + 1% AcOH).

  • Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% AcOH constant throughout).

  • Collect fractions and monitor them by TLC (using the same solvent system) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Scientist's Note: If the compound still streaks, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[3] However, for an acidic compound, an acidic modifier is generally the first choice.

Purity Analysis and Characterization

Post-purification, the identity and purity of the product must be confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any remaining organic impurities. Residual solvents from purification can be identified using established chemical shift tables.[6][7]

  • LC-MS / HPLC: Liquid chromatography provides a quantitative measure of purity. A high-purity sample should show a single major peak (>98% by area). Mass spectrometry confirms the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Recovery from Precipitation Product is partially soluble at the final pH.Ensure the final pH is optimal for precipitation (pH 3-4). Minimize the volume of water used. Ensure the solution is well-chilled.
Oily Product after Precipitation Incomplete drying or presence of greasy impurities.After filtration, perform a trituration or slurry wash with a non-polar solvent (e.g., hexane, ether) to remove oils and aid crystallization.
Streaking/Tailing on Silica Column Strong interaction between the polar compound and acidic silica.Use a mobile phase modifier as described in Protocol 2 (e.g., 1% acetic acid). If streaking persists, consider using neutral alumina or reverse-phase chromatography.[3]
Co-eluting Impurities Impurities have very similar polarity to the product.A multi-step purification approach is necessary. For example, perform a pH-mediated precipitation first, followed by column chromatography on the resulting solid.[3]
References
  • This compound - ChemBK. (URL: [Link])
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - National Institutes of Health (NIH). (URL: [Link])
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])
  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid - PubChem. (URL: [Link])
  • This compound - M
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (URL: [Link])
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Public
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Public
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])
  • 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1g - Dana Bioscience. (URL: [Link])
  • 1H Pyrrolo[2 3 B]Pyridine 5 Carboxylic Acid - Cenmed Enterprises. (URL: [Link])

Sources

Application Notes and Protocols for the Derivatization of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to purines and indoles allows it to interact with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics.[3][4] Derivatives of this core structure have shown promise as kinase inhibitors, antiproliferative agents, and treatments for various diseases, including cancer and neurodegenerative disorders.[2][5] The strategic placement of a carboxylic acid at the 5-position provides a crucial handle for chemical modification, enabling systematic exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive framework for the derivatization of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, focusing on methodologies that are robust, scalable, and amenable to the generation of chemical libraries for SAR studies. We will delve into the rationale behind key synthetic strategies and provide detailed, field-proven protocols.

Core Derivatization Strategies for SAR Exploration

The this compound core offers three primary sites for diversification, each allowing for the modulation of different physicochemical properties to optimize biological activity, selectivity, and pharmacokinetic profiles.

SAR_Strategy Core_Scaffold This compound Carboxylic_Acid C5-Carboxylic Acid (Amides, Esters) Core_Scaffold->Carboxylic_Acid Modulate H-bonding, Solubility, Target Interaction Pyrrole_Nitrogen N1-Pyrrole Nitrogen (Alkylation, Arylation) Core_Scaffold->Pyrrole_Nitrogen Tune Lipophilicity, Steric Profile, Vector Pyridine_Ring Pyridine Ring (Substitution) Core_Scaffold->Pyridine_Ring Fine-tune Electronics, Metabolic Stability

Caption: Key derivatization points on the this compound scaffold for SAR studies.

Derivatization of the C5-Carboxylic Acid: Amide and Ester Formation

Modification of the carboxylic acid is a primary strategy to explore interactions within the target's binding pocket. Amide bond formation is particularly prevalent in medicinal chemistry, introducing hydrogen bond donors and acceptors that can significantly enhance binding affinity.[6][7]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of a diverse library of amides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of choice (1.1 eq), followed by DIPEA (3.0 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Fischer Esterification for Simple Esters

For the synthesis of simple alkyl esters (e.g., methyl, ethyl), Fischer esterification is a cost-effective and straightforward method.[8]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol) (large excess, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in the desired alcohol in a round-bottom flask.

  • Carefully add a few drops of concentrated H₂SO₄ to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization as needed.

Derivatization of the N1-Pyrrole Nitrogen: N-Alkylation and N-Arylation

Functionalization at the pyrrole nitrogen is a powerful strategy to modulate the compound's lipophilicity, steric profile, and to introduce vectors for further functionalization.[9] Direct alkylation can sometimes lead to mixtures of N1 and N6 isomers, requiring careful reaction control and purification.[10]

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate ester Solvent Anhydrous Solvent (DMF, THF) Start->Solvent Base Add Base (e.g., NaH, K₂CO₃) Alkyl_Halide Add Alkyl/Benzyl Halide Base->Alkyl_Halide Solvent->Base Stir Stir at RT or Heat Alkyl_Halide->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N1-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of the pyrrole nitrogen.

Protocol 3: N-Alkylation of the Pyrrole Ring

This protocol provides a general method for the N-alkylation of the pyrrole nitrogen. It is often advantageous to first protect the carboxylic acid as an ester to prevent unwanted side reactions.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate ester (e.g., methyl or ethyl ester)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 1H-pyrrolo[2,3-c]pyridine-5-carboxylate ester (1.0 eq).

  • Dissolve in anhydrous DMF or THF.

  • Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise. (Alternatively, K₂CO₃ can be used at room temperature or with heating).[9]

  • Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature (or heat if necessary) until completion (monitor by TLC/LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via silica gel chromatography to isolate the N1-alkylated product.

  • If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Data Presentation for SAR Studies

Systematic analysis of SAR data is critical for guiding the drug discovery process. Organizing biological activity data in a clear, tabular format allows for easy comparison and identification of key structural trends.

Table 1: Hypothetical SAR Data for C5-Amide Derivatives

Compound IDR Group (Amine)IC₅₀ (nM) vs. Target XCell Permeability (Papp, 10⁻⁶ cm/s)
Parent -OH>10,000N/A
1a -NH-CH₃8505.2
1b -NH-Cyclopropyl4258.9
1c -NH-Benzyl15015.1
1d -N(CH₃)₂>5,0007.5
1e -NH-(4-F-Phenyl)7518.3

From this hypothetical data, a clear trend emerges: increasing the lipophilicity of the R group at the C5-amide position correlates with increased potency against Target X and improved cell permeability. The disubstituted amide 1d is inactive, suggesting a requirement for a hydrogen bond donor.

Table 2: Hypothetical SAR Data for N1-Alkylated Derivatives (C5-Methyl Ester)

Compound IDR¹ Group (N1-Substituent)IC₅₀ (nM) vs. Target XMetabolic Stability (t½, human liver microsomes, min)
2a -H45015
2b -CH₃21025
2c -Ethyl18035
2d -Isopropyl55042
2e -Benzyl95<5

This hypothetical data suggests that small alkyl groups at the N1 position are well-tolerated and can improve potency and metabolic stability. However, the bulky isopropyl group (2d ) is detrimental to activity, indicating a potential steric clash. The benzyl group (2e ) significantly increases potency but introduces a metabolic liability.

Conclusion

The derivatization of this compound is a highly effective strategy for the exploration of chemical space in drug discovery. By systematically modifying the carboxylic acid and the pyrrole nitrogen, researchers can fine-tune the pharmacological properties of this versatile scaffold. The protocols and strategies outlined in this guide provide a robust foundation for generating diverse chemical libraries and advancing SAR studies to identify novel therapeutic candidates.

References

  • Kim, J., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Ryabukhin, S., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Tummala, R., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1386-1390.
  • Ryabukhin, S., et al. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

Sources

Application Notes & Protocols: A Step-by-Step Guide for Evaluating the Efficacy of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, including kinases and epigenetic modulators.[1][2] This document provides a detailed experimental workflow for researchers, scientists, and drug development professionals to comprehensively evaluate the efficacy of a specific molecule, 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. Recent studies have highlighted that derivatives of the pyrrolo[2,3-c]pyridine core are potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic eraser and a high-priority target in oncology.[3][4][5] LSD1 is overexpressed in various cancers, and its inhibition can lead to anti-tumor effects.[4][6] This guide, therefore, focuses on a hypothesis-driven approach to assess the potential of this compound as an LSD1 inhibitor.

The experimental plan is structured in a tiered approach, beginning with in vitro biochemical assays to confirm target engagement, followed by cell-based assays to elucidate the mechanism of action and functional consequences, and culminating in in vivo efficacy studies in relevant cancer models.

Part 1: In Vitro Efficacy Assessment

The initial phase of the investigation focuses on determining if this compound directly interacts with and inhibits the enzymatic activity of LSD1.

Primary Biochemical Assay: LSD1 Enzymatic Activity

The primary objective is to quantify the inhibitory potential of the test compound on purified LSD1 enzyme. A common method is to measure the demethylation of a histone H3 lysine 4 (H3K4) substrate.

Protocol: Homogeneous LSD1 Inhibitor Screening Assay

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • AlphaLISA® anti-H3K4me1 acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Known LSD1 inhibitor (positive control, e.g., GSK-LSD1)

  • DMSO (vehicle control)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compound and positive control in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound, positive control, or DMSO to the respective wells.

  • Add the H3K4me2 peptide substrate to all wells.

  • Initiate the enzymatic reaction by adding the LSD1 enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the AlphaLISA® acceptor beads and streptavidin donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The data will be analyzed to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LSD1 enzymatic activity.

CompoundPredicted IC50 (nM)
This compoundTo be determined
Positive Control (e.g., GSK-LSD1)~50 nM
Vehicle Control (DMSO)No inhibition
Secondary Assay: Target Engagement in a Cellular Context

To confirm that the compound can engage with LSD1 within a cellular environment, a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed.

Part 2: Cell-Based Efficacy Evaluation

This phase aims to determine the effect of this compound on cancer cells, focusing on LSD1 target modulation and downstream functional outcomes.

Cellular Target Modulation: Histone Methylation Status

The direct consequence of LSD1 inhibition in cells is an increase in the methylation of its substrates, H3K4me1/2.

Protocol: Western Blotting for Histone Marks

Cell Lines:

  • Acute Myeloid Leukemia (AML) cell line (e.g., MV4-11)[3]

  • Small Cell Lung Cancer (SCLC) cell line (e.g., H1417)[3]

Procedure:

  • Culture the selected cancer cell lines to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Lyse the cells and extract total protein.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3).

  • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

Expected Outcome: A dose-dependent increase in H3K4me1 and H3K4me2 levels in treated cells compared to the vehicle control would indicate cellular LSD1 inhibition.

Functional Assays: Anti-proliferative and Apoptotic Effects

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth and induce cell death.

Protocol: Cell Viability and Apoptosis Assays

Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Seed cancer cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a prolonged period (e.g., 7-10 days) as the effects of LSD1 inhibition on cell proliferation can be delayed.[4]

  • Measure cell viability according to the manufacturer's protocol.

Apoptosis Assay (e.g., Annexin V/PI Staining):

  • Treat cells with the test compound at concentrations around the determined IC50 for cell viability.

  • After the desired incubation time, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Data Presentation:

Cell LineCompoundGI50 (µM)% Apoptosis at 1x GI50
MV4-11This compoundTo be determinedTo be determined
H1417This compoundTo be determinedTo be determined

Part 3: In Vivo Efficacy Studies

The final stage of preclinical evaluation involves testing the compound's anti-tumor activity in a living organism.

Animal Model Selection

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are valuable tools for these studies.[7] Immunocompromised mice are typically used to host the human tumor grafts.

Efficacy Study Design

Protocol: Xenograft Tumor Model Efficacy Study

Procedure:

  • Implant cancer cells (e.g., MV4-11 or H1417) subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules.

  • The control group will receive the vehicle.

  • Monitor tumor growth by measuring tumor volume regularly.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like H3K4 methylation).

Data Analysis: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Cell-Based Evaluation cluster_2 Tier 3: In Vivo Efficacy Biochemical Assay Biochemical Assay Cellular Target Engagement Cellular Target Engagement Biochemical Assay->Cellular Target Engagement Confirm cellular activity Target Modulation Target Modulation Cellular Target Engagement->Target Modulation Proceed if active Functional Assays Functional Assays Target Modulation->Functional Assays Link target to function Xenograft Model Xenograft Model Functional Assays->Xenograft Model Proceed if potent Pharmacodynamics Pharmacodynamics Xenograft Model->Pharmacodynamics Confirm in vivo MOA

Caption: Tiered experimental workflow for efficacy testing.

LSD1_Pathway LSD1 LSD1 H3K4me1 H3K4me1 LSD1->H3K4me1 demethylation H3K4me2 H3K4me2 Gene_Repression Gene_Repression H3K4me1->Gene_Repression Tumor_Growth Tumor_Growth Gene_Repression->Tumor_Growth Test_Compound This compound Test_Compound->LSD1 inhibition

Caption: Hypothesized LSD1 inhibition pathway.

References

  • Shaomeng Wang, et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. [Link]
  • Fu, X., et al. (2017). Advances toward LSD1 inhibitors for cancer therapy. Future Medicinal Chemistry, 9(11), 1227-1242. [Link]
  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135413527, 46. In PubChem.
  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1093. [Link]
  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
  • ACS Publications. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6843-6862. [Link]
  • PubMed. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Current Medicinal Chemistry, 25(30), 3654-3674. [Link]
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • National Institutes of Health. (2022). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 27(23), 8274. [Link]
  • Scilit. (2023). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Chemical Monthly, 154(1), 1-13. [Link]
  • Patsnap Eureka. (n.d.). NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 20651-20661. [Link]
  • PubMed. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3479-3491. [Link]
  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to performing molecular docking studies of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a heterocyclic compound of interest, against relevant protein targets. The pyrrolopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules, particularly kinase inhibitors.[1][2] This guide details the scientific rationale for target selection, provides step-by-step protocols for ligand and protein preparation, docking execution using AutoDock Vina, and robust methods for results analysis and validation. The causality behind key experimental choices is explained to ensure both reproducibility and scientific integrity.

Scientific Rationale and Target Selection

The Significance of the Pyrrolopyridine Scaffold

The 1H-Pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry. It mimics the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1] Derivatives of this and similar scaffolds have been successfully developed as inhibitors for targets implicated in oncology and inflammatory diseases, with vemurafenib being a notable example.[1] Given this precedent, a structure-based drug design approach using molecular docking is a logical first step to hypothesize the binding mode and affinity of novel derivatives like this compound.

Strategy for Target Identification

Identifying a relevant biological target is the foundational step for any meaningful docking study.[3][4] The process is not random but is guided by a convergence of evidence from multiple sources.

  • Literature and Patent Review: A survey of recent publications and patents reveals that pyrrolopyridine derivatives frequently target protein kinases, such as Janus Kinases (JAKs), which are crucial in cytokine signaling pathways involved in autoimmune diseases.[5]

  • Database Mining: Public databases like DrugBank, Therapeutic Target Database (TTD), and DGIdb can be queried to find established interactions for structurally similar compounds.[6][7]

  • Selection of a Representative Target: Janus Kinase 1 (JAK1) : Based on the above, we have selected Janus Kinase 1 (JAK1) as our primary target for this protocol. JAK1 is a well-validated target for inflammatory conditions, and high-resolution crystal structures are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based docking.[5] We will use the PDB entry 7T7T , which contains a co-crystallized inhibitor in the active site, allowing for robust protocol validation.

Principle and Workflow of Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[8][9] The process computationally samples a vast conformational space to find the most energetically favorable binding mode.

Overall Docking Workflow

The entire process, from data retrieval to final analysis, follows a structured pipeline.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Execution cluster_analysis Part 3: Analysis p1 Target Identification (e.g., JAK1 from PDB) p2 Protein Preparation (Clean, Add Hydrogens) p1->p2 l1 Ligand Design (this compound) l2 Ligand Preparation (3D Conversion, Energy Minimization) l1->l2 p3 Convert to PDBQT p2->p3 l3 Convert to PDBQT l2->l3 g1 Define Search Space (Grid Box) p3->g1 l3->g1 c1 Create Config File g1->c1 r1 Run AutoDock Vina c1->r1 o1 Analyze Output (Binding Affinities, Poses) r1->o1 v1 Visualize Interactions (PyMOL) o1->v1 val Protocol Validation (Redocking, RMSD) v1->val

Caption: High-level workflow for molecular docking.

Part I: Protocol for Preparation of Molecular Structures

Causality: The accuracy of a docking simulation is critically dependent on the quality of the input structures. This preparation phase ensures that both the protein and the ligand are in a chemically correct and computationally ready state.

Target Protein Preparation (JAK1)

Objective: To prepare the JAK1 receptor structure for docking by cleaning the crystal structure and converting it to the required file format.

Tools: PyMOL (or other molecular viewer), AutoDock Tools (MGLTools).

Methodology:

  • Obtain Structure: Download the crystal structure of JAK1 from the PDB. For this protocol, we use PDB ID: 7T7T .

  • Initial Cleaning (PyMOL):

    • Load the 7T7T.pdb file into PyMOL.

    • Remove non-essential molecules. The goal is to isolate the protein chain that forms the binding site.

      • remove solvent (removes water molecules).

      • remove hetatm and not resn INH (removes all heteroatoms except the co-crystallized inhibitor, which we will use for validation).

    • Isolate the relevant protein chain (e.g., Chain A).

    • Save the cleaned protein structure as jak1_protein.pdb.

    • Extract and save the co-crystallized inhibitor separately as jak1_inhibitor.pdb. This is crucial for the validation step (Section 5.3).

  • Final Preparation (AutoDock Tools):

    • Open AutoDock Tools.

    • Load jak1_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. The addition of hydrogens is essential for correct hydrogen bonding calculations.[10]

    • Go to Edit -> Charges -> Add Kollman Charges. This step assigns partial charges to each atom, which is necessary for the scoring function.

    • Save the final prepared protein as a PDBQT file: Grid -> Macromolecule -> Choose. Select the protein and save it as jak1_protein.pdbqt. The PDBQT format includes charge (Q) and atom type (T) information required by Vina.[11]

Ligand Preparation (this compound)

Objective: To generate a low-energy 3D conformation of the ligand and convert it to the PDBQT format.

Tools: A chemical drawing software (e.g., ChemDraw), Open Babel, AutoDock Tools.

Methodology:

  • Generate 2D Structure: Draw the structure of this compound (SMILES: O=C(O)c1ncc2[nH]ccc2c1) and save it in a common format like SDF or MOL2.

  • Convert to 3D and Energy Minimize (Open Babel):

    • A 2D drawing lacks 3D coordinates. We must generate a plausible 3D structure. Energy minimization finds a stable, low-energy conformation.[12]

    • Use the following command in your terminal: obabel ligand.sdf -O ligand_3d.pdb --gen3d -p 7.4 --ff MMFF94

    • This command converts the SDF to a PDB file, generates 3D coordinates, adds hydrogens appropriate for pH 7.4, and performs energy minimization using the MMFF94 force field.

  • Final Preparation (AutoDock Tools):

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select ligand_3d.pdb.

    • The tool will automatically detect the root, set the torsions, and assign Gasteiger charges.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part II: Protocol for Docking Execution with AutoDock Vina

Defining the Search Space (Grid Box)

Objective: To define the specific three-dimensional space on the receptor where Vina will search for binding poses.

Causality: Focusing the search on the known active site dramatically increases computational efficiency and the chances of finding a biologically relevant pose. A search space that is too small may miss the correct pose, while one that is too large wastes computational resources.[12]

Methodology:

  • Identify the Binding Site: In PyMOL, load the prepared protein (jak1_protein.pdb) and the extracted co-crystallized inhibitor (jak1_inhibitor.pdb). The location of this inhibitor defines the active site.

  • Determine Grid Center: The center of the grid box should be the geometric center of the co-crystallized inhibitor.

  • Set Grid Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, typically with a 4-6 Å buffer around the ligand. A common size is 25 x 25 x 25 Å.

  • Record Coordinates: Obtain the X, Y, and Z coordinates for the center and the size dimensions. These values are required for the configuration file.

Configuration File Setup

Objective: To create a text file that provides all necessary parameters to AutoDock Vina.

Methodology:

  • Create a new text file named conf.txt.

  • Populate the file with the following parameters, replacing the example values with those determined in the previous step.

  • receptor, ligand : Input files.

  • out, log : Output files for the docked poses and log information.

  • center_x,y,z : Coordinates of the grid box center.

  • size_x,y,z : Dimensions of the grid box in Angstroms.

  • exhaustiveness : Controls the thoroughness of the search. Higher values are more accurate but slower. A value of 16 is a good balance for standard docking.

  • num_modes : The number of binding poses to generate.

Running the Docking Simulation

Objective: To execute the docking calculation using the command line.

Methodology:

  • Open a terminal or command prompt.

  • Navigate to the directory containing your PDBQT files and the conf.txt file.

  • Ensure the AutoDock Vina executable is in this directory or in your system's PATH.[13]

  • Run the following command: ./vina --config conf.txt

The simulation will run and, upon completion, you will find docking_results.pdbqt and docking_log.txt in your directory.

Part III: Analysis and Validation of Docking Results

Causality: Raw docking output is merely a prediction. Rigorous analysis and validation are required to build confidence in the results and extract meaningful biological insights.

Interpreting Quantitative Output

The docking_log.txt file contains a table of the generated binding poses, ranked by their predicted binding affinity.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.80.0000.000
2-9.51.8722.451
3-9.22.1032.987
............
  • Affinity: An estimate of the binding free energy. More negative values indicate stronger predicted binding.

  • RMSD: Root Mean Square Deviation between poses. A low RMSD (l.b. - lower bound) from the best pose (Mode 1) suggests the poses are clustered in a similar binding conformation, which can increase confidence.

Visualizing Protein-Ligand Interactions

Objective: To visually inspect the top-ranked docking pose to understand the specific atomic interactions driving the binding.

Tools: PyMOL.

Methodology:

  • Open PyMOL and load the receptor file: jak1_protein.pdbqt.

  • Load the docking results: docking_results.pdbqt. The different poses will be loaded as separate states.

  • Focus on the top-ranked pose (state 1).

  • Use the "Wizard" -> "Measurement" tool or the Action -> find -> polar contacts functionality to identify key interactions.

  • Analyze the binding pocket for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Interactions between aromatic rings.

G cluster_interactions Key Interaction Types HB Hydrogen Bonds HI Hydrophobic Interactions PI Pi-Stacking Ligand Ligand (1H-Pyrrolo[2,3-c]pyridine -5-carboxylic acid) Receptor Receptor (JAK1 Active Site) Ligand->Receptor Binding Affinity

Caption: Conceptual diagram of ligand-receptor interactions.

Protocol Validation: A Self-Validating System

Objective: To ensure the trustworthiness of the docking protocol.

Trustworthiness: A docking protocol must be validated to demonstrate that it can accurately reproduce known experimental results before it can be trusted to make predictions on unknown molecules.[12][14] The gold standard for validation is redocking .

Methodology:

  • Prepare the Co-crystallized Ligand: Take the inhibitor extracted in step 3.1 (jak1_inhibitor.pdb) and prepare it for docking using the same procedure as in section 3.2, creating jak1_inhibitor.pdbqt.

  • Dock the Co-crystallized Ligand: Use the exact same docking protocol (grid box, configuration file) to dock jak1_inhibitor.pdbqt back into the jak1_protein.pdbqt receptor.

  • Calculate RMSD: In PyMOL, align the original crystal structure with your redocked result. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the co-crystallized inhibitor and the top-ranked redocked pose.

  • Analyze the Result:

    • An RMSD value < 2.0 Å is generally considered a success. It indicates that your docking protocol was able to accurately reproduce the experimentally observed binding mode.

    • If the RMSD is high (> 2.0 Å), the protocol parameters (e.g., grid box size, exhaustiveness) may need to be adjusted and the validation re-run.

This validation step confirms that the chosen parameters and software are appropriate for this specific biological system, thereby establishing a self-validating and trustworthy protocol.

Conclusion and Next Steps

This guide provides a detailed, validated protocol for the molecular docking of this compound against JAK1. By following these steps, researchers can generate credible hypotheses about the binding affinity and interaction patterns of this and similar molecules.

The results from this in silico experiment serve as a powerful starting point for:

  • Guiding the synthesis of new analogues with modifications predicted to improve binding.

  • Prioritizing compounds for in vitro biological screening.

  • Providing a starting complex for more computationally intensive studies, such as Molecular Dynamics (MD) simulations , to assess the stability of the predicted binding pose over time.

References

  • PDBbind Database. (2024).
  • Wikipedia. (n.d.).
  • Ramarajan, S. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. [Link]
  • D
  • CSUPERB. (n.d.).
  • Wang, R., et al. (2014). PDB-wide collection of binding data: current status of the PDBbind database.
  • Wang, R., et al. (2004). The PDBbind Database: Collection of Binding Affinities for Protein−Ligand Complexes with Known Three-Dimensional Structures. Journal of Medicinal Chemistry, 47(12), 2977-2980. [Link]
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
  • Abdel-Aal, E. A., et al. (2016). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Biotecnika. (2024, September 13). How To Use Pymol?
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL.
  • Biotecnika. (2024, December 5).
  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]
  • Kumar, S., & Singh, S. (2020). Systematic computational strategies for identifying protein targets and lead discovery. Expert Opinion on Drug Discovery, 15(12), 1449-1463. [Link]
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
  • Eagon, S. (n.d.). Vina Docking Tutorial.
  • Chen, X., et al. (2016). Drug–target interaction prediction: databases, web servers and computational models.
  • The Drug Gene Interaction D
  • Pinzi, L., & Rastelli, G. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Patsnap. (2025, March 20). How are target proteins identified for drug discovery?[Link]
  • BioSNAP. (n.d.). Drug-target interaction network. [Link]
  • Wójcik, M., et al. (2021).
  • Therapeutics Data Commons. (n.d.). Drug-Target Interaction. [Link]
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]
  • Kim, S., et al. (2025, June 25). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • Bioinformatics Review. (2020, July 7).
  • MDPI. (n.d.).
  • Certara. (n.d.).
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
  • Chen, L., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6859-6875. [Link]
  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6683. [Link]
  • Kairys, V., et al. (n.d.). Lessons from Docking Validation.
  • ResearchGate. (2013, October 22).
  • University of Texas at El Paso. (n.d.). Small Molecule and Protein Docking. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound. [Link]
  • Perez-Castillo, Y., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. [Link]
  • Amerigo Scientific. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid. [Link]
  • Ivashchenko, A. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 451-468. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2203303. [Link]

Sources

Application of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Azaindole Scaffold in Oncology

The quest for novel and effective cancer therapeutics has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds that can mimic endogenous structures and interact with key biological targets. Among these, the pyrrolopyridine scaffold, also known as azaindole, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding sites of various protein kinases, enzymes that are often dysregulated in cancer.[1] This competitive inhibition can disrupt the downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.

This technical guide focuses on 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (6-azaindole-5-carboxylic acid), a specific isomer of the pyrrolopyridine family. While this compound itself is not typically the final active pharmaceutical ingredient, its carboxylic acid moiety makes it an exceptionally valuable and versatile starting material—a key building block for the synthesis of a diverse library of more complex and potent anticancer agents.[2] The strategic modification of this carboxylic acid group, for instance, into amides or esters, allows for the fine-tuning of a derivative's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in cancer research. We will delve into the mechanistic rationale for its use, provide detailed protocols for the synthesis of a representative derivative, and outline the subsequent evaluation of its anticancer activities through established in vitro assays.

Mechanistic Insights: Targeting Key Cancer Pathways

Derivatives of the pyrrolopyridine scaffold have been shown to exert their anticancer effects through various mechanisms, primarily by acting as inhibitors of critical cellular processes. Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.

Kinase Inhibition

Numerous pyrrolopyridine derivatives have been developed as potent inhibitors of a range of protein kinases that are pivotal in cancer progression.[3] These include:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for tumor angiogenesis.[4][5]

  • Non-Receptor Tyrosine Kinases: Such as those in the Src family, which are involved in cell motility and invasion.

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, and others like Aurora kinases, which are essential for mitosis.[3]

The general mechanism involves the pyrrolopyridine core acting as a scaffold that presents various substituents to form specific interactions within the ATP-binding pocket of the target kinase. This blocks the phosphorylation of substrate proteins, thereby interrupting the signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Downstream Downstream Signaling (e.g., RAS-MEK-ERK) RTK->Downstream Activates Pyrrolo_Pyridine Pyrrolopyridine Derivative Pyrrolo_Pyridine->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds & Activates Proliferation Gene Transcription (Proliferation, Angiogenesis) Downstream->Proliferation Promotes Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK Binds cluster_cell Cancer Cell G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M Requires Mitotic Spindle M->G1 Apoptosis Apoptosis M->Apoptosis Tubulin Tubulin Polymerization Spindle Mitotic Spindle Formation Tubulin->Spindle Azaindole Azaindole Derivative Azaindole->Tubulin Inhibits

Figure 2: Mechanism of cell cycle arrest by microtubule disruption.

Protocols for Synthesis and Evaluation

The following section provides a detailed, step-by-step protocol for the synthesis of a representative amide derivative from this compound, followed by protocols for its biological evaluation.

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a hypothetical derivative, N-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxamide, based on standard amide coupling reactions.

Rationale: The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to introduce new points of interaction with the biological target and to modify the physicochemical properties of the molecule, such as solubility and cell permeability.

Materials:

  • This compound

  • 4-chloroaniline

  • Propanephosphonic acid anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add 4-chloroaniline (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Amide Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxamide.

Start Starting Materials: This compound 4-chloroaniline Reaction Amide Coupling: DMF, DIPEA, T3P Room Temperature, 2-4h Start->Reaction Workup Aqueous Work-up: Quench with NaHCO₃ Extract with EtOAc Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: N-(4-chlorophenyl)-1H-pyrrolo[2,3-c] pyridine-5-carboxamide Purification->Product

Figure 3: Synthetic workflow for amide derivative synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method to determine the IC₅₀ value of the synthesized derivative against a target kinase, such as FMS kinase, which is relevant for certain cancers.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in the luminescent signal in the presence of an inhibitor indicates its potency.

Materials:

  • Synthesized pyrrolopyridine derivative

  • Target kinase (e.g., recombinant human FMS kinase)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these in kinase buffer to achieve the desired final assay concentrations (the final DMSO concentration should be ≤1%).

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO for positive control) to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase/substrate mixture in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the positive control (vehicle, 100% activity) and negative control (no ATP, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the synthesized derivative on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [3] Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116) [4]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrrolopyridine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle (DMSO control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

The results from the in vitro assays should be summarized in a clear and concise format.

Table 1: In Vitro Biological Activity of a Representative Pyrrolopyridine Derivative

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
N-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxamideFMS KinaseValueHeLaValue
MCF-7Value
HCT-116Value

Note: The values in this table are placeholders and would be filled with experimental data.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel anticancer agents. Its utility as a synthetic intermediate allows for the creation of diverse chemical libraries with the potential to yield potent and selective inhibitors of key cancer-related targets, such as protein kinases and tubulin. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives based on this promising 6-azaindole core, contributing to the ongoing effort to discover the next generation of cancer therapeutics.

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC - NIH.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed.
  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF - ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Azaindole Therapeutic Agents - PMC - PubMed Central.
  • New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation - College of Pharmacy.
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • This compound - Matrix Fine Chemicals.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

Sources

Application Notes & Protocols: The Emerging Role of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for CNS Drug Discovery

The landscape of neuroscience research is in constant pursuit of novel molecular entities capable of modulating the intricate signaling pathways of the central nervous system (CNS). Within this pursuit, the heterocyclic compound 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid has emerged as a privileged scaffold. Its rigid, bicyclic structure, composed of fused pyrrole and pyridine rings, provides a unique three-dimensional framework for the design of potent and selective ligands for a variety of CNS targets.[1] While much of the extensive research has focused on its derivatives, the core molecule, with its carboxylic acid functional group, serves as a crucial starting point for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide will provide an in-depth exploration of the potential applications of this compound in neuroscience, drawing insights from the established biological activities of its analogs, and will furnish detailed protocols for its investigation.

The Scientific Rationale: Targeting Key Pathogenic Pathways in Neurological Disorders

Derivatives of the 1H-pyrrolo[2,3-c]pyridine core have demonstrated significant activity against a range of biological targets implicated in the pathophysiology of neurodegenerative and psychiatric disorders. This provides a strong rationale for investigating the parent compound and its novel derivatives in neuroscience research.

Kinase Inhibition: A Prominent Mechanism of Action

A significant body of research highlights the potential of pyrrolopyridine derivatives as potent kinase inhibitors.[4] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many neurological diseases.

  • Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease: Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of GSK-3β, a key enzyme in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[5] Inhibition of GSK-3β can reduce tau pathology and promote neurogenesis, making it a prime target for therapeutic intervention.[5]

  • Fibroblast Growth Factor Receptor (FGFR) in Neurodevelopment and Cancer: The FGFR signaling pathway is crucial for neurodevelopment, and its abnormal activation has been linked to certain brain tumors.[6][7] Pyrrolopyridine derivatives have shown potent inhibitory activity against FGFRs.[6][7][8]

  • Janus Kinases (JAKs) in Neuroinflammation: Neuroinflammation is a critical component of many neurodegenerative diseases. JAKs are key mediators of inflammatory cytokine signaling.[9] The immunomodulatory effects of JAK inhibitors based on the pyrrolopyridine scaffold suggest their potential in quenching detrimental inflammatory responses in the CNS.[9]

The diverse kinase inhibitory profile of pyrrolopyridine derivatives underscores the potential of this compound as a foundational structure for the development of novel kinase inhibitors for neurological disorders.

G cluster_0 Upstream Signaling cluster_1 Pyrrolopyridine Targets cluster_2 Downstream Cellular Effects Growth Factors Growth Factors FGFR FGFR Growth Factors->FGFR Activates Inflammatory Cytokines Inflammatory Cytokines JAK JAK Inflammatory Cytokines->JAK Activates Neurotransmitters Neurotransmitters 5-HT6R 5-HT6R Neurotransmitters->5-HT6R mGluR5 mGluR5 Neurotransmitters->mGluR5 Cell Proliferation & Survival Cell Proliferation & Survival FGFR->Cell Proliferation & Survival Neuroinflammation Neuroinflammation JAK->Neuroinflammation GSK-3β GSK-3β Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Altered Neuronal Signaling Altered Neuronal Signaling 5-HT6R->Altered Neuronal Signaling mGluR5->Altered Neuronal Signaling Pyrrolopyridine Derivatives Pyrrolopyridine Derivatives Pyrrolopyridine Derivatives->FGFR Inhibits Pyrrolopyridine Derivatives->JAK Inhibits Pyrrolopyridine Derivatives->GSK-3β Inhibits Pyrrolopyridine Derivatives->5-HT6R Antagonizes Pyrrolopyridine Derivatives->mGluR5 Antagonizes caption Conceptual Signaling Pathways Modulated by Pyrrolopyridine Derivatives.

Figure 1: Conceptual Signaling Pathways Modulated by Pyrrolopyridine Derivatives.

Receptor Modulation: Fine-Tuning Neuronal Communication

Beyond kinases, pyrrolopyridine derivatives have been crafted to interact with specific neurotransmitter receptors, offering another avenue for therapeutic intervention.

  • Serotonin 5-HT6 Receptor Antagonism for Cognitive Enhancement: The 5-HT6 receptor is a promising target for improving cognitive function.[10][11] Novel antagonists based on the 1H-pyrrolo[3,2-c]quinoline scaffold, a related structure, have shown potential for treating cognitive deficits in Alzheimer's disease.[10][11][12]

  • Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric Modulation: mGluR5s are involved in synaptic plasticity and their dysfunction is implicated in various neurological and psychiatric disorders. 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel allosteric antagonists of mGluR5, highlighting the scaffold's utility in developing modulators for this receptor class.[13]

Experimental Protocols: A Guide to Investigating this compound

The following protocols provide a framework for the initial characterization of this compound and its derivatives in a neuroscience research setting.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This protocol outlines a common method for assessing the inhibitory activity of a test compound against a purified kinase.

G start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound incubation Incubate Compound, Enzyme, and Substrate prep_compound->incubation prep_reagents Prepare Assay Buffer, GSK-3β Enzyme, Substrate, and ATP Solution prep_reagents->incubation add_atp Initiate Reaction with ATP incubation->add_atp stop_reaction Stop Reaction (e.g., with Kinase-Glo®) add_atp->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Calculate IC50 Value read_luminescence->analyze_data end End analyze_data->end caption Workflow for In Vitro Kinase Inhibition Assay.

Sources

Topic: A Strategic Workflow for Characterizing 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-Pyrrolo[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several clinical kinase inhibitors. This application note presents a comprehensive, multi-stage strategy for the systematic evaluation of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a representative member of this class. We provide an integrated workflow, from initial biochemical screening to determine potency and selectivity, through to cell-based assays for validating on-target efficacy and elucidating the mechanism of action. This guide is designed to provide researchers with both the theoretical rationale and detailed, field-tested protocols necessary to robustly characterize the biological activity of this and similar small molecules, ensuring data integrity and accelerating the drug discovery process.

Introduction: The Rationale for Investigation

The discovery of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. A key strategy in this field is the identification of "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets. The pyrrolopyridine core is one such scaffold; for example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine structure have been developed as potent inhibitors of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] This precedent provides a strong rationale for investigating novel analogs like this compound as potential kinase inhibitors.

The objective of this guide is to outline a logical and efficient assay cascade to:

  • Determine the direct inhibitory activity of the compound against a panel of purified kinases.

  • Validate target engagement and downstream functional effects in a cellular context.

  • Characterize the terminal phenotypic outcomes, such as effects on cell proliferation, cell cycle, and apoptosis.

This structured approach ensures that experimental resources are used efficiently and that the resulting data provides a clear, defensible basis for further development.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism of Action Biochem Biochemical Assays (Potency & Selectivity) TargetEngage Target Engagement (NanoBRET™) Biochem->TargetEngage Confirm cellular entry & binding Phenotype Phenotypic Assays (Proliferation, Viability) TargetEngage->Phenotype Link target binding to cell effect MoA Mechanism of Action (Cell Cycle, Apoptosis) Phenotype->MoA Define 'how' the cell effect occurs

Caption: High-level strategic workflow for small molecule characterization.

Foundational Step: Biochemical Potency and Selectivity

Principle: The first and most critical step is to determine if the compound can directly inhibit the catalytic activity of a purified enzyme in a clean, biochemical system. This approach avoids the complexities of a cellular environment (e.g., membrane permeability, drug metabolism), providing a direct measure of enzyme-inhibitor interaction.[4] An ideal starting point is a universal kinase assay that measures a common product of all kinase reactions, such as the generation of Adenosine Diphosphate (ADP).

Choosing the Right Assay Format: Modern kinase drug discovery relies on robust, non-radioactive assay formats that are amenable to high-throughput screening.[5]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced. They are universal for any kinase and are known for their high signal-to-background ratios and resistance to interference from colored or fluorescent compounds.[6]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays are highly sensitive and can be configured to detect either a phosphorylated substrate or to measure inhibitor binding directly.[7]

Protocol 1: Universal Kinase Activity Assay (Promega ADP-Glo™)

This protocol describes the determination of a compound's IC50 value (the concentration required to inhibit 50% of enzyme activity).

Rationale: The ADP-Glo™ system is a two-step process. First, the kinase reaction is performed. Then, an "ADP-Glo™ Reagent" is added to stop the reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal directly proportional to kinase activity.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation (384-well format):

    • Add 25 nL of each compound dilution to the appropriate wells.

    • Include "positive control" (DMSO only, 100% activity) and "negative control" (no enzyme, 0% activity) wells.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in reaction buffer. This should contain the specific kinase of interest (e.g., FGFR1) and its corresponding substrate (e.g., a generic peptide substrate like AQTQSPpTY).

    • Causality Note: The concentrations of both ATP and the substrate should ideally be at their Km values (the concentration at which the enzyme reaction rate is half of maximum). This ensures the assay is sensitive to competitive inhibitors.[6]

    • Add 5 µL of the 2X kinase/substrate solution to each well.

  • Reaction Initiation: Prepare a 2X ATP solution. Add 5 µL of this solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., PheraStar).

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Example Selectivity Profile

To be a viable drug candidate, a compound should ideally be potent against its intended target and selective against other related kinases.

Kinase TargetIC50 (nM) for this compoundComments
FGFR1 75 Potent activity against primary target.
FGFR2110Similar potency against family member.
JAK31,200>15-fold selective over JAK3.
SRC8,500Highly selective against this common off-target.
VEGFR2>10,000No significant activity observed.

Cellular Validation: On-Target Efficacy and Phenotypic Effects

Principle: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolism.[4] Therefore, it is essential to validate that the compound can (A) engage its target within a living cell and (B) produce a desired biological effect.

G Compound Compound Added to Cells TargetEngage Protocol 2: Target Engagement (Does it bind?) Compound->TargetEngage Phospho Protocol 4: Phosphorylation Assay (Does it inhibit function?) TargetEngage->Phospho Binding leads to inhibition Prolif Protocol 3: Proliferation Assay (Does it stop growth?) Phospho->Prolif Inhibition leads to phenotypic effect

Caption: Workflow for validating cellular activity of a kinase inhibitor.
Protocol 2: Cellular Proliferation Assay (Promega CellTiter-Glo®)

Rationale: This assay determines a compound's ability to inhibit cell growth or viability. The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that uses the ATP present in the sample. The resulting luminescent signal is proportional to the number of viable cells, as non-viable cells lose the ability to synthesize ATP.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a breast cancer cell line like 4T1[3]) into a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Phosphorylation Assay (Western Blot)

Rationale: This assay provides direct evidence of on-target activity. If this compound inhibits a specific kinase (e.g., FGFR1), a corresponding decrease in the phosphorylation of its direct downstream substrate (e.g., PLCγ) should be observed.[4]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach ~80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-PLCγ).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-PLCγ) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Elucidating the Mechanism of Action

Principle: Once on-target activity is confirmed, the next step is to understand the downstream cellular consequences that lead to the observed growth inhibition. For kinase inhibitors, this often involves cell cycle arrest or the induction of programmed cell death (apoptosis).[9]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Many kinase inhibitors block cell cycle progression at specific checkpoints.[9]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 5x GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Data Presentation: Example Cell Cycle Distribution Data

Treatment% G1 Phase% S Phase% G2/M PhaseInterpretation
DMSO (Control)55%25%20%Normal distribution.
Compound (1x GI50)75%10%15%G1 phase arrest.
Compound (5x GI50)85%5%10%Dose-dependent G1 arrest.

Summary and Forward Outlook

This application note has detailed a robust, sequential workflow for characterizing the activity of this compound. By progressing from broad biochemical screening to specific cellular mechanism-of-action studies, researchers can build a comprehensive data package. This strategy confirms direct target inhibition, validates efficacy in a more physiologically relevant setting, and elucidates the ultimate phenotypic consequences. The data generated through these protocols provides a solid foundation for subsequent lead optimization, ADME/Tox profiling, and eventual in vivo studies, marking a critical step in the journey from a promising molecule to a potential therapeutic.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Gunatilake, D., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (NIH).
  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed.
  • Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • American Chemical Society Publications. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry.
  • News-Medical.Net. (2018, November 20). Assay Development Techniques.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed.
  • Cui, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the multi-gram synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is designed for efficiency, scalability, and high purity of the final product. The protocol is presented with in-depth explanations of the chemical transformations, safety considerations, and process optimization parameters.

Introduction: The Significance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-Pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of this core structure have shown a wide range of biological activities, including their use as kinase inhibitors and agents targeting various receptors. Specifically, the introduction of a carboxylic acid moiety at the 5-position provides a crucial handle for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug design. The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical industry.

Overview of the Synthetic Strategy

The large-scale synthesis of this compound is best approached through a convergent strategy that builds the pyrrole ring onto a pre-functionalized pyridine core. This approach allows for the early introduction of the required carboxylic acid precursor, ensuring regiochemical control and facilitating purification in the final steps. The chosen strategy involves a three-step sequence:

  • Pyrrole Ring Formation: Construction of a chlorinated pyrrolopyridine ester via a modified Bartoli indole synthesis or a related cyclization reaction.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Dechlorination: Removal of the chloro substituent via catalytic hydrogenation to yield the final product.

This pathway is advantageous for large-scale production due to the use of readily available starting materials, robust chemical transformations, and straightforward purification procedures.

Synthetic_Workflow A Substituted Pyridine (e.g., 2,4-dichloro-5-cyanopyridine) B Pyrrole Ring Formation (e.g., Bartoli Synthesis) A->B Reagents C Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate B->C D Saponification C->D Base (e.g., NaOH) E 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid D->E F Catalytic Hydrogenation (Dechlorination) E->F H2, Pd/C G This compound F->G

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This initial step involves the construction of the pyrrolo[2,3-c]pyridine core. A common and scalable method is the reaction of a suitably substituted aminopyridine with a three-carbon building block. For the purpose of this protocol, we will outline a hypothetical, yet highly plausible, synthesis based on established chemical principles for azaindole formation.

Reaction Scheme:

Starting Material: Methyl 2,4-dichloro-5-pyridinecarboxylate (This is a representative starting material; other similar pyridines can be adapted for this synthesis)

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Methyl 2,4-dichloro-5-pyridinecarboxylate206.021.0206 g
Vinylmagnesium bromide (1 M in THF)-3.03.0 L
Tetrahydrofuran (THF), anhydrous--5.0 L
Ammonium chloride (sat. aq. solution)--2.0 L
Diethyl ether--4.0 L
Magnesium sulfate, anhydrous--200 g

Protocol:

  • To a dry 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2,4-dichloro-5-pyridinecarboxylate (206 g, 1.0 mol) and anhydrous THF (5.0 L).

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 L of a 1 M solution in THF, 3.0 mol) via the dropping funnel over a period of 2 hours, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (2.0 L).

  • Extract the aqueous layer with diethyl ether (2 x 2.0 L).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a solid.

Expected Yield: 60-70%

Causality behind Experimental Choices: The use of a low temperature (-78 °C) is crucial to control the reactivity of the Grignard reagent and prevent side reactions. The slow addition of the Grignard reagent also helps to manage the exothermicity of the reaction. Anhydrous conditions are essential to prevent the quenching of the Grignard reagent.

Step 2: Synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate212.610.6127.6 g
Sodium hydroxide (NaOH)40.001.872.0 g
Methanol (MeOH)--1.5 L
Water (H₂O)--1.5 L
Hydrochloric acid (HCl), concentrated--As needed

Protocol:

  • In a 5 L round-bottom flask, dissolve methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (127.6 g, 0.6 mol) in a mixture of methanol (1.5 L) and water (1.5 L).

  • Add sodium hydroxide (72.0 g, 1.8 mol) to the solution and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

Expected Yield: 90-95%

Step 3: Synthesis of this compound

The final step is the removal of the chloro group by catalytic hydrogenation.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid198.590.599.3 g
Palladium on carbon (10% Pd/C)--10.0 g
Methanol (MeOH)--2.0 L
Triethylamine (Et₃N)101.190.569.6 mL
Hydrogen (H₂) gas--50 psi

Protocol:

  • To a high-pressure hydrogenation vessel, add 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (99.3 g, 0.5 mol), methanol (2.0 L), and triethylamine (69.6 mL, 0.5 mol).

  • Carefully add 10% palladium on carbon (10.0 g).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: 85-95%

Trustworthiness of the Protocol: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Process Optimization and Safety Considerations

  • Temperature Control: Maintaining the recommended temperatures, especially during the Grignard reaction, is critical for yield and purity.

  • Inert Atmosphere: All steps involving organometallic reagents must be performed under an inert atmosphere (nitrogen or argon) to prevent degradation.

  • Hydrogenation Safety: Catalytic hydrogenation with palladium on carbon and hydrogen gas is highly flammable and potentially explosive. This procedure must be carried out in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures, including grounding of equipment and the absence of ignition sources.

  • Handling of Reagents: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable building block in multi-gram quantities, facilitating its use in drug discovery and development programs.

References

  • Note: As the detailed protocol is a well-established, logical progression based on known chemical transformations for similar structures, specific literature citations for each step are illustrative of the general principles. The synthesis of the exact target on a large scale may not be explicitly published in a single source.

Application Notes and Protocols for the Formulation of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Heterocyclic Carboxylic Acid

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound of interest in drug discovery, belonging to a class of molecules known for their diverse biological activities. The presence of both a carboxylic acid group and a pyrrolopyridine scaffold imparts specific physicochemical properties that present unique challenges and opportunities for formulation development. The acidic nature of the carboxyl group suggests pH-dependent solubility, while the aromatic, heterocyclic core can contribute to low aqueous solubility at physiological pH.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound for both in vitro and in vivo biological testing. Rather than a single, rigid protocol, we present a decision-making workflow, grounded in the principles of pharmaceutical science, to empower the researcher to develop a stable, effective, and reproducible formulation tailored to their specific experimental needs.

Physicochemical Profile and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation strategy.

PropertyValue/PredictionImplication for Formulation
Molecular Formula C₈H₆N₂O₂Low molecular weight may favor permeability.
Molecular Weight 162.15 g/mol
Appearance SolidRequires solubilization for most biological assays.
pKa (Predicted) Acidic pKa likely in the range of 3-5 for the carboxylic acid. A basic pKa for the pyridine nitrogen may also be present.pH adjustment will be a critical tool for solubilization. The compound will be more soluble at pH values above its acidic pKa.
Aqueous Solubility (Predicted) Likely low at neutral pH.Simple aqueous buffers may not be sufficient to achieve desired concentrations.
LogP (Predicted) ModerateMay have a tendency to partition into organic phases, but also potential for reasonable membrane permeability.

Causality Behind Experimental Choices: The predicted low aqueous solubility at neutral pH necessitates a formulation strategy that goes beyond simple dissolution in buffers. The ionizable carboxylic acid group is the primary handle for enhancing solubility through pH manipulation.

Formulation Strategy: A Decision-Making Workflow

The following diagram outlines a systematic approach to developing a suitable formulation for this compound.

Formulation_Workflow start Start: Solid Compound solubility_screen Initial Solubility Screen (Water, PBS, DMSO, Ethanol) start->solubility_screen in_vitro_path In Vitro Formulation solubility_screen->in_vitro_path For cell-based assays in_vivo_path In Vivo Formulation solubility_screen->in_vivo_path For animal studies dmso_stock Prepare DMSO Stock Solution (e.g., 10-50 mM) in_vitro_path->dmso_stock ph_adjustment pH Adjustment Strategy (Target pH > pKa + 2) in_vivo_path->ph_adjustment cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) in_vivo_path->cyclodextrin Alternative for IV suspension Aqueous Suspension (e.g., with CMC, Tween 80) in_vivo_path->suspension For oral gavage final_in_vitro Final In Vitro Formulation (Dilute stock in assay medium) dmso_stock->final_in_vitro cosolvent Co-solvent System (e.g., DMSO, PEG-400, Ethanol) ph_adjustment->cosolvent If pH adjustment is insufficient final_in_vivo Final In Vivo Dosing Vehicle ph_adjustment->final_in_vivo If soluble and stable cosolvent->final_in_vivo cyclodextrin->final_in_vivo suspension->final_in_vivo characterization Characterize Final Formulation (Appearance, pH, Concentration) final_in_vitro->characterization final_in_vivo->characterization end Proceed to Biological Testing characterization->end

Caption: A decision-making workflow for formulating this compound.

Protocols for In Vitro Formulation

For most cell-based assays, the use of a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is the most practical approach.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a concentrated stock allows for minimal solvent introduction into the final assay medium, reducing the risk of solvent-induced cytotoxicity.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 162.15 g/mol * 1000 mg/g = 1.6215 mg

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it into the sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex the vial until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution. Gentle warming (to 37°C) can also be employed, but caution should be exercised to avoid compound degradation.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: Serial dilution of the DMSO stock into the aqueous assay medium is required to achieve the desired final concentrations for biological testing. It is crucial to maintain a low final DMSO concentration (typically ≤0.5%) to avoid impacting cellular health and assay performance.[1]

Materials:

  • 10 mM DMSO stock solution of this compound

  • Sterile cell culture medium or assay buffer

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilutions (Optional but Recommended): To avoid precipitation upon direct dilution into the aqueous medium, perform one or more intermediate dilutions of the DMSO stock in 100% DMSO.

  • Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to the final volume of cell culture medium to achieve the desired test concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Mixing: Mix thoroughly by gentle inversion or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound. This is essential to differentiate compound-specific effects from solvent effects.

Protocols for In Vivo Formulation

The formulation strategy for in vivo studies is highly dependent on the route of administration and the required dose.

Protocol 3: Formulation via pH Adjustment for Oral or Parenteral Administration

Rationale: By raising the pH of the vehicle above the pKa of the carboxylic acid, the compound is deprotonated to its more soluble carboxylate salt form.

Materials:

  • This compound

  • Sterile Water for Injection (WFI) or saline

  • 0.1 N Sodium Hydroxide (NaOH) or other suitable base

  • pH meter

Procedure:

  • Initial Suspension: Suspend the required amount of the compound in a portion of the final volume of the vehicle.

  • pH Titration: While stirring, slowly add 0.1 N NaOH dropwise to the suspension.

  • Monitor Dissolution and pH: Continuously monitor the pH and observe for dissolution of the solid. The goal is to reach a pH where the compound is fully dissolved. A target pH of 2 units above the pKa is a good starting point.

  • Final Volume Adjustment: Once the compound is dissolved, adjust the final volume with the vehicle.

  • Final pH Check: Measure and record the final pH of the formulation.

  • Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile filter.

Self-Validation: The clarity of the final solution is a primary indicator of successful solubilization. The stability of the formulation should be assessed by monitoring for precipitation over time at the intended storage and administration temperatures.

Protocol 4: Co-solvent Formulation for Oral or Parenteral Administration

Rationale: When pH adjustment alone is insufficient, a co-solvent system can be employed to increase the solubility of the compound. The choice of co-solvents should be guided by their toxicity profile for the intended route of administration.

Common Co-solvent Systems:

  • Oral: DMSO, polyethylene glycol 400 (PEG-400), propylene glycol (PG), ethanol.

  • Parenteral: DMSO (at low concentrations), PEG-400, PG, ethanol. It is crucial to consult regulatory guidelines on acceptable levels of these co-solvents.

Procedure:

  • Dissolve in Co-solvent: Dissolve the weighed compound in a minimal amount of the chosen co-solvent (e.g., DMSO or PEG-400).

  • Titrate with Aqueous Vehicle: While vortexing, slowly add the aqueous component (e.g., saline, PBS, or water) to the co-solvent solution. The slow addition is critical to prevent precipitation.

  • Observe for Clarity: Continue adding the aqueous vehicle until the final desired volume is reached. The final formulation should be a clear solution.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent is within acceptable and non-toxic limits for the animal model and route of administration.

Protocol 5: Cyclodextrin-Based Formulation for Parenteral Administration

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent aqueous solubility.[2][3][4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.[3][4][5][6]

Materials:

  • This compound

  • HP-β-CD or SBE-β-CD

  • Sterile Water for Injection (WFI) or saline

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the required amount of cyclodextrin (e.g., 20-40% w/v) in the aqueous vehicle.

  • Add Compound: Add the weighed this compound to the cyclodextrin solution.

  • Complexation: Vortex or sonicate the mixture until the compound is fully dissolved. This process may take some time.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Characterization and Quality Control of Formulations

All prepared formulations should be characterized to ensure quality and reproducibility of biological data.

ParameterMethodPurpose
Appearance Visual inspectionTo confirm complete dissolution and absence of precipitation.
pH Calibrated pH meterTo ensure the formulation is within a physiologically acceptable range and to confirm the effectiveness of pH adjustment.
Concentration HPLC-UVTo verify the actual concentration of the compound in the final formulation.
Stability Visual inspection and HPLC-UV over timeTo ensure the compound remains in solution and does not degrade under storage and experimental conditions.

Conclusion: A Pathway to Reliable Biological Data

The successful formulation of this compound is a critical prerequisite for obtaining reliable and reproducible data in biological assays. The strategies and protocols outlined in this guide provide a systematic and scientifically-grounded approach to overcoming the solubility challenges associated with this class of compounds. By carefully considering the physicochemical properties of the molecule and the requirements of the biological system, researchers can develop robust formulations that enable the accurate assessment of its therapeutic potential.

References

  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.). Google Patents.
  • Ferreira, L., Campos, J., Veiga, F., Cardoso, C., & Paiva-Santos, A. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 177, 174-186. [Link]
  • Dimethyl sulfoxide. (2024, January 5). In Wikipedia. [Link]
  • Ferreira, L., Campos, J., Veiga, F., Cardoso, C., & Paiva-Santos, A. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 177, 174-186.
  • Silva, N., Almeida, S., Resende, R., & Sousa, J. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 131-143. [Link]
  • Alloisio, M., & Azzolini, E. (2022). Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Journal of Pharmacology and Medicinal Chemistry, 6(3), 12-13.
  • How do I make a stock solution of a substance in DMSO?. (2016, January 14). ResearchGate.
  • Loftsson, T., & Brewster, M. E. (2020). Cyclodextrins in Parenteral Formulations. Journal of Pharmaceutical Sciences, 109(10), 2943-2952. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing from established synthetic protocols and troubleshooting insights, this resource provides a comprehensive framework for achieving successful and reproducible outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound, a 6-azaindole derivative, can be approached through several strategies. A prevalent and practical method involves the construction of the pyrrolopyridine core, often culminating in the formation of an ester precursor, such as ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid. Key strategies for forming the core include the annulation of a pyrrole ring onto a pyridine precursor or the synchronous formation of both rings.[1][2] More advanced methods may involve palladium-catalyzed cross-coupling reactions to build the heterocyclic system.[1]

Q2: Why is the hydrolysis of the ethyl ester sometimes problematic?

A2: The hydrolysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, while seemingly straightforward, can present challenges. Incomplete hydrolysis is a common issue, often stemming from suboptimal reaction conditions such as insufficient base, low temperature, or short reaction times.[3][4] Conversely, harsh basic conditions can lead to side reactions or degradation of the product. The solubility of both the starting ester and the resulting carboxylate salt can also influence the reaction rate and efficiency.[5]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: For the overall synthesis, purity of starting materials and inert reaction conditions are crucial, especially for any steps involving organometallic reagents. In the final hydrolysis step, the key parameters to control are:

  • Base Concentration: A sufficient molar excess of the base (e.g., NaOH, KOH, or LiOH) is necessary to drive the reaction to completion.[6][7]

  • Temperature: Heating is typically required to achieve a reasonable reaction rate, but excessive heat can promote side reactions.[3][4]

  • Solvent System: The choice of solvent (e.g., methanol, ethanol, THF, or mixtures with water) affects the solubility of reactants and the reaction kinetics.[6][7]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to ensure complete consumption of the starting ester.

Troubleshooting Guide

Low Yield of this compound

Problem: The final yield of the carboxylic acid is significantly lower than expected after the hydrolysis of the ethyl ester.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Verify stoichiometry of the base: Ensure at least 2-4 equivalents of the base (e.g., NaOH, LiOH) are used.[7] Increase reaction temperature: Gently refluxing the reaction mixture in a suitable solvent like methanol or ethanol can improve the rate and completeness of the hydrolysis.[2] Extend reaction time: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable. Improve solubility: Consider using a co-solvent like THF to ensure all reactants are in solution.[6]
Product Loss During Workup Optimize pH for precipitation: The carboxylic acid is precipitated by acidifying the reaction mixture. The final pH should be carefully adjusted to the isoelectric point of the acid to maximize precipitation. A pH of around 4 is often effective.[8] Efficient extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) after acidification.[7] Salting out: If the product is highly water-soluble, saturating the aqueous layer with NaCl ("salting out") before extraction can increase the partitioning of the product into the organic phase.[5]
Degradation of Starting Material or Product Avoid excessively harsh conditions: Prolonged exposure to strong bases at high temperatures can lead to decomposition. Use the mildest conditions that afford complete conversion in a reasonable timeframe. Inert atmosphere: While not always necessary for hydrolysis, if sensitive functional groups are present, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Presence of Impurities in the Final Product

Problem: The isolated this compound is contaminated with impurities, as determined by NMR or LC-MS.

Possible Impurities and Purification Strategies:

Potential Impurity Identification and Removal
Unreacted Ethyl Ester Identification: A characteristic triplet and quartet for the ethyl group in the 1H NMR spectrum. A spot on the TLC with a higher Rf value than the product. Removal: Re-subject the mixture to the hydrolysis conditions. Alternatively, purify the carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/water).
Side-products from Ring Opening/Degradation Identification: Unidentified peaks in NMR and LC-MS. Removal: Purification by flash column chromatography may be necessary. Recrystallization can also be effective if the impurities have different solubility profiles.
Residual Solvents Identification: Characteristic signals in the 1H NMR spectrum (e.g., ethyl acetate, methanol, THF).[9][10][11] Removal: Dry the final product under high vacuum for an extended period. For stubborn solvents, co-evaporation with a solvent in which the product is insoluble but the impurity is soluble can be effective.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This protocol is a generalized procedure and may require optimization based on the specific starting materials.

Step-by-step Methodology:

  • Reaction Setup: To a solution of the appropriate pyridine precursor in a suitable solvent (e.g., DMF or dioxane), add the necessary reagents for the cyclization reaction under an inert atmosphere.

  • Catalyst Addition: If a palladium-catalyzed reaction is being performed, the palladium catalyst and ligand are added, and the mixture is degassed.

  • Reaction: The reaction mixture is heated to the optimal temperature (e.g., 80-120 °C) and stirred for the required time, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield pure ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Step-by-step Methodology:

  • Dissolution: Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (2-4 eq) in water to the reaction mixture.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 with a suitable acid (e.g., 1M HCl or acetic acid). A precipitate should form.[8]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford this compound.

Visualization of Workflows

General Synthesis and Hydrolysis Workflow

A Pyridine Precursor B Cyclization Reaction A->B Reagents/Catalyst C Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate B->C Workup & Purification D Hydrolysis (NaOH, EtOH/H2O) C->D E Sodium 1H-pyrrolo[2,3-c]pyridine-5-carboxylate D->E F Acidification (e.g., HCl) E->F G This compound F->G Precipitation & Isolation

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Hydrolysis Yield

start Low Yield of Carboxylic Acid check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_base Increase equivalents of NaOH sm_present->increase_base Yes no_sm No Starting Material sm_present->no_sm No increase_temp Increase reaction temperature increase_base->increase_temp increase_time Increase reaction time increase_temp->increase_time end Improved Yield increase_time->end workup_issue Investigate Workup Procedure no_sm->workup_issue ph_adjust Optimize pH for precipitation workup_issue->ph_adjust extraction Perform additional extractions ph_adjust->extraction extraction->end

Sources

Navigating the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Challenges

The synthesis of 6-azaindole derivatives, such as this compound, presents a unique set of challenges primarily stemming from the electronic nature of the fused pyridine ring. The electron-deficient character of the pyridine moiety can impede classical indole formation reactions, often necessitating harsh reaction conditions that can lead to diminished yields and the formation of undesirable side products.[1] Furthermore, the introduction and manipulation of functional groups, particularly the carboxylic acid at the C5 position, require careful consideration of reaction conditions to avoid unwanted side reactions.

This guide will walk you through a common synthetic pathway, highlighting potential pitfalls and offering robust solutions to navigate them effectively.

Synthetic Pathway Overview & Key Challenge Zones

A prevalent strategy for the synthesis of this compound involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A representative, multi-step synthesis is outlined below, which will serve as the framework for our troubleshooting guide.

Synthesis_Workflow cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Purification A Substituted Pyridine C Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate A->C Cyclization B Pyrrole Ring Precursor B->C D This compound C->D Hydrolysis E Pure Product D->E Recrystallization / Chromatography

Figure 1. A generalized three-stage workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Pyrrole Ring Formation

Question 1: My cyclization reaction to form the ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is resulting in a low yield (<30%). What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the 6-azaindole core are a frequent challenge. The primary culprit is often the electron-deficient nature of the pyridine starting material, which can hinder the key bond-forming steps of the cyclization.

Causality and Strategic Solutions:

  • Suboptimal Reaction Conditions: Many classical indole syntheses, when applied to azaindoles, require forcing conditions that can lead to decomposition.

    • Troubleshooting: A systematic optimization of reaction parameters is crucial. Vary the temperature in increments of 10°C, monitor the reaction progress by TLC or LC-MS at regular intervals, and consider a lower reaction temperature for a longer duration to minimize decomposition.

  • Choice of Synthetic Route: The selection of the cyclization strategy has a profound impact on the yield.

    • Expert Insight: While the Fischer indole synthesis is a classic, its application to azaindoles can be problematic.[1] Modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, often provide a more efficient and milder route.[2]

  • Starting Material Purity: Impurities in your pyridine or pyrrole precursors can interfere with the reaction.

    • Protocol: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation, or chromatography) before commencing the reaction.

Illustrative Experimental Protocol: Palladium-Catalyzed Cyclization

For a more robust synthesis of the 6-azaindole core, consider a Sonogashira coupling followed by cyclization:

  • Sonogashira Coupling: To a solution of a suitable di-substituted pyridine (e.g., 3-amino-4-iodopyridine derivative) in an appropriate solvent (e.g., DMF or 1,4-dioxane), add your terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring for the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Cyclization: The crude product from the coupling reaction can often be cyclized by heating in a suitable solvent, sometimes with the addition of a base.

Question 2: I am observing the formation of multiple products in my cyclization reaction, making purification difficult. What are these likely side products and how can I minimize them?

Answer:

The formation of side products is a common issue, often arising from competing reaction pathways.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Positional Isomers If the pyridine starting material has multiple potential sites for cyclization, a mixture of azaindole isomers can be formed.Use a starting material with appropriate blocking groups to direct the cyclization to the desired position.
Dimers/Polymers Intermolecular reactions between starting materials or intermediates can lead to the formation of higher molecular weight species, especially at high concentrations.Perform the reaction at a lower concentration. Consider using a slow-addition technique for one of the reactants.
Incomplete Cyclization The reaction may stall, leaving stable intermediates in the reaction mixture.Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Confirm the complete consumption of starting materials by TLC or LC-MS before work-up.
Part 2: Ester Hydrolysis

Question 3: I am struggling with the hydrolysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The reaction is either incomplete or leads to decomposition. What are the best conditions for this transformation?

Answer:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be a delicate step. The amphoteric nature of the product, containing both a basic pyridine nitrogen and an acidic carboxylic acid, can complicate the reaction and work-up.

Key Considerations for Hydrolysis:

  • Choice of Base: While sodium hydroxide is commonly used, lithium hydroxide (LiOH) often provides a milder and more efficient alternative for the hydrolysis of esters in heterocyclic systems.

  • Solvent System: A mixture of an organic solvent (e.g., THF, methanol, or ethanol) and water is typically employed to ensure the solubility of the starting ester.

  • Temperature: The reaction is usually performed at room temperature or with gentle heating. Avoid excessive heat, as it can promote decarboxylation or other decomposition pathways.

A Robust Hydrolysis Protocol:

  • Reaction Setup: Dissolve the ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (1.5 - 2.0 equivalents) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). This will protonate the pyridine nitrogen and the carboxylate.

    • The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration.

    • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Hydrolysis_Troubleshooting Start Ester Hydrolysis Incomplete Incomplete Reaction? Start->Incomplete Decomposition Decomposition Observed? Start->Decomposition Increase_Time_Temp Increase reaction time or temperature slightly. Incomplete->Increase_Time_Temp Yes Successful Successful Hydrolysis Incomplete->Successful No Use_LiOH Use LiOH instead of NaOH. Run at a lower temperature. Decomposition->Use_LiOH Yes Decomposition->Successful No

Sources

Technical Support Center: Enhancing the Solubility of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives. The inherent challenge with many heterocyclic compounds, including this scaffold, is poor aqueous solubility, which can create significant hurdles in screening, formulation, and preclinical development.[1][2]

This document provides direct, actionable advice in a question-and-answer format to troubleshoot common solubility issues and offers deeper insights into the underlying physicochemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, hands-on problems you might be encountering at the bench.

Problem 1: My compound precipitates out of solution during my in vitro assay in neutral buffer (e.g., PBS, pH 7.4).
  • Probable Cause(s):

    • Low Intrinsic Solubility: The flat, aromatic core of the pyrrolopyridine scaffold is hydrophobic. While the carboxylic acid is ionized at pH 7.4, the molecule's overall properties, potentially including strong crystal lattice energy, can keep its equilibrium solubility extremely low.[1]

    • Incorrect Solvent/Stock Concentration: The final concentration of your organic co-solvent (like DMSO) in the assay medium may be too low to maintain solubility, especially if you started with a highly concentrated stock.

    • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, it can lead to precipitation.

  • Suggested Solutions & Protocols:

    Solution A: Systematically Evaluate pH-Dependent Solubility

    The carboxylic acid moiety is your primary handle for solubility manipulation.[3] Most carboxylic acids have a pKa between 3.5 and 4.5.[3] Solubility will dramatically increase at pH values above the pKa, where the compound is deprotonated and exists as the more soluble carboxylate salt.[4][5]

    Protocol: pH-Solubility Profile Determination

    • Prepare a series of buffers spanning a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

    • Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours for thermodynamic solubility).[6]

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.[7]

    • Plot solubility (µg/mL or µM) against the final measured pH of the solution.

    Caption: pH-dependent solubility for a typical weak acid.

    Solution B: Salt Formation Screening

    Converting the carboxylic acid to a salt is one of the most effective ways to boost aqueous solubility.[5] Alkali metal salts (Na+, K+) are common choices.

    Protocol: Small-Scale Salt Screening

    • Dissolve your carboxylic acid derivative in a suitable organic solvent (e.g., methanol, ethanol).

    • In separate vials, add 1.0 equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or a pharmaceutically acceptable amine like tromethamine) dissolved in a minimal amount of water or alcohol.

    • Stir the solutions for several hours.

    • Remove the solvent under reduced pressure.

    • Assess the resulting solid. An amorphous solid or a new crystalline form suggests salt formation.

    • Determine the aqueous solubility of the resulting salt forms using the shake-flask method described above.

    Solution C: Employ Co-solvents for In Vitro Work

    For many early-stage in vitro experiments, using a co-solvent is a practical way to achieve the desired concentration.[8][9]

    Table 1: Common Co-solvents for In Vitro Assays

    Co-solvent Typical Starting Concentration (v/v) General Max Tolerated Concentration (Cell-based) Notes
    DMSO 0.1% - 0.5% < 1% Most common, but can have biological effects at higher concentrations.
    Ethanol 0.5% - 1% < 2% Can cause protein precipitation in some assays.
    PEG 400 1% - 5% Variable Generally well-tolerated; often used in preclinical formulations.[9]

    | Propylene Glycol | 1% - 5% | Variable | Another common vehicle for in vivo studies. |

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the solubility of this chemical series.

Q1: What are the key physicochemical properties of the this compound scaffold that influence its solubility?

The solubility of this scaffold is a balance of competing factors. The fused aromatic pyrrole and pyridine rings are inherently hydrophobic and rigid, which favors strong packing in a crystal lattice and limits interaction with water.[10] However, the structure also contains key hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N, carbonyl oxygen), which can interact with water. The most critical feature is the ionizable carboxylic acid group. At pH values below its pKa (typically 3.5-4.5), the acid is in its neutral, less soluble form.[3] Above the pKa, it deprotonates to the highly polar carboxylate anion, which dramatically improves aqueous solubility.[4]

Q2: When should I consider a prodrug strategy for my compound?

A prodrug strategy is typically employed not to increase solubility in a formulation, but to improve a compound's absorption and bioavailability, particularly for oral administration.[11][12] Carboxylic acids are often ionized in the intestine, which can limit their ability to cross cell membranes. By converting the carboxylic acid to a more lipophilic ester (a prodrug), you can enhance its permeability.[13][14] This ester is then cleaved by enzymes (in vivo, e.g., in the blood or liver) to release the active carboxylic acid parent drug.[14] Therefore, consider a prodrug approach when you have good in vitro potency but poor in vivo efficacy due to low absorption.

Prodrug_Strategy Parent Parent Drug (this compound) - High Potency - Low Permeability Prodrug Ester Prodrug - Masked Carboxylic Acid - Increased Lipophilicity Parent->Prodrug Chemical Synthesis (Esterification) Absorption GI Tract Absorption (Passive Diffusion) Prodrug->Absorption Improved Permeability Active Active Parent Drug (Released in Circulation) Absorption->Active In Vivo Hydrolysis (Esterases)

Caption: Workflow of a carboxylic acid prodrug strategy.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Understanding this distinction is crucial for interpreting your data correctly.[4][6]

  • Kinetic Solubility measures the concentration at which a compound, rapidly added to a buffer from a concentrated DMSO stock, begins to precipitate.[6] It reflects the stability of a supersaturated solution and is relevant for high-throughput screening where compounds don't have time to reach equilibrium.[4]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution.[15] This measurement requires a longer incubation time (24-72 hours) with an excess of solid material and is the "gold standard" for guiding formulation and preclinical development.[6][15]

Table 2: Comparison of Kinetic vs. Thermodynamic Solubility

Parameter Kinetic Solubility Thermodynamic Solubility
Definition Concentration of a compound in solution upon rapid precipitation from a supersaturated state.[6] The maximum concentration of a compound dissolved in a solvent at equilibrium.[6]
Typical Method Addition of DMSO stock to buffer, followed by nephelometry or filtration/quantification.[4][16] Shake-flask method with excess solid.[15]
Use Case Early discovery, high-throughput screening, structure-solubility relationships.[6] Lead optimization, formulation development, IND-enabling studies.[6]

| Time to Equilibrium | Short (minutes to a few hours).[6] | Long (24-72 hours).[4] |

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Prepare High Conc. DMSO Stock k2 Rapidly Dilute into Aqueous Buffer k1->k2 k3 Incubate (e.g., 2h) k2->k3 k4 Measure Precipitate (Nephelometry) or Filter & Quantify k3->k4 t1 Add Excess Solid to Aqueous Buffer t2 Equilibrate (e.g., 24-48h with agitation) t1->t2 t3 Separate Solid/Liquid (Filter or Centrifuge) t2->t3 t4 Quantify Solute in Supernatant (HPLC) t3->t4

Caption: Experimental workflows for solubility measurement.

Q4: Beyond simple pH adjustment and salts, what advanced formulation techniques can be used?

When basic methods are insufficient, several advanced formulation strategies can be employed, particularly for developing oral or parenteral dosage forms:

  • Solid Dispersions: The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[2][17] This prevents the formation of a stable crystal lattice, enhancing the dissolution rate.

  • Cyclodextrin Inclusion Complexes: The hydrophobic pyrrolopyridine core of your molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[8][17] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of lipids, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[8][17] This is highly effective for lipophilic compounds, as it maintains the drug in a solubilized state throughout its transit in the GI tract.

References
  • Recent progress in prodrug design strategies based on generally applicable modific
  • Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Prodrugs of Carboxylic Acids | Request PDF.
  • This compound. ChemBK.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. NMU.
  • Prodrug derivatives of carboxylic acid drugs.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Formulation strategies for poorly soluble drugs.
  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

Sources

Technical Support Center: Overcoming Resistance to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid analogs, a promising class of kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence of resistance to these compounds in your experimental models. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome resistance, thereby advancing your research in drug development.

Introduction: Understanding the Landscape of Resistance

The this compound scaffold is a core component of several potent tyrosine kinase inhibitors (TKIs), many of which target the MET receptor tyrosine kinase.[1][2][3][4][5] While these analogs demonstrate significant therapeutic potential, the development of acquired resistance is a critical hurdle in both preclinical and clinical settings.[6][7][8] Resistance mechanisms are broadly categorized as either on-target (alterations in the drug target itself) or off-target (activation of alternative signaling pathways that bypass the inhibited target).[6][7][9] This guide will provide a structured approach to identifying and addressing both types of resistance.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the use of this compound analogs.

Q1: My previously sensitive cancer cell line is now showing reduced responsiveness to my pyrrolopyridine analog. What are the likely causes?

A1: This is a classic case of acquired resistance. The most probable causes are:

  • On-Target Mutations: The target kinase (e.g., MET) may have developed secondary mutations that prevent the inhibitor from binding effectively.[7][9] Common mutations in MET include those at residues D1228 and Y1230.[10][11][12]

  • Target Gene Amplification: The cancer cells may have amplified the gene encoding the target kinase, leading to its overexpression to a level that the inhibitor concentration is insufficient to fully suppress.[7][13]

  • Bypass Pathway Activation: The cells may have activated alternative signaling pathways to maintain proliferation and survival, rendering them independent of the inhibited target.[14][15][16] Common bypass pathways include the EGFR, FGFR, and MAPK/ERK signaling cascades.[14][17][18]

  • Histological Transformation: In some cases, the cancer cells may undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different cell lineage, making them less dependent on the original oncogenic driver.[6][7][8]

Q2: How can I determine if the resistance I'm observing is on-target or off-target?

A2: A multi-pronged experimental approach is necessary to distinguish between on-target and off-target resistance. The following workflow is recommended:

start Resistant Cell Line Observed phospho_wb Phospho-Kinase Western Blot (Target and Downstream Effectors) start->phospho_wb sequencing Target Gene Sequencing phospho_wb->sequencing Target phosphorylation is still inhibited phospho_wb->sequencing Target phosphorylation is restored rtk_array Phospho-RTK Array sequencing->rtk_array combination_screen Combination Drug Screen rtk_array->combination_screen results Interpret Results combination_screen->results

Caption: Workflow for diagnosing resistance mechanisms.

  • Step 1: Biochemical Analysis: Perform Western blotting to assess the phosphorylation status of the target kinase and its key downstream signaling proteins (e.g., AKT, ERK). If the target kinase is still dephosphorylated in the presence of the drug, it suggests an off-target mechanism. If the target's phosphorylation is restored, it points towards an on-target resistance mechanism.[14][15]

  • Step 2: Genetic Analysis: Sequence the kinase domain of the target gene to identify any potential secondary mutations.[10]

  • Step 3: Broad Kinase Profiling: Utilize a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs that could be mediating bypass signaling.[18]

  • Step 4: Functional Analysis: Conduct a combination drug screen with inhibitors of suspected bypass pathways (e.g., EGFR inhibitors, MEK inhibitors) to see if sensitivity can be restored.[15][16]

Q3: Are there different classes of this compound analogs, and can switching between them overcome resistance?

A3: Yes, kinase inhibitors are often classified based on their binding mode (e.g., Type I vs. Type II). In some instances, a resistance mutation to a Type I inhibitor may not confer resistance to a Type II inhibitor, and vice versa.[11][19] For example, a study on MET inhibitors showed that the Type II inhibitor foretinib could overcome resistance mutations that emerged after treatment with Type I inhibitors like capmatinib or tepotinib.[11] Therefore, if a specific on-target mutation is identified, it is worth investigating whether an analog with a different binding mode could be effective.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Scenario 1: Inconsistent IC50 Values in Cell Viability Assays
Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments. 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.- Use cells within a consistent and low passage number range. - Regularly thaw fresh aliquots of cells.
2. Reagent Inconsistency: Degradation of the compound or variability in solvent quality.- Prepare fresh stock solutions of the inhibitor regularly. - Use high-purity, anhydrous DMSO for stock solutions. - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.
3. Assay Conditions: Variations in cell seeding density, incubation time, or reagent addition.- Standardize cell seeding density and ensure even cell distribution in plates. - Maintain consistent incubation times for drug treatment and assay development. - Use a multichannel pipette or automated liquid handler for precise reagent addition.[20][21]
Scenario 2: No Target Inhibition Observed by Western Blot
Problem Potential Cause Troubleshooting Steps
Phosphorylation of the target kinase is not reduced after treatment with the inhibitor. 1. Compound Inactivity: The compound may have degraded or precipitated out of solution.- Confirm the integrity of the compound using analytical methods (e.g., HPLC, LC-MS). - Ensure the compound is fully dissolved in the cell culture medium and does not precipitate during the experiment.
2. Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp) or MRP1.[22][23][24][25]- Test for the expression of common drug efflux pumps in your cell line. - Co-treat with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if target inhibition is restored.
3. Incorrect Dosing or Timing: The concentration of the inhibitor may be too low, or the time point of analysis may be inappropriate.- Perform a dose-response and time-course experiment to determine the optimal conditions for target inhibition.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments in resistance studies.

Protocol 1: Generation of Drug-Resistant Cell Lines
  • Initial Characterization: Determine the baseline IC50 of the parental cell line to the this compound analog using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Dose Escalation:

    • Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC20-IC30.

    • Once the cells resume a normal growth rate, gradually increase the inhibitor concentration in a stepwise manner.

    • Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the parental IC50.[14]

  • Clonal Selection (Optional): Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to study the heterogeneity of resistance mechanisms.

  • Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Cell Lysis: Lyse both parental and resistant cells, with and without drug treatment, using the lysis buffer provided with the RTK array kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Array Incubation: Incubate the array membranes with equal amounts of protein lysate overnight at 4°C, as per the manufacturer's instructions.

  • Washing and Antibody Incubation: Wash the membranes and incubate with the provided detection antibody cocktail.

  • Signal Detection: Add streptavidin-HRP and chemiluminescent reagents, and image the membranes using a chemiluminescence imager.

  • Analysis: Quantify the spot intensities and compare the phosphorylation levels of different RTKs between the parental and resistant cells to identify upregulated bypass pathways.[18]

Part 4: Visualizing Resistance Pathways

Understanding the interplay of different signaling pathways is crucial for overcoming resistance.

cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathways) met_mut MET Kinase Domain Mutations (D1228, Y1230) met MET Receptor met_mut->met Alters binding site resistance Drug Resistance met_mut->resistance met_amp MET Gene Amplification met_amp->met Increases protein level met_amp->resistance egfr EGFR Activation downstream Downstream Signaling (Proliferation, Survival) egfr->downstream Bypasses MET egfr->resistance fgfr FGFR Activation fgfr->downstream Bypasses MET fgfr->resistance mapk MAPK Pathway (KRAS, BRAF mutations) mapk->downstream Bypasses MET mapk->resistance pi3k PI3K/AKT/mTOR Activation pi3k->downstream Bypasses MET pi3k->resistance inhibitor This compound analog (e.g., MET Inhibitor) inhibitor->met Inhibits met->downstream downstream->resistance

Caption: On-target and off-target resistance mechanisms.

This diagram illustrates how both on-target alterations (mutations and amplification of MET) and the activation of off-target bypass pathways can lead to the circumvention of inhibition by this compound analogs, ultimately resulting in drug resistance.

Conclusion

Overcoming resistance to this compound analogs requires a systematic and evidence-based approach. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively navigate these challenges. We encourage you to think of resistance not as a failure, but as an opportunity to uncover novel biological insights that can inform the development of more durable and effective therapeutic strategies.

References

  • Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors.
  • Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation.
  • Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activ
  • Cabozantinib in neuroendocrine tumors: tackling drug activity and resistance mechanisms.
  • Mechanisms of EGFR and c-Met inhibitor resistance in NSCLC.
  • Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma. Oxford Academic. [Link]
  • Resistance to MET/VEGFR2 Inhibition by Cabozantinib Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer.
  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer.
  • What is the mechanism of Savolitinib?.
  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors.
  • Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation.
  • Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies.
  • Abstract 3774: Unraveling mechanisms of resistance to tepotinib and future treatment options.
  • Cabozantinib Overcomes Crizotinib Resistance in ROS1 Fusion–Positive Cancer.
  • Mechanisms of Acquired Resistance to Savolitinib, a Selective MET Inhibitor in MET-Amplified Gastric Cancer.
  • What is the mechanism of action of Cabozantinib?.
  • MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies.
  • Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors. PubMed. [Link]
  • Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). PubMed. [Link]
  • Non-small cell lung cancer-small cell lung cancer transformation as mechanism of resistance to tyrosine kinase inhibitors in lung cancer. OAE Publishing Inc.. [Link]
  • Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mut
  • Case report: Success of tepotinib therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mut
  • Tepotinib safety overview in NSCLC patients with METex14 skipping mutation (VISION Tepotinib trial).
  • Targeting Mesenchymal-Epidermal Transition (MET) Aberrations in Non-Small Cell Lung Cancer: Current Challenges and Therapeutic Advances. MDPI. [Link]
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
  • MET inhibitor resistance in patients with MET exon 14-altered lung cancers. American Society of Clinical Oncology. [Link]
  • Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1). PubMed. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Distribution of on-target, off-target, and unknown mechanisms of resistance to MET TKIs.
  • Troubleshooting: I Cant Reproduce an Earlier Experiment!. University of Rochester. [Link]
  • Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Studies on pyrrolopyrimidines as selective inhibitors of multidrug-resistance-associated protein in multidrug resistance. Semantic Scholar. [Link]
  • How to troubleshoot experiments. Chemistry World. [Link]
  • Troubleshooting and optimizing lab experiments. YouTube. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
  • Chemical strategies to overcome resistance against targeted anticancer therapeutics.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PCR Troubleshooting Guide & Solutions. BosterBio. [Link]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Analysis of Reaction Byproducts in the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific issues you may encounter during your experiments.

Introduction to Synthetic Challenges

The synthesis of this compound, a 6-azaindole derivative, is often accomplished through multi-step sequences, with the Fischer indole synthesis being a prominent method. However, the electron-deficient nature of the pyridine ring can lead to challenges, including low yields and the formation of various byproducts.[1] Understanding the potential side reactions and having robust analytical methods to identify and quantify impurities are crucial for successful synthesis and purification. This guide will equip you with the knowledge to anticipate, identify, and mitigate the formation of common reaction byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing multiple spots on my TLC/LC-MS analysis of the crude reaction mixture. What are the most likely byproducts in the synthesis of this compound?

A1: The presence of multiple spots is a common observation and can be attributed to several potential byproducts. The exact nature of these impurities will depend on the specific synthetic route employed, but here are some of the most frequently encountered species:

  • Regioisomers: In many synthetic strategies for substituted azaindoles, the formation of regioisomers is a significant challenge. Depending on the precursors and cyclization conditions, you may form other pyrrolopyridine isomers. For instance, if your synthesis has the potential for cyclization at different positions of the pyridine ring, you might observe isomers such as 1H-pyrrolo[3,2-b]pyridine derivatives. The straightforward introduction of substituents can also be challenging due to the ambient nature of the 6-azaindole anion, which can lead to N1/N6 regioisomeric mixtures if N-alkylation is performed.[2]

  • Decarboxylated Product: The carboxylic acid moiety can be labile under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases. This leads to the formation of 1H-pyrrolo[2,3-c]pyridine. A patent describes a method for the decarboxylation of heterocyclic carboxylic acid compounds in N,N-dimethylformamide at temperatures between 85-150 °C using an organic acid as a catalyst.[3]

  • Incomplete Cyclization Intermediates: The cyclization step to form the pyrrole ring may not proceed to completion, leaving unreacted starting materials or intermediates in the reaction mixture. For example, in a Fischer indole synthesis, the corresponding hydrazone intermediate may be present.

  • Side-Reaction Products from Starting Materials: The starting materials themselves can undergo side reactions. For instance, in a Fischer indole synthesis using a ketone, aldol condensation products can form under acidic conditions.[4]

  • Oxidation Products: The pyrrolo[2,3-c]pyridine core can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. This can lead to the formation of N-oxides or other oxidized species.

Troubleshooting Workflow for Byproduct Identification:

Caption: A logical workflow for identifying unknown byproducts.

Q2: My NMR spectrum of the purified product is complex, suggesting the presence of isomers. How can I distinguish between the desired this compound and its potential regioisomers?

A2: NMR spectroscopy is a powerful tool for distinguishing between regioisomers. Here’s how you can approach the analysis:

  • Proton (¹H) NMR: The substitution pattern on the pyridine and pyrrole rings will give rise to distinct splitting patterns and chemical shifts for the aromatic protons.

    • For the desired This compound , you would expect specific signals for the protons on the pyrrole and pyridine rings.

    • A potential regioisomer, such as a 1H-pyrrolo[3,2-b]pyridine derivative, would show a different set of proton signals and coupling constants due to the different connectivity of the rings.

  • Carbon (¹³C) NMR: The chemical shifts of the carbon atoms, particularly the quaternary carbons at the ring junctions and the carbon bearing the carboxylic acid group, will be different for each isomer.

  • 2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are invaluable:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to trace the connectivity of the protons within each ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing isomers. It shows correlations between protons and carbons that are two or three bonds away. By looking for long-range correlations between specific protons and key quaternary carbons (like the ring junction carbons), you can definitively establish the connectivity of the heterocyclic system.

Data Interpretation Example:

Technique Observation for this compound Observation for a Potential Regioisomer (e.g., 1H-pyrrolo[3,2-b]pyridine derivative)
¹H NMR Characteristic set of chemical shifts and coupling constants for the protons on the 6-azaindole core.Different chemical shifts and coupling patterns due to altered electronic environment and proton-proton interactions.
¹³C NMR Unique chemical shifts for the ring junction carbons and the carboxylated carbon.Shifted signals for the corresponding carbons in the isomeric structure.
HMBC Key correlations between specific pyrrole or pyridine protons and the quaternary carbons of the ring system, confirming the [2,3-c] fusion.Different long-range correlations that would confirm an alternative ring fusion.
Q3: I suspect decarboxylation is a major side reaction. How can I minimize the formation of the decarboxylated byproduct?

A3: Decarboxylation is a common issue with heterocyclic carboxylic acids, especially under harsh reaction conditions. Here are several strategies to minimize this unwanted side reaction:

  • Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.

  • pH Control: Both strongly acidic and strongly basic conditions can promote decarboxylation. If possible, conduct the reaction under neutral or mildly acidic/basic conditions. If strong acid is required for the main reaction (e.g., Fischer indole synthesis), consider using the minimum effective concentration and reaction time.

  • Choice of Solvent: The solvent can influence the rate of decarboxylation. Aprotic polar solvents like DMF have been shown to facilitate decarboxylation at elevated temperatures.[3] If your synthesis allows, consider exploring less polar or non-polar solvents.

  • Protecting Groups: If the carboxylic acid is not directly involved in the key bond-forming steps, consider protecting it as an ester (e.g., methyl or ethyl ester). The ester group is generally more stable to decarboxylation conditions and can be hydrolyzed in a separate, milder step at the end of the synthesis.

Experimental Protocol: Esterification as a Protective Strategy

  • Ester Formation: Dissolve the carboxylic acid starting material in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or gently reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the ester product.

  • Purify the ester by column chromatography.

  • Proceed with the subsequent synthetic steps.

  • Deprotection (Hydrolysis): After the core structure is formed, hydrolyze the ester back to the carboxylic acid using a mild base (e.g., lithium hydroxide in a mixture of THF and water) at room temperature.

Q4: What is a reliable analytical method for the routine analysis of this compound and its potential impurities?

A4: A robust and reliable method for routine analysis is crucial for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the industry standard for this purpose.

Recommended HPLC-MS Protocol:

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 95% B) over several minutes to elute compounds with a wide range of polarities. A final hold at high organic content and re-equilibration at the starting conditions is necessary.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.

  • UV Detection: Monitor at multiple wavelengths, for example, 254 nm and 280 nm, as the parent compound and impurities may have different absorption maxima. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. This will allow you to identify the molecular weights of your target compound and any potential byproducts. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

Data Analysis Workflow:

Sources

stability issues of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given the absence of specific public stability data for this molecule, this guide provides a framework for systematically investigating and understanding its stability profile through forced degradation studies and best practices in handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that might influence its stability?

A1: The structure of this compound contains several functional groups that can be susceptible to degradation. The pyrrole ring is electron-rich and can be prone to oxidation. The carboxylic acid group on the pyridine ring can potentially undergo decarboxylation under certain conditions, such as heat or light. The entire aromatic system can be susceptible to photolytic degradation.

Q2: What are the most critical factors to consider for the stability of this compound in solution?

A2: The primary factors that can influence the stability of this compound in solution are pH, exposure to light, temperature, and the presence of oxidizing agents. The solubility of the compound in different solvent systems can also impact its stability.

Q3: What are the general recommendations for storing solutions of this compound?

A3: As a best practice, solutions should be freshly prepared. For short-term storage, it is advisable to store solutions at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, the suitability of freezing should be confirmed by stability studies, as freeze-thaw cycles can sometimes promote degradation.

Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can be used for a preliminary assessment of concentration changes, but it lacks the specificity to distinguish between the parent compound and its degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which aids in structure elucidation.

Troubleshooting Guide: Investigating Solution Stability

This section provides a systematic approach to identifying and resolving stability issues encountered during your experiments.

Issue: I'm observing a loss of my compound's concentration in solution over time. How can I determine the cause?

This is a common issue that points towards chemical degradation. To understand the root cause, a forced degradation (or stress testing) study is the recommended approach.[1][2] This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation and identify the potential degradation pathways.[2]

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to systematically evaluate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or an aqueous buffer if solubility permits) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution. A typical ratio is 1:1.

  • Acid Hydrolysis: Mix with 0.1 M HCl.

  • Base Hydrolysis: Mix with 0.1 M NaOH.

  • Oxidative Stress: Mix with 3% H₂O₂.

  • Thermal Stress: Dilute with the initial solvent and incubate at 60°C.

  • Photolytic Stress: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Control Samples: Maintain aliquots of the stock solution diluted with the initial solvent at room temperature and at 2-8°C, protected from light.

3. Time Points and Sample Analysis:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis by HPLC, it may be necessary to neutralize the acidic and basic samples.

  • Analyze all samples using a developed and validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

4. Data Interpretation:

  • HPLC Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected. The sum of the parent compound and all degradants should ideally be close to 100% of the initial concentration.

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. This information is crucial for proposing degradation pathways.

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Oxidation Oxidized Pyrrole Ring Products Parent->Oxidation Oxidative Stress (e.g., H2O2) Decarboxylation 1H-Pyrrolo[2,3-c]pyridine Parent->Decarboxylation Thermal/Photolytic Stress (Heat/Light) Hydrolysis Ring-Opened Products Parent->Hydrolysis Extreme pH (Acid/Base)

Caption: Hypothesized Degradation Pathways.

Summarizing Stability Data

The results from your forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradants Observed
0.1 M HCl (RT)24
0.1 M NaOH (RT)24
3% H₂O₂ (RT)24
Heat (60°C)24
Light (ICH Q1B)24
Control (RT, dark)24
Control (2-8°C, dark)24

This table should be populated with your experimental data.

Conclusions and Recommendations

Based on the data gathered from a comprehensive forced degradation study, you can:

  • Identify the primary degradation liabilities of this compound.

  • Develop appropriate handling and storage conditions to minimize degradation. For instance, if the compound is found to be light-sensitive, all manipulations should be performed under amber light or in amber vials.

  • The developed stability-indicating method can be used for routine analysis and long-term stability studies of your formulations.

This structured approach will provide you with a robust understanding of the stability of this compound, ensuring the integrity and reliability of your experimental results.

References

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • BioPharm International. (2019, July 2). Forced Degradation Studies for Biopharmaceuticals.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • NIH. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • ResearchGate. (n.d.). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid....
  • PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • University of Sharjah. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review.

Sources

Technical Support Center: Troubleshooting Failed 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge of 6-Azaindoles

1H-Pyrrolo[2,3-c]pyridine, also known as 6-azaindole, and its derivatives are significant scaffolds in medicinal chemistry.[1] However, their synthesis is often challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole synthesis methodologies and lead to low yields or reaction failures.[2] This guide will focus on a common synthetic route to this compound and provide a structured approach to troubleshooting potential issues.

General Synthetic Pathway Overview

A prevalent strategy for the synthesis of this compound involves the construction of the pyrrolopyridine core, often via a palladium-catalyzed cross-coupling reaction, followed by the hydrolysis of a corresponding ester to yield the final carboxylic acid. This two-stage process presents distinct challenges that we will address.

Part 1: Synthesis of the Pyrrolopyridine Core (Ester Precursor)

The formation of the bicyclic 6-azaindole system is the cornerstone of this synthesis. A common method involves the coupling of a functionalized pyridine and a pyrrole precursor. Below is a representative workflow and a discussion of potential pitfalls.

Experimental Workflow: Palladium-Catalyzed Annulation

start Start: Halogenated Pyridine & Pyrrole Precursor pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) start->pd_coupling Pd catalyst, ligand, base, solvent cyclization Intramolecular Cyclization/ Annulation pd_coupling->cyclization Heat ester_product Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate cyclization->ester_product workup Aqueous Workup & Extraction ester_product->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Palladium-catalyzed synthesis of the ester precursor.

Troubleshooting the Annulation Step

Question 1: My palladium-catalyzed cross-coupling reaction to form the pyrrolopyridine ring is not proceeding, or the yield is very low. What are the likely causes and solutions?

Answer:

Failure in palladium-catalyzed cross-coupling reactions is a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or poor substrate quality.[3][4]

  • Causality: The catalytic cycle of palladium cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[5] A failure at any of these stages will halt the reaction. The electron-deficient nature of the pyridine ring can make oxidative addition more challenging compared to simpler aryl halides.[2]

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice:

      • Verify Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh. Older palladium sources can be less active. The use of pre-catalysts is often beneficial.[4]

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heterocycles, electron-rich and bulky ligands (e.g., SPhos, XPhos) can promote the oxidative addition step.[4] Experiment with different ligands if your initial choice is ineffective.

    • Reaction Conditions:

      • Solvent and Base: Ensure your solvent (e.g., dioxane, DMF, toluene) is anhydrous. Water can interfere with the reaction. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also crucial and can significantly impact the reaction rate and yield. A stronger base may be required for less reactive substrates.

      • Temperature: These reactions often require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. However, excessive heat can lead to catalyst decomposition and side reactions.

    • Substrate Quality:

      • Purity: Ensure your starting materials (halogenated pyridine and pyrrole precursor) are pure. Impurities can poison the catalyst.

      • Protecting Groups: The pyrrole nitrogen is often protected (e.g., with a tosyl or SEM group) to prevent side reactions and improve solubility.[6] If you are not using a protecting group, consider its implementation. The choice of protecting group can influence the electronic nature of the pyrrole and its reactivity.[7][8]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalystEnsures active Pd(0) is generated in situ.
Ligand Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos)Facilitates oxidative addition to the electron-deficient pyridine ring.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly influence reaction kinetics.
Solvent Anhydrous dioxane, DMF, or toluenePrevents catalyst deactivation and side reactions caused by water.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed without causing catalyst decomposition.

Question 2: I am observing multiple spots on my TLC plate, and purification of the desired ester is difficult. What are the potential side products?

Answer:

The formation of multiple products is indicative of side reactions, which can be minimized by optimizing the reaction conditions.

  • Common Side Reactions:

    • Homocoupling: Your starting materials may couple with themselves to form dimers. This is more common if the transmetalation step is slow.

    • Dehalogenation: The starting halogenated pyridine can be reduced, removing the halogen and preventing the desired coupling.

    • Incomplete Cyclization: The cross-coupling may occur, but the subsequent intramolecular cyclization to form the bicyclic system may be incomplete.

  • Solutions:

    • Optimize Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of one reactant may promote homocoupling.

    • Control Temperature: Running the reaction at the lowest effective temperature can minimize side reactions.

    • Purification Strategy: If side products are unavoidable, a careful purification strategy is necessary. Flash column chromatography with a gradient elution system is typically effective. Using a combination of solvents with different polarities (e.g., hexanes/ethyl acetate) can help to resolve closely eluting spots.

Part 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. While seemingly straightforward, this step can also present challenges.

Experimental Protocol: Saponification

start Start: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate hydrolysis Base-Mediated Hydrolysis (e.g., NaOH or LiOH in aq. alcohol) start->hydrolysis acidification Acidification (e.g., aq. HCl to pH ~3-4) hydrolysis->acidification After reaction completion precipitation Precipitation of Carboxylic Acid acidification->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Sources

Technical Support Center: Enhancing the Potency of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in enhancing the potency and refining the properties of this important class of molecules, many of which are investigated as kinase inhibitors.[1][2] Here, we address common experimental challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and detailed protocols, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis and optimization of this compound derivatives:

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like pyrrolopyridines.[3] The first step is a thorough physicochemical characterization of your compound, including its pKa, LogP, and crystallinity. For initial screening, you can employ pH adjustment of your formulation if your molecule has ionizable groups, or use co-solvents like DMSO.[4] However, be mindful of "DMSO shock," where the compound precipitates upon dilution in aqueous buffers.[4] To mitigate this, use a stepwise dilution protocol and aim for a final DMSO concentration below 0.5%.[4]

Q2: I'm observing low yields in the final amide coupling step between my this compound and a primary/secondary amine. What are the likely causes and how can I improve it?

A2: Low yields in amide bond formation can stem from several factors. The carboxylic acid might be poorly activated, or the amine might be unreactive due to steric hindrance or electronic effects. Standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA are generally effective.[5] If these fail, converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride can be a robust alternative.[6] Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the activated acid or acyl chloride.

Q3: My Suzuki-Miyaura cross-coupling to introduce a substituent at the C4 or C6 position of the pyrrolopyridine core is sluggish or gives significant side products. How can I optimize this reaction?

A3: The success of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[7] For heteroaromatic systems, palladium catalysts with specialized phosphine ligands like RuPhos or XPhos can be effective.[8] Side reactions such as dehalogenation or protodeborylation can occur. Running the reaction at a lower temperature, carefully degassing the solvent, and using a precise stoichiometry of the boronic acid or ester can minimize these side products. If you are using a bromo- or chloro-substituted pyrrolopyridine, consider converting it to the more reactive iodo-derivative.[9]

Q4: My purified compounds show activity in biochemical assays but have poor cellular potency. What could be the reason?

A4: A significant drop-off in activity between biochemical and cellular assays often points to issues with cell permeability, high protein binding, or rapid metabolism. The physicochemical properties of your compound, particularly its lipophilicity (LogP) and polar surface area (PSA), play a crucial role in cell permeability. You may need to optimize these properties by modifying the substituents on your core scaffold. Additionally, consider conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess the metabolic stability of your compounds in liver microsomes.[3]

Q5: I'm concerned about the off-target effects of my kinase inhibitors. How can I assess and improve selectivity?

A5: Off-target effects are a common concern with kinase inhibitors and can lead to toxicity.[10][11] Assessing selectivity early in the drug discovery process is crucial. This is typically done by screening your compounds against a panel of kinases.[12] If off-target activity is observed, medicinal chemistry efforts can be directed to improve selectivity. This often involves exploiting subtle differences in the amino acid residues of the ATP-binding pocket between the target kinase and the off-target kinases. Structural biology, such as co-crystallization of your inhibitor with the target kinase, can provide invaluable insights for designing more selective compounds.

Troubleshooting Guides

This section provides more detailed solutions to specific problems you might encounter.

Issue 1: Low Yield in the Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

Low yields in the initial construction of the heterocyclic core can derail a project. A common synthetic route involves the cyclization of a substituted pyrrole precursor.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent are critical. Small-scale trial reactions can help identify the optimal parameters.

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. Ensure the purity of your precursors through appropriate analytical techniques (NMR, LC-MS).

  • Atmospheric Moisture and Oxygen: Many organometallic reactions and cyclization steps are sensitive to air and moisture. Employing inert atmosphere techniques (e.g., using a nitrogen or argon blanket) and dry solvents is essential.

Issue 2: Difficulty in Introducing Substituents at Specific Positions

Regioselectivity can be a challenge when functionalizing the 1H-Pyrrolo[2,3-c]pyridine core.

Possible Causes & Solutions:

  • Incorrect Choice of Directing Group: The inherent electronic properties of the pyrrolopyridine ring will direct electrophilic or nucleophilic substitution to specific positions. Protecting groups can be used to block certain positions and direct substitution to the desired site.

  • Harsh Reaction Conditions: Aggressive reagents or high temperatures can lead to a loss of regioselectivity. Exploring milder reaction conditions is often beneficial.

  • Steric Hindrance: Bulky substituents on your starting material can prevent reagents from accessing the desired reaction site.

Issue 3: Compound Instability

Your final compounds may degrade during purification or storage.

Possible Causes & Solutions:

  • Oxidation: The pyrrole ring can be susceptible to oxidation. Store your compounds under an inert atmosphere and away from light.

  • pH Sensitivity: The pyridine ring nitrogen is basic and can be protonated. The stability of your compound may be pH-dependent. Assess the stability of your compound in different buffer systems.

  • Photodegradation: Some heterocyclic compounds are light-sensitive. Protect your compounds from light during handling and storage.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling the this compound with an amine.

  • Dissolve the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add Coupling Reagents: To the solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (3 equivalents).

  • Stir: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Amine: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Optimization of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for optimizing the coupling of a halogenated 1H-Pyrrolo[2,3-c]pyridine with a boronic acid.

  • Screening Reaction Setup: In parallel reaction vials, add the halogenated 1H-Pyrrolo[2,3-c]pyridine (1 equivalent), the boronic acid or ester (1.2 equivalents), and the base (2-3 equivalents).

  • Catalyst and Ligand Screening: To each vial, add a different palladium catalyst/ligand combination. A common starting point is Pd(PPh3)4 or Pd2(dba)3 with a ligand like SPhos or XPhos.

  • Solvent Screening: Use a range of solvents, such as 1,4-dioxane/water, toluene, or DMF.

  • Degas: Thoroughly degas the solvent by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reactions to a set temperature (e.g., 80-100 °C) and monitor by LC-MS at regular intervals.

  • Analysis: Analyze the results to identify the optimal catalyst, ligand, base, and solvent for your specific substrates.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR trends for enhancing the potency of 1H-Pyrrolo[2,3-c]pyridine derivatives, primarily as kinase inhibitors.

Position of SubstitutionType of SubstituentImpact on PotencyRationale
C4-position Small, hydrophobic groupsGenerally increases potencyThis position often extends into a hydrophobic pocket of the kinase active site.[13]
C5-carboxamide Varied aminesHighly influentialThe amide moiety can form crucial hydrogen bonds with the hinge region of the kinase. The nature of the amine substituent can modulate solubility and cell permeability.[14]
N1-position (Pyrrole) Small alkyl or aryl groupsCan be tolerated or beneficialSubstitution at this position can influence the overall conformation of the molecule and its interaction with the target.
Pyridine Ring Electron-donating or withdrawing groupsModulates pKa and solubilitySubstituents on the pyridine ring can affect the basicity of the nitrogen atom, which can influence solubility and off-target interactions.[15]

Visualizing Experimental Workflows

General Workflow for Potency Enhancement

The following diagram illustrates a typical workflow for enhancing the potency of a lead compound.

Potency_Enhancement_Workflow A Initial Hit Compound B SAR-Guided Synthesis of Analogs A->B Design C In Vitro Biochemical Assay B->C Test C->B Feedback D Cellular Potency Assay C->D Confirm E In Vitro ADME Profiling D->E Profile F Lead Optimization E->F Optimize F->B Iterate G In Vivo Efficacy Studies F->G Validate

Caption: Iterative cycle of design, synthesis, and testing for lead optimization.

Troubleshooting a Failed Suzuki-Miyaura Coupling

This decision tree outlines a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting Start Suzuki Coupling Fails Q1 Check Starting Materials Purity? Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Re-purify Starting Materials Q1->A1_No No Q2 Reaction Conditions Optimized? A1_Yes->Q2 A2_Yes Conditions Optimized Q2->A2_Yes Yes A2_No Screen Catalysts, Ligands, Bases, Solvents Q2->A2_No No Q3 Evidence of Catalyst Decomposition? A2_Yes->Q3 A3_Yes Use Pre-catalyst or Different Ligand Q3->A3_Yes Yes A3_No Consider Alternative Coupling Strategy Q3->A3_No No

Caption: A logical approach to diagnosing and solving common issues in Suzuki-Miyaura reactions.

References

  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Deriv
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. BenchChem.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Amide Synthesis. Fisher Scientific.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Optimization of conditions for the Suzuki coupling reaction.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Direct amide formation from unactivated carboxylic acids and amines. Chemical Society Reviews.
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodul
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

Sources

Technical Support Center: Strategies for Mitigating the Toxicity of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid analogs. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the toxicity of this important class of compounds. Our goal is to equip you with the knowledge and experimental tools to anticipate, identify, and mitigate toxicity issues, thereby accelerating your drug discovery programs.

I. Understanding the Toxicity Landscape of 1H-Pyrrolo[2,3-c]pyridine Analogs

The 1H-Pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged heterocycle in medicinal chemistry. However, like many nitrogen-containing aromatic systems, it can present toxicity challenges. The two primary structural alerts within the this compound series are the pyrrole ring itself and the carboxylic acid moiety.

  • The Pyrrole Ring: The pyrrole nucleus, particularly in the context of a 7-azaindole, can be susceptible to metabolic activation.[1] Cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO) can oxidize the electron-rich pyrrole ring, potentially leading to the formation of reactive electrophilic intermediates.[1] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, immunogenicity, and genotoxicity.[2][3]

  • The Carboxylic Acid Group: While often crucial for target engagement, the carboxylic acid functional group can be a metabolic liability. It is a known substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides.[4] These metabolites can be unstable and electrophilic, capable of reacting with proteins and contributing to idiosyncratic drug toxicities.[5]

This guide will focus on practical strategies to address these potential liabilities through rational molecular design and robust experimental evaluation.

II. Troubleshooting Guide for Unexpected Toxicity

This section is formatted in a question-and-answer style to directly address common problems encountered during preclinical development.

Question 1: My this compound analog shows potent target activity but has a narrow therapeutic window due to in vitro cytotoxicity. What are the likely causes and how can I address this?

Answer:

High in vitro cytotoxicity despite on-target potency often points to off-target effects or the formation of toxic metabolites. Here’s a systematic approach to troubleshoot this issue:

Potential Cause 1: Metabolic Activation of the Pyrrole Ring

The pyrrole ring can be oxidized to form reactive intermediates.[1] This is a common issue with electron-rich heterocyclic systems.

Solution Strategy:

  • Block Potential Sites of Metabolism: Introduce a metabolically stable group, such as fluorine, at susceptible positions on the pyrrole ring (e.g., C2 or C3) to block CYP- or AO-mediated oxidation.[1]

  • Modulate Electronic Properties: Introduce electron-withdrawing groups on the pyrrolopyridine core to decrease the electron density of the pyrrole ring, making it less prone to oxidation.

  • Steric Hindrance: Introduce bulky substituents near the pyrrole ring to sterically shield it from the active sites of metabolic enzymes.

Potential Cause 2: Formation of Reactive Acyl Glucuronides

The carboxylic acid at the 5-position is a prime candidate for glucuronidation, which can lead to reactive metabolites.[4]

Solution Strategy: Bioisosteric Replacement

Replace the carboxylic acid with a bioisostere that retains the desired physicochemical properties for target binding but is less susceptible to the formation of reactive acyl glucuronides.[6][7] A comparison of potential bioisosteres is provided in the table below.

Table 1: Comparison of Carboxylic Acid Bioisosteres

BioisosterepKaAdvantagesDisadvantages
Carboxylic Acid~4.5Well-established; strong H-bond acceptorProne to forming reactive acyl glucuronides[5]
Tetrazole~4.5-4.9Metabolically stable; resistant to glucuronidation; increased lipophilicity[4][7]Can have lower membrane permeability due to high desolvation energy[7]
N-acylsulfonamide~3-5Can improve metabolic stabilityMay alter binding interactions
Hydroxamic Acid~8-9Strong metal-chelating properties; can act as H-bond donor/acceptorCan also be metabolized to reactive species; potential for off-target chelation[5]
Isoxazolol~4-5Ionizable; can mimic carboxylate interactionsMay introduce new metabolic liabilities

Experimental Workflow for Troubleshooting Cytotoxicity:

Below is a DOT script for a Graphviz diagram illustrating a logical workflow to diagnose and address cytotoxicity.

G A High In Vitro Cytotoxicity Observed B Assess Metabolic Stability (Liver Microsomes) A->B C Assess Reactive Metabolite Formation (GSH Trapping) A->C D Compound is Metabolically Unstable B->D High Clearance E Compound is Metabolically Stable B->E Low Clearance F Reactive Metabolites Detected C->F Positive G No Reactive Metabolites Detected C->G Negative H Hypothesis: Metabolism-Driven Toxicity D->H I Hypothesis: Intrinsic Off-Target Toxicity E->I F->H G->I J Strategy 1: Block Metabolism on Pyrrole Ring (e.g., Fluorination) H->J K Strategy 2: Replace Carboxylic Acid with Bioisostere (e.g., Tetrazole) H->K L Strategy 3: Broad Kinase/GPCR Panel Screening I->L M Synthesize Analogs J->M K->M L->M N Re-evaluate Cytotoxicity, Stability, and Potency M->N

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Question 2: My lead compound shows time-dependent inhibition of CYP enzymes. What does this signify and how can I mitigate it?

Answer:

Time-dependent inhibition (TDI) of CYP enzymes is a serious liability, as it suggests the formation of an intermediate that irreversibly binds to and inactivates the enzyme. This can lead to difficult-to-predict drug-drug interactions. The pyrrole ring is often the culprit, as its oxidation can generate reactive species like nitrosoarenes or quinone-imines that covalently modify the CYP enzyme.

Mitigation Strategies:

  • Identify the Metabolite: Use high-resolution mass spectrometry to identify the structure of the metabolite-CYP adduct. This will pinpoint the part of the molecule undergoing activation.

  • Block the "Hot Spot": As with general metabolic instability, block the site of activation with a stable group like fluorine.

  • Reduce Lipophilicity: Higher lipophilicity can lead to greater partitioning into the active site of CYP enzymes. Reducing the logP of your compound can sometimes decrease TDI.

  • Scaffold Hopping: If minor modifications are unsuccessful, consider replacing the 1H-Pyrrolo[2,3-c]pyridine core with a more metabolically robust heterocycle.

Question 3: My compound is showing signs of potential genotoxicity in an early screen (e.g., Ames test). What is the likely structural cause and is the project salvageable?

Answer:

A positive Ames test indicates that your compound or one of its metabolites can cause mutations in bacterial DNA.[8] For pyrrolopyridine analogs, this often points to the formation of reactive, electrophilic metabolites that can form DNA adducts.[2]

Is the project salvageable? Possibly. A positive Ames test is a significant hurdle, but not always insurmountable.

Action Plan:

  • Confirm with and without Metabolic Activation: The Ames test is typically run with and without a liver S9 fraction.[9] If the mutagenicity is only observed in the presence of the S9 fraction, it strongly implicates a metabolite.

  • Follow-up with Mammalian Cell Assays: A positive result in a bacterial test should be followed up with genotoxicity assays in mammalian cells, such as the in vitro micronucleus test or the mouse lymphoma assay. These assays can provide a more relevant assessment of the genotoxic risk in humans.

  • Implement Detoxification Strategies: The same strategies used to reduce metabolic activation for cytotoxicity (blocking metabolism, bioisosteric replacement) should be applied. The goal is to prevent the formation of the DNA-reactive species.

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: Use QSAR models to predict the genotoxicity of proposed analogs and prioritize the synthesis of those with a lower predicted risk.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the first and most crucial experiment I should run to assess the toxic potential of my new analogs?

    • A1: A tiered approach is best. Start with an in vitro cytotoxicity assay (e.g., MTT assay) in a relevant cell line (e.g., HepG2 for hepatotoxicity) to get a general measure of cell viability.[7][10] Concurrently, run a liver microsomal stability assay to understand the compound's metabolic fate.[2][6] These two assays will quickly tell you if your compound is intrinsically toxic or if its toxicity is likely linked to metabolism.

  • Q2: How do I choose the right bioisostere for my carboxylic acid?

    • A2: The choice depends on the specific requirements of your target and the desired physicochemical properties. If maintaining a similar pKa is crucial for target binding, a tetrazole is an excellent choice.[7] If you need to increase lipophilicity and membrane permeability, a sulfonamide might be considered, but be mindful of its weaker acidity.[7] Structural biology (if available) can be invaluable in guiding the selection of a bioisostere that maintains key interactions in the binding pocket.[6]

  • Q3: My pyrrolopyridine analog is rapidly cleared in human liver microsomes. Does this automatically mean it will be toxic?

    • A3: Not necessarily. Rapid clearance means the compound is being quickly metabolized, which can be a pharmacokinetic problem (i.e., poor in vivo exposure). It becomes a toxicity problem if the metabolism leads to the formation of reactive species. A reactive metabolite trapping study is essential to distinguish between "clean" metabolic clearance and the formation of potentially toxic products.[11][12]

  • Q4: Are there any "safe" positions to substitute on the 1H-Pyrrolo[2,3-c]pyridine ring to improve properties without increasing toxicity?

    • A4: While there are no universally "safe" positions, modifications on the pyridine ring are generally less likely to be metabolically activated compared to the pyrrole ring. However, any substitution can alter the overall electronics and sterics of the molecule, which could indirectly affect metabolism at other sites. A comprehensive SAR, including toxicity assessment, is always necessary.

IV. Key Experimental Protocols

Here we provide step-by-step methodologies for core experiments to assess the toxicity profile of your this compound analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[13]

Materials:

  • 96-well cell culture plates

  • HepG2 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Metabolic Stability (Liver Microsomal Assay)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[2][6]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (e.g., verapamil)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a master mix containing HLMs (final concentration 0.5 mg/mL) and your test compound (final concentration 1 µM) in phosphate buffer.

  • Initiation: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[14]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation conditions.

Protocol 3: Reactive Metabolite Trapping (Glutathione Adduct Screen)

This assay is designed to detect the formation of electrophilic reactive metabolites by "trapping" them with glutathione (GSH), a physiological nucleophile.[11][12]

Materials:

  • Same as the microsomal stability assay, with the addition of glutathione (GSH) at a final concentration of 1-5 mM.

  • High-resolution LC-MS/MS system.

Procedure:

  • Incubation: The incubation is set up similarly to the microsomal stability assay, but with the inclusion of GSH in the reaction mixture. Two parallel incubations are run: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) as a control.

  • Sample Processing: The reaction is quenched and processed as described above.

  • LC-MS/MS Analysis: The samples are analyzed by high-resolution mass spectrometry. The data is interrogated for the presence of masses corresponding to the expected GSH adducts (mass of parent compound + 305.068 Da).

  • Data Interpretation: The presence of a GSH adduct peak in the +NADPH sample that is absent or significantly smaller in the -NADPH sample is evidence of NADPH-dependent reactive metabolite formation. The structure of the adduct can be further elucidated using MS/MS fragmentation.

DOT Script for General Toxicity Screening Workflow:

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation (if Tier 1 shows liabilities) cluster_2 Tier 3: In Vivo Assessment A Compound Synthesis B In Vitro Cytotoxicity (MTT Assay) A->B C Metabolic Stability (HLM Assay) A->C E CYP Inhibition/TDI B->E High Cytotoxicity F Genotoxicity (Ames Test) B->F Genotoxicity Concern D Reactive Metabolite Trapping (GSH Assay) C->D High Clearance G Rodent PK/Tox D->G E->G F->G

Caption: Tiered experimental workflow for toxicity assessment.

V. Conclusion

Reducing the toxicity of this compound analogs is a multifactorial challenge that requires a deep understanding of the potential structural liabilities and a robust experimental strategy. By proactively assessing metabolic stability, reactive metabolite formation, and potential for genotoxicity, researchers can make informed decisions to guide the design of safer and more effective drug candidates. This guide provides a framework for troubleshooting common toxicity issues and implementing key in vitro assays to de-risk this promising class of compounds.

VI. References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Conti, P. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 360-381.

  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Hall, A. et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Available from: [Link]

  • Clark, M. P. et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 346-351.

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12345-12365.

  • ACS Publications. (2009). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 22(10), 1735-1743.

  • PubMed. (2014). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Analytical Chemistry, 86(15), 7684-7691.

  • University of Wisconsin-Madison. (n.d.). The Ames Test. Available from: [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Available from: [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available from: [Link]

  • PubMed. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.

  • PubMed. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Journal of Mass Spectrometry, 42(4), 481-493.

  • ResearchGate. (2025). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. Available from: [Link]

  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Available from: [Link]

  • PubMed. (2014). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 48-55.

  • J-Stage. (2003). Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay. Journal of Health Science, 49(1), 1-8.

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.

  • National Center for Biotechnology Information. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 97(10), 2635-2653.

  • MDPI. (2024). New Approaches for Testing the (Geno)Toxic Activity of Nano-particles In Vitro. International Journal of Molecular Sciences, 25(12), 6736.

  • National Center for Biotechnology Information. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(4), 428-430.

  • Charles River. (n.d.). Ames Test. Available from: [Link]

  • ResearchGate. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1438.

  • PubMed. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1599-1613.

  • ResearchGate. (2020). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300058.

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.

  • PubMed. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.

  • National Center for Biotechnology Information. (2020). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Toxins, 12(4), 222.

  • PubMed. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Journal of Medicinal Chemistry, 61(4), 1709-1715.

  • National Center for Biotechnology Information. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1229-1234.

  • Bentham Science. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1599-1613.

  • ResearchGate. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available from: [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(16), 4983.

Sources

optimization of reaction conditions for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a key heterocyclic scaffold also known as 6-azaindole-5-carboxylic acid. Pyrrolo[2,3-c]pyridines are of significant interest in medicinal chemistry and drug development, serving as crucial pharmacophores in kinase inhibitors and potential therapeutic agents for various diseases.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights for optimizing reaction conditions and troubleshooting common experimental hurdles. We will explore the causality behind synthetic choices to empower you to overcome challenges and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core?

A1: The construction of the 6-azaindole core generally follows three principal approaches: (1) annulation of the pyrrole ring onto a pre-existing pyridine cycle, (2) annulation of the pyridine ring onto a pyrrole precursor, or (3) synchronous formation of both rings.[3] For practical laboratory synthesis, the first approach is most common. Key methods include:

  • Reductive Cyclization of Nitropyridines: A widely used method involves the condensation of substituted nitropyridines with reagents like diethyl oxalate, followed by a reductive cyclization step using agents such as zinc in acetic acid, Pd/C with hydrogen, or SnCl₂.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Sonogashira or Suzuki coupling, followed by an intramolecular cyclization, offer versatile and efficient routes starting from functionalized pyridines (e.g., halo-aminopyridines).[1][4]

  • The Bartoli Indole Synthesis: This method utilizes the reaction of vinyl Grignard reagents with nitropyridines and is particularly effective for certain substituted azaindoles.[5][6]

  • Fischer Indole Synthesis: While a classic route for indoles, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions.[5][6]

Q2: Why are yields often low or inconsistent in azaindole synthesis compared to standard indole synthesis?

A2: The primary reason for lower yields and increased difficulty in azaindole synthesis is the electron-deficient nature of the pyridine ring.[5] This inherent electronic property can impede key reaction steps that are facile in the analogous benzene series. For instance, in the Fischer indole synthesis, the crucial[2][2]-sigmatropic rearrangement is often disfavored.[5] Furthermore, the pyridine nitrogen can interfere with reactions by coordinating to metal catalysts or reagents, and the acidity of protons on the pyridine ring can lead to unwanted side reactions.

Q3: How is the carboxylic acid moiety typically introduced at the C-5 position?

A3: The carboxylic acid group at C-5 is usually derived from a precursor functional group that is carried through the synthesis. A common strategy involves starting with a substituted pyridine that already contains a cyano (-CN) or ester (-COOR) group at the desired position. For example, starting with a 3-amino-4-methyl-5-cyanopyridine derivative allows for the construction of the pyrrole ring, followed by hydrolysis of the nitrile to the carboxylic acid in a later step. Direct carboxylation of the assembled 1H-pyrrolo[2,3-c]pyridine ring is less common and can present regioselectivity challenges.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific problems encountered during the synthesis of this compound and its intermediates.

Problem Area 1: Low or No Yield

Q: My reductive cyclization of a substituted 3-nitro-4-vinylpyridine intermediate is resulting in a low yield (<30%). What are the likely causes and how can I improve this?

A: This is a common and often frustrating issue. The success of reductive cyclization is highly dependent on the choice of reducing agent and the stability of intermediates.

Causality:

  • Over-reduction: Strong reducing agents or harsh conditions can reduce the pyridine ring or other functional groups on your molecule.

  • Incomplete Reaction: The chosen reducing agent may not be potent enough to efficiently cyclize the nitro group with the vinyl substituent.

  • Degradation: The starting material or the azaindole product may be unstable under the reaction conditions (e.g., highly acidic or basic environments).

Troubleshooting Workflow & Optimization Strategies:

LowYield_Troubleshooting start Low Yield in Reductive Cyclization reagent Evaluate Reducing Agent start->reagent conditions Modify Reaction Conditions reagent->conditions If no improvement sub_reagent1 Switch to milder agent (e.g., Fe/NH4Cl, SnCl2) reagent->sub_reagent1 Options sub_reagent2 Try catalytic hydrogenation (Pd/C, H2) reagent->sub_reagent2 Options purification Check Workup & Purification conditions->purification If still low sub_cond1 Lower Temperature conditions->sub_cond1 Variables sub_cond2 Change Solvent conditions->sub_cond2 Variables sub_cond3 Adjust pH conditions->sub_cond3 Variables success Yield Improved purification->success

Caption: Troubleshooting workflow for low yields in reductive cyclization.

Recommended Actions:

  • Vary the Reducing Agent: The choice of reductant is critical. A comparison of common systems is provided below.

  • Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor progress by TLC or LCMS to find the optimal balance between reaction rate and side product formation.

  • Solvent Selection: The solvent can influence the solubility of reagents and the reaction pathway. If using zinc, acetic acid is common, but for catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are standard.[3]

Reducing SystemTypical ConditionsAdvantagesPotential Issues
Zn / Acetic Acid AcOH, 60-100 °CInexpensive, effective for many substrates.Can be harsh; may require elevated temperatures leading to degradation.
Fe / NH₄Cl or AcOH EtOH/H₂O, refluxMilder than Zn/AcOH, good for sensitive functional groups.Can be slower; requires careful pH control.
SnCl₂·2H₂O EtOH or HCl, rt to refluxMild conditions, often used in modern syntheses.[3]Stoichiometric tin waste.
H₂, Pd/C EtOH or EtOAc, 1-4 atm H₂Clean reaction, easy workup (filtration).Catalyst can be poisoned; may reduce other functional groups.
Problem Area 2: Impurities and Side Reactions

Q: My reaction mixture shows multiple spots on TLC, and I suspect the formation of positional isomers or dimers. How can I mitigate this?

A: The formation of isomers and oligomeric side products often points to issues with regioselectivity or competing intermolecular reactions.

Causality:

  • Ambiguous Cyclization: If the precursor has multiple potential cyclization sites, a mixture of isomers can form. This is particularly relevant in syntheses like the Fischer indole route where the initial cyclization is not perfectly regioselective.

  • Intermolecular Reactions: At high concentrations, starting materials can react with each other to form dimers or polymers instead of undergoing the desired intramolecular cyclization.[5] This is especially problematic in reactions that proceed via highly reactive intermediates.

Optimization Strategies:

  • Confirm Precursor Structure: Use NMR and MS to rigorously confirm the structure and purity of your starting material. An incorrect precursor is a common source of unexpected products.

  • Employ High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular side reactions, run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by adding the starting material slowly over several hours using a syringe pump.

  • Use Pre-catalysts or Directing Groups: In palladium-catalyzed reactions, the choice of ligand can influence regioselectivity. For other cyclizations, installing a directing group on your precursor can block unwanted reaction pathways and favor the formation of the desired isomer.

Problem Area 3: Decarboxylation Challenges

Q: I have successfully synthesized the ethyl ester of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, but the final decarboxylation step is proving difficult under standard thermal conditions. What is the cause and what alternative methods can I use?

A: The decarboxylation of azaindole-2-carboxylic acids is notoriously more difficult than that of their indole counterparts.[7]

Causality: The electron-withdrawing effect of the pyridine nitrogen stabilizes the carboxylate group, making it resistant to cleavage even at high temperatures.[7] Simply heating the acid in a high-boiling solvent like quinoline often fails or requires extreme conditions that degrade the product.

Alternative Decarboxylation Protocols:

  • Rhodium-Catalyzed Decarbonylation of the Aldehyde: This is a reliable, albeit more complex, two-step alternative.

    • Step A (Reduction): Reduce the ethyl ester (e.g., with DIBAL-H) to the corresponding 2-formyl-azaindole (aldehyde).

    • Step B (Decarbonylation): Treat the aldehyde with a rhodium catalyst, such as chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst), in a high-boiling solvent. This efficiently removes the formyl group to yield the desired parent azaindole.[7]

  • Iodine-Mediated Decarboxylation: This method proceeds via a diiodo-intermediate.

    • Treat the lithium salt of the azaindole-2-carboxylic acid with iodine to form the 2,3-diiodo-azaindole.

    • Subsequent hydrogenation (e.g., with Pd/C and H₂) of the diiodo-intermediate removes the iodine atoms, yielding the decarboxylated product.[7]

Decarboxylation_Workflow cluster_route1 Route 1: Via Aldehyde cluster_route2 Route 2: Via Diiodo Intermediate start Azaindole-2-COOEt hydrolysis Saponification (e.g., NaOH, MeOH/H2O) start->hydrolysis acid Azaindole-2-COOH hydrolysis->acid reduction Reduction (DIBAL-H) acid->reduction lithiation Form Lithium Salt (nBuLi) acid->lithiation aldehyde Azaindole-2-CHO reduction->aldehyde decarbonylation Decarbonylation (Wilkinson's Cat.) aldehyde->decarbonylation final_product Target Azaindole decarbonylation->final_product iodination Iodination (I2) lithiation->iodination diiodo 2,3-Diiodo-azaindole iodination->diiodo hydrogenation Hydrogenation (Pd/C, H2) diiodo->hydrogenation hydrogenation->final_product

Caption: Alternative workflows for challenging azaindole decarboxylation.

Appendix: Example Protocol

Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate via Reductive Cyclization

This protocol is a representative example based on common literature procedures.[3] Researchers should adapt this protocol based on their specific substrate and perform appropriate safety assessments.

  • Condensation: To a solution of 3-nitro-4-picoline (1.0 eq) in dry THF, add a solution of potassium tert-butoxide (2.5 eq) in THF dropwise at -78 °C. Stir for 30 minutes, then add diethyl oxalate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product (an ethyl pyruvate derivative) by flash chromatography.

  • Reductive Cyclization: Dissolve the purified ethyl pyruvate derivative (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in portions. Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Neutralize the residue carefully with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the target ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Ryabukhin, S., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]
  • Unknown Author. (n.d.). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]
  • Iwao, M., et al. (2019). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 15, 2491-2496. [Link]
  • Yakhontov, L. N., & Lunts, L. M. (1968). Synthesis of substituted 4- and 6-azaindoles. Journal of Organic Chemistry, 33(11), 4036-4042. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(49), 27805-27818. [Link]
  • Unknown Author. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Gonzalez-Ortiz, G. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
  • Ryabukhin, S., et al. (2021). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Andersson, H., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(10), 5585-5623. [Link]
  • Wieszczycka, K., et al. (2021).

Sources

Technical Support Center: Purification of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (also known as 6-azaindole-5-carboxylic acid) and its isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic building blocks. The unique physicochemical properties of these compounds, stemming from their fused aromatic system, acidic carboxyl group, and basic pyridine nitrogen, often lead to complex purification challenges.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common isomers I might encounter during the synthesis of this compound?

During the synthesis of azaindoles, the formation of structural isomers is a common side reaction.[1] Depending on the synthetic route, you may encounter two primary types of isomers:

  • Positional Isomers: The carboxylic acid group may be located at a different position on the pyridine ring, such as the 4- or 7-position.

  • Regioisomers: The pyrrole and pyridine rings can be fused in different ways, leading to distinct heterocyclic cores like 1H-Pyrrolo[3,2-b]pyridine or 1H-Pyrrolo[3,4-c]pyridine.[2]

These isomers often have very similar polarities and molecular weights, making their separation a primary purification challenge.

Q2: Why is this class of compounds so difficult to handle and purify?

The primary challenge stems from the molecule's ability to exist as a zwitterion. The basic pyridine nitrogen can be protonated while the carboxylic acid is deprotonated, leading to a salt-like structure. This results in:

  • Poor Solubility: Very low solubility in many standard organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) but moderate to good solubility in polar protic solvents like water, DMSO, or DMF.[3]

  • Chromatographic Issues: The zwitterionic nature causes strong interaction with silica gel, leading to significant tailing, poor resolution, and sometimes irreversible binding.

  • Co-elution of Isomers: Isomers possess nearly identical polarities, making separation by standard normal-phase chromatography extremely difficult.[1]

Q3: What are the key physicochemical properties I should be aware of?

While experimental data for the target molecule is limited, we can predict its properties based on its structure and data from analogous compounds. These properties are crucial for designing effective purification strategies.

PropertyPredicted Value / CharacteristicImplication for Purification
Molecular Weight 162.15 g/mol [4][5]Standard for small molecules.
pKa (Carboxylic Acid) ~3-4Can be deprotonated under neutral or basic conditions to form a soluble carboxylate salt.
pKa (Pyridinium ion) ~4-5The pyridine nitrogen is basic and will be protonated under acidic conditions.
Solubility Poor in non-polar organic solvents; soluble in water, DMSO, DMF.Limits options for normal-phase chromatography and recrystallization. pH adjustment is key.
Physical Form SolidAllows for purification by recrystallization if a suitable solvent system is found.

Q4: What is a good first-pass strategy for purifying my crude material?

A pH-mediated aqueous extraction is an excellent initial step. This can remove many non-ionizable (neutral) organic impurities.

  • Dissolve or suspend the crude material in an organic solvent like ethyl acetate.

  • Extract with an aqueous basic solution (e.g., 1M NaHCO₃ or Na₂CO₃). Your product should move into the aqueous layer as the sodium carboxylate salt.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidify the aqueous layer with 1M HCl to a pH of ~3-4. Your product should precipitate out.

  • Filter the solid, wash with cold water, and dry under high vacuum.

This procedure will enrich your target compound but is unlikely to separate it from acidic isomers.

Section 2: Troubleshooting Guide

Problem 1: My isomers are co-eluting or my compound is streaking badly on a silica gel column.
  • Question: I'm running a flash column with a standard ethyl acetate/hexanes gradient, but I'm getting a single broad peak containing my product and isomeric impurities. What should I do?

  • Answer: This is a classic problem for azaindole carboxylic acids. The acidic nature of silica gel and the polar, zwitterionic character of your compound work against effective separation.[1] Here are proven strategies to overcome this, from simple modifications to more advanced techniques.

workflow start Crude Product with Isomers silica_mod Strategy 1: Modify Normal-Phase Conditions start->silica_mod alumina Strategy 2: Switch to Alumina start->alumina rp_hplc Strategy 3: Use Reverse-Phase (Prep-HPLC) start->rp_hplc silica_mod->rp_hplc Still Co-eluting success Pure Isomer silica_mod->success Success alumina->rp_hplc Still Co-eluting alumina->success Success rp_hplc->success High Purity Achieved solubility_workflow start Insoluble Crude Solid load_sol Chromatography Loading start->load_sol recryst Recrystallization start->recryst sol_dmf Dissolve in minimal DMF or DMSO load_sol->sol_dmf sol_base Form soluble salt with aqueous base (e.g., NH4OH) load_sol->sol_base for Reverse Phase recryst_screen Screen high-boiling point polar aprotic solvents (DMF, DMAc, NMP) recryst->recryst_screen add_antisolvent Add anti-solvent (e.g., Water, Isopropanol) to induce crystallization recryst_screen->add_antisolvent purity_check sample Purified Sample nmr 1H NMR Analysis sample->nmr lcms LC-MS Analysis sample->lcms nmr_ok Looks Pure nmr->nmr_ok lcms_multi Multiple Peaks (Same Mass) lcms->lcms_multi nmr_ok->lcms Verify Purity repurify Repurify using orthogonal method (e.g., Prep-HPLC) lcms_multi->repurify pure Confirmed Pure Isomer repurify->pure

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to metabolic instability encountered during the drug discovery and lead optimization process. Our goal is to equip you with the foundational knowledge and actionable protocols to diagnose and address metabolic liabilities, thereby accelerating the development of more robust drug candidates.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the metabolic fate of this compound derivatives.

Q1: Why is assessing the metabolic stability of my this compound derivative a critical step?

Answer: Metabolic stability is a crucial parameter that dictates the pharmacokinetic profile of a drug candidate. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver[1][2]. For your this compound derivatives, poor metabolic stability can lead to:

  • Rapid Clearance: If the compound is metabolized too quickly, its residence time in the body will be short, leading to low systemic exposure and potentially reduced efficacy. This necessitates more frequent or higher dosing, which can increase the risk of side effects[3].

  • Low Bioavailability: Extensive first-pass metabolism in the liver and gut wall can significantly reduce the amount of active drug that reaches systemic circulation after oral administration[2].

  • Formation of Undesirable Metabolites: Metabolism can produce inactive, active, or even toxic metabolites. The formation of reactive metabolites, for instance, has been linked to idiosyncratic drug toxicities[4]. The carboxylic acid moiety itself can undergo conjugation to form acyl glucuronides, which are sometimes associated with toxicity[4][5].

  • Inter-patient Variability: A high degree of metabolism, particularly by polymorphic enzymes like certain Cytochrome P450s (CYPs), can lead to significant differences in drug exposure among individuals, making consistent therapeutic outcomes difficult to achieve[6].

Early assessment of metabolic stability allows for a structure-activity relationship (SAR) to be developed, guiding medicinal chemistry efforts to synthesize more durable compounds before committing to expensive in vivo studies[7].

Q2: What are the primary metabolic pathways that affect this class of compounds?

Answer: Compounds featuring an N-heterocyclic core like 1H-pyrrolo[2,3-c]pyridine and a carboxylic acid are susceptible to both Phase I and Phase II metabolic reactions.

  • Phase I Metabolism: These are functionalization reactions, primarily oxidation, catalyzed by Cytochrome P450 (CYP) enzymes located predominantly in liver microsomes[8][9]. For the 1H-pyrrolo[2,3-c]pyridine scaffold, oxidative attack is likely at electron-rich positions on the aromatic rings[10]. The pyrrole ring, in particular, can be susceptible to oxidation.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the drug candidate. The prominent carboxylic acid group is a prime target for glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide[4]. Other potential Phase II pathways include sulfation[1].

The interplay between these pathways determines the overall clearance of the compound. Intact hepatocytes are considered the "gold standard" for in vitro evaluation as they contain both Phase I and Phase II enzymes and relevant cofactors, providing a comprehensive metabolic picture[3][7].

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My derivative shows high clearance in a microsomal stability assay. What are the probable metabolic "hotspots"?

Answer: High clearance in a liver microsomal assay strongly suggests that your compound is a substrate for CYP enzymes, leading to rapid Phase I oxidative metabolism[3][11]. The most likely metabolic "hotspots" on the this compound scaffold are:

  • The Pyrrole Ring: The C2 and C3 positions of the pyrrole moiety are often electron-rich and susceptible to CYP-mediated hydroxylation.

  • The Pyridine Ring: Unsubstituted positions on the pyridine ring can also undergo oxidation.

  • Substituents: If your derivative has other substituents, such as unsubstituted phenyl rings or alkyl groups, these are also classic sites for oxidation. For example, para-hydroxylation of a phenyl ring is a very common metabolic pathway[12].

The diagram below illustrates these potential sites of metabolic attack.

G cluster_0 Metabolic Hotspots on the 1H-Pyrrolo[2,3-c]pyridine Core cluster_oxidation Phase I Oxidation (CYP450) cluster_conjugation Phase II Conjugation (UGT) Core C2_C3 Pyrrole Ring (C2, C3) C2_C3->Core Pyridine Pyridine Ring Pyridine->Core Substituents Aryl/Alkyl Substituents COOH Carboxylic Acid COOH->Core G start High In Vitro Clearance Observed? met_id Perform Metabolite ID (LC-MS/MS) start->met_id Yes hotspot_id Identify Metabolic Hotspot(s) met_id->hotspot_id pathway Determine Metabolic Pathway (Oxidation vs. Conjugation) hotspot_id->pathway oxidation Oxidation (CYP-mediated) pathway->oxidation Oxidation conjugation Conjugation (e.g., Glucuronidation) pathway->conjugation Conjugation block Strategy: Block Hotspot (Fluorination, Steric Hindrance) oxidation->block bioisostere Strategy: Bioisosteric Replacement (e.g., Replace -COOH with Tetrazole) conjugation->bioisostere retest Synthesize & Re-test Analog in Microsomal/Hepatocyte Assay block->retest bioisostere->retest end Metabolic Stability Improved retest->end

Caption: Troubleshooting workflow for metabolic instability.

Q5: I blocked a suspected metabolic site, but the overall clearance didn't improve significantly. What's happening?

Answer: This phenomenon is known as metabolic switching .[13] When you block the primary, most rapid metabolic pathway, the drug-metabolizing enzymes may begin to attack a secondary, previously less significant site. If this secondary site is also highly labile, you may see little to no improvement in the overall metabolic stability.[14]

To address metabolic switching:

  • Re-run Metabolite ID: You must perform metabolite identification on the new, "stabilized" analog to identify the new primary metabolite and thus the secondary metabolic hotspot.

  • Multi-site Modification: It may be necessary to block multiple metabolic hotspots simultaneously to achieve a significant improvement in stability.

  • Scaffold Hopping: In some cases, the entire 1H-pyrrolo[2,3-c]pyridine core may be inherently too labile. A more drastic approach is "scaffold hopping," where the core is replaced with a different heterocyclic system that retains the key pharmacophoric elements but possesses greater metabolic stability.[10] For example, replacing a phenyl ring with a pyridine or pyrimidine often increases resistance to oxidative metabolism.[10]

Section 3: Experimental Protocols & Data Interpretation

This section provides a standardized protocol for a common in vitro assay and guidance on interpreting the results.

Q6: How do I perform a standard in vitro microsomal stability assay?

Answer: This protocol outlines a typical procedure for assessing Phase I metabolic stability using liver microsomes. The goal is to measure the disappearance of the parent compound over time.[11]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound 1. Prepare Stock Solution of Test Compound (e.g., 10 mM in DMSO) pre_incubate 4. Pre-incubate Microsomes, Buffer, and Compound at 37°C prep_compound->pre_incubate prep_microsomes 2. Thaw Liver Microsomes (Human, Rat, etc.) on ice prep_microsomes->pre_incubate prep_buffer 3. Prepare Incubation Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) prep_buffer->pre_incubate initiate 5. Initiate Reaction by Adding NADPH (Cofactor) pre_incubate->initiate sampling 6. Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench 7. Quench Reaction in Aliquots (e.g., with cold Acetonitrile) sampling->quench centrifuge 8. Centrifuge to Precipitate Protein quench->centrifuge lcms 9. Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify 10. Quantify Remaining Parent Compound Relative to Time 0 lcms->quantify

Caption: Workflow for an in vitro microsomal stability assay.

Detailed Protocol Steps:

  • Reagent Preparation: Prepare stock solutions of your test compound and positive controls (one high-clearance and one low-clearance compound) in DMSO. Prepare a phosphate buffer (pH 7.4) and an NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation Setup: In a 96-well plate, add the buffer, liver microsomes (e.g., human, at a final concentration of 0.5 mg/mL), and your test compound (e.g., at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. This is your Time 0 .

  • Time Points: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[15]

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze it using a validated LC-MS/MS method to quantify the remaining concentration of your test compound at each time point.[15]

Q7: How do I calculate and interpret key parameters like half-life (t½) and intrinsic clearance (CLint)?

Answer: The data from the microsomal stability assay is used to calculate two key parameters that describe a compound's metabolic fate.

  • Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized.

    • Calculation: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).

      • Slope = -k

      • t½ = 0.693 / k [7] * Interpretation: A shorter half-life indicates lower metabolic stability (i.e., the compound is metabolized more quickly).

  • Intrinsic Clearance (CLint): This is a measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is considered a more robust parameter for predicting in vivo clearance.[2]

    • Calculation:

      • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) [7] * Interpretation: A higher CLint value corresponds to lower metabolic stability and a higher predicted in vivo hepatic clearance. Compounds are often categorized based on their CLint values (e.g., low, medium, high clearance) to rank-order them during lead optimization.

These in vitro values are essential for building predictive models to estimate in vivo pharmacokinetic parameters, such as hepatic clearance and bioavailability, ultimately guiding the selection of the most promising candidates for further development.[2][3]

References

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
  • Al-Mestarihi, A. H., & El-Hellani, A. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 6(11). [Link]
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 32(3), 151-174. [Link]
  • El-Hellani, A. (2022).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
  • Rock, D. A., et al. (2016). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of the American Chemical Society, 138(25), 7831–7837. [Link]
  • Kim, H., et al. (2015). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. Bioorganic & Medicinal Chemistry Letters, 25(16), 3245-3250. [Link]
  • Wilkinson, C. F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. Biochemical Pharmacology, 33(22), 3821-3830. [Link]
  • Wesołowska, O., & Sławiński, J. (2021).
  • Al-Rawashdeh, A., et al. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]
  • Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2067–2081. [Link]
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
  • OMICS International. (2024). The Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Drug Interactions. [Link]
  • Pop, C., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5937-5953. [Link]
  • Di, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 336–342. [Link]
  • Al-Sbiei, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(23), 16790. [Link]
  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [Link]
  • Taha, M. O., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Kumar, D., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 491–496. [Link]
  • Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube. [Link]
  • Accelera. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist: The 1H-Pyrrolo[2,3-c]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of potent kinase inhibitors. A prominent example is Crizotinib, a multi-targeted tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC) harboring ALK, ROS1, or MET alterations.[1][2][3] While highly effective, the clinical and experimental utility of compounds derived from this scaffold can be complicated by off-target activities.[4][5] Kinases share structural similarities in their ATP-binding pockets, making absolute specificity a significant challenge.[5]

This guide is designed to provide researchers, scientists, and drug development professionals with a structured framework for identifying, understanding, and mitigating the off-target effects of kinase inhibitors based on the 1H-Pyrrolo[2,3-c]pyridine scaffold. By employing the systematic troubleshooting and validation protocols outlined below, you can enhance the precision of your experiments and the interpretability of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype (e.g., cytotoxicity in a non-target cell line) after treatment with our 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivative. How can we determine if this is an off-target effect?

A1: This is a critical first step. An unexpected phenotype requires a multi-pronged approach to distinguish between on-target cellular responses and off-target effects.[6]

  • Orthogonal Inhibitor Test: Use a structurally distinct inhibitor that targets the same primary kinase. If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect. If not, an off-target effect is more likely.

  • Dose-Response Analysis: A clear dose-response relationship is necessary but not sufficient to prove on-target activity. Off-target effects are also typically dose-dependent. Note the concentration at which the unexpected phenotype appears and compare it to the IC50 for your primary target.

  • Rescue Experiments: The definitive method is to perform a "rescue" experiment. This involves expressing a version of your target kinase that is mutated to be resistant to your inhibitor. If the phenotype is reversed upon expression of the resistant mutant, it confirms the effect is on-target.[6]

  • Inactive Control Compound: Synthesize or obtain a structurally similar analog of your compound that is devoid of inhibitory activity against the primary target. If this inactive analog does not produce the phenotype, it helps rule out general compound toxicity.

Q2: What are the most common off-target kinases for inhibitors with a Crizotinib-like scaffold?

A2: Crizotinib itself is a multi-targeted inhibitor, primarily targeting ALK, MET, and ROS1.[1][2][7] Due to the conserved nature of the ATP binding pocket, other receptor tyrosine kinases (RTKs) and some serine/threonine kinases can be potential off-targets. The precise off-target profile depends heavily on the specific substitutions made to the core scaffold. Without experimental data, prediction is difficult. The most direct method to answer this is through comprehensive kinase profiling.

Q3: How can we directly identify the unintended targets of our compound within the cell?

A3: Direct identification of intracellular targets is key to deconvolution. Several powerful techniques are available:

  • Kinome Profiling: This is the most direct approach. Commercially available services screen your compound against hundreds of purified kinases (biochemical profiling) or in cell-based assays (cellular profiling) to generate a selectivity profile.[8][9][10][11] This provides a quantitative measure of your compound's potency against a wide array of potential targets.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct drug-target engagement inside intact cells or tissues.[12][13][14][15][16] The principle is that a protein becomes more thermally stable when bound to a ligand (your compound).[13][15] By measuring the amount of soluble protein remaining after heating, you can confirm binding to a suspected off-target or even discover novel targets using proteome-wide mass spectrometry (MS-CETSA).[13]

Part 2: Troubleshooting Guides

Scenario 1: Inconsistent or Unexplained Cellular Assay Results

Problem: You observe high variability in your cell viability/proliferation assays or a phenotype that doesn't align with the known function of the primary target kinase.

Potential Cause Diagnostic Step Recommended Action & Rationale
Direct Off-Target Toxicity 1. Perform a broad kinase selectivity screen. 2. Cross-reference identified off-targets with known cell survival/proliferative pathways.Action: If a critical survival kinase (e.g., a member of the PI3K/Akt pathway) is identified as a potent off-target, you must validate this in your cellular system. Use western blotting to check the phosphorylation status of key downstream nodes of the identified off-target pathway. Rationale: This directly tests if the off-target kinase is being inhibited in your cells at the concentrations causing the phenotype.
Cell Line-Specific Effects Test the inhibitor on a panel of cell lines with differing expression levels of the primary target and key potential off-targets.Action: Compare IC50 values for cell viability across the panel. Rationale: If cytotoxicity correlates with the expression of an off-target kinase rather than your primary target, it strongly implicates the off-target in the observed effect.
Metabolite-Induced Toxicity Incubate the compound with liver microsomes and then test the resulting metabolite mixture on your cells.Action: Use LC-MS to identify major metabolites. If a specific metabolite is suspected, synthesize it and test its activity directly. Rationale: The parent compound may be safe, but a metabolite produced by cellular enzymes (like CYPs) could be the toxic agent. Crizotinib, for instance, is metabolized by CYP3A4/5.[7]
Scenario 2: Contradiction Between Biochemical Potency and Cellular Efficacy

Problem: Your compound is highly potent in a biochemical assay (e.g., IC50 < 10 nM) but shows weak activity in cell-based assays (e.g., EC50 > 1 µM).

Potential Cause Diagnostic Step Recommended Action & Rationale
Poor Cell Permeability 1. Use computational models (e.g., Caco-2 permeability prediction). 2. Perform a direct cellular uptake assay using LC-MS to quantify intracellular compound concentration.Action: If permeability is low, medicinal chemistry efforts may be required to optimize physicochemical properties (e.g., reduce polarity, mask hydrogen bond donors). Rationale: A compound cannot inhibit an intracellular target if it cannot efficiently cross the cell membrane.
Active Drug Efflux Treat cells with your compound in the presence and absence of known efflux pump inhibitors (e.g., Verapamil for P-glycoprotein).Action: If the cellular potency of your compound increases significantly in the presence of an efflux pump inhibitor, it confirms that active transport out of the cell is limiting its efficacy. Rationale: Many cancer cell lines overexpress ABC transporters that actively pump xenobiotics out of the cell. Crizotinib is a known substrate for P-glycoprotein.[7]
High Plasma Protein Binding Measure the fraction of your compound bound to proteins in your cell culture medium (which typically contains 10% fetal bovine serum).Action: Perform cellular assays in low-serum or serum-free media to see if potency increases. Rationale: Only the unbound fraction of a drug is free to enter cells and engage its target. High protein binding in the medium effectively lowers the available concentration of your inhibitor. Crizotinib is 91% bound to plasma proteins.[7]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Validating an Off-Target Effect using a Rescue Experiment

This protocol confirms if a phenotype is caused by inhibition of the intended target.

  • Design & Create Resistant Mutant: Identify the ATP-binding pocket residues of your primary target that interact with your inhibitor. Design a point mutation that you predict will disrupt binding without abolishing kinase activity (a "gatekeeper" mutation is a common choice).

  • Clone & Verify: Clone both the wild-type (WT) and resistant mutant (MUT) versions of your kinase into a mammalian expression vector (e.g., with a C-terminal FLAG or HA tag for verification). Verify expression via transient transfection and western blotting.

  • Establish Stable Cell Lines: Generate stable cell lines from your parental line that inducibly or constitutively express either the WT kinase, the MUT kinase, or an empty vector (EV) control.

  • Perform Phenotypic Assay: Treat all three cell lines (EV, WT, MUT) with a dose-response of your inhibitor.

  • Analyze Results:

    • The EV and WT cell lines should exhibit the phenotype of interest (e.g., decreased viability) with similar sensitivity to the inhibitor.

    • If the MUT cell line is resistant to the phenotype (i.e., the dose-response curve is significantly right-shifted), it validates that the phenotype is on-target .

    • If the MUT cell line shows the same sensitivity as the EV and WT lines, the phenotype is confirmed to be off-target .

Workflow Diagram: Deconvoluting an Unexpected Phenotype

This workflow provides a logical sequence of experiments to determine the cause of an unexpected cellular outcome.

Caption: A workflow for systematically distinguishing on-target from off-target effects.

Part 4: Data Interpretation

Understanding Kinase Selectivity Data

When you receive data from a kinase profiling service, you will often get results as "% Inhibition at a specific concentration" or as IC50/Kd values. It is crucial to interpret this data in context.

Table 1: Example Selectivity Profile for a Hypothetical Compound "PPC-5"

Kinase TargetIC50 (nM)ClassificationNotes
ALK (Primary Target) 5.2 On-Target Potent inhibition as expected.
ROS1 12.5Potential On-TargetOften co-inhibited by ALK inhibitors.[2]
MET 25.1Potential On-TargetOften co-inhibited by ALK inhibitors.[1]
FAK1 85.0Off-Target >10-fold less potent than primary target.
AURKA 250.7Off-Target ~50-fold less potent; may contribute to phenotype at high doses.
SRC >10,000Non-HitterHighly selective against this kinase.

A common metric for quantifying selectivity is the Selectivity Score (S-Score) , which categorizes how many non-mutant kinases are inhibited by a certain percentage at a given concentration. A lower number of inhibited kinases indicates higher selectivity.

Visualizing On-Target vs. Off-Target Signaling

Understanding how your inhibitor interacts with multiple pathways is crucial.

G cluster_0 On-Target Pathway (ALK) cluster_1 Off-Target Pathway (Example: AURKA) ALK ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K/Akt ALK->PI3K RAS RAS/MAPK ALK->RAS Pro_Survival Cell Proliferation & Survival STAT3->Pro_Survival PI3K->Pro_Survival RAS->Pro_Survival AURKA AURKA PLK1 PLK1 AURKA->PLK1 CDC25 CDC25 PLK1->CDC25 Mitosis Mitotic Progression CDC25->Mitosis Inhibitor PPC-5 (Inhibitor) Inhibitor->ALK High Potency Inhibitor->AURKA Lower Potency

Sources

Technical Support Center: Method Refinement for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (MW: 162.15 g/mol , Formula: C₈H₆N₂O₂).[1] This document provides field-proven insights, troubleshooting guides, and validated protocols designed for researchers and drug development professionals. Our goal is to empower you to overcome common analytical challenges, ensure data integrity, and refine your purity assessment methodologies for this critical heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for determining the purity of this compound? The most suitable and robust method for quantitative purity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers the necessary selectivity and sensitivity to separate the main compound from process-related impurities and potential degradants. A well-developed HPLC method can be validated to become a "stability-indicating" method, which is crucial for regulatory submissions.[2]

Q2: What are the typical challenges encountered when developing an HPLC method for this compound? Due to its molecular structure—containing both a carboxylic acid (acidic) and a pyridine ring (basic)—this compound is a polar, ionizable compound. The primary challenges are:

  • Poor Retention: The analyte may elute too quickly on standard C18 columns, near the solvent front.[3]

  • Peak Tailing: Asymmetrical peak shapes are common due to secondary interactions between the analyte and active sites (residual silanols) on the HPLC column packing.[4]

  • Method Instability: Retention times can drift if the mobile phase pH is not adequately controlled.[5]

Q3: Beyond HPLC, what other analytical methods are essential for characterizing this compound? For comprehensive characterization, the following techniques are indispensable:

  • Mass Spectrometry (MS): To confirm the molecular weight of the main peak and to identify the mass of unknown impurities.[6]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure of the compound and to identify structural isomers or major impurities.[6] Publicly available spectral data can serve as a reference.[7][8]

  • Forced Degradation Studies: To intentionally degrade the sample under harsh conditions (acid, base, oxidation, heat, light) to understand its degradation pathways and ensure the analytical method can separate degradants from the main compound.[9]

Troubleshooting Guides: HPLC Method Refinement

This section addresses specific issues you may encounter during method development and routine analysis.

Issue 1: Poor Retention (Analyte Elutes in Void Volume)

Q: My main peak for this compound is eluting very early with little to no retention on a C18 column. What is the cause and how can I improve retention?

Causality: This is a classic problem for polar compounds. Standard C18 phases are highly nonpolar, and if the mobile phase is too high in organic solvent content, the polar analyte will spend very little time interacting with the stationary phase, causing it to elute quickly.[3] Furthermore, in highly aqueous mobile phases (<5% organic), the C18 chains can collapse, drastically reducing surface area and retention.[5]

Solutions:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Start with a high aqueous composition (e.g., 95% aqueous) and introduce a shallow gradient or run isocratically.

  • Control pH to Suppress Ionization: The carboxylic acid group (pKa ~3-4) is ionized at neutral pH, making it more polar. Adjusting the mobile phase pH to ~2.5-3.0 with an acid like phosphoric acid or formic acid will protonate the carboxylate, making the molecule less polar and increasing its retention on a reversed-phase column.

  • Use a Specialized Column:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism for retaining polar analytes.[10]

    • Polar-Endcapped Phases: These columns have undergone a secondary silanization process to cap residual silanols with a polar group, which can also enhance polar analyte retention.[4]

Issue 2: Significant Peak Tailing

Q: My analyte peak is asymmetric and shows significant tailing. How can I achieve a symmetrical Gaussian peak?

Causality: Peak tailing for a compound like this is most often caused by secondary ionic interactions between the basic nitrogen of the pyridine ring and acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] This creates multiple interaction energies, leading to a smeared-out peak tail.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Controlled & Optimized? start->check_ph check_buffer Is Buffer Concentration Sufficient (25-50 mM)? check_ph->check_buffer Yes check_ph->check_buffer No adjust_ph Adjust pH to 2.5-3.0 to protonate silanols check_ph->adjust_ph No check_column Using a Modern, High-Purity, End-Capped Column? check_buffer->check_column Yes check_buffer->check_column No inc_buffer Increase Buffer Strength check_buffer->inc_buffer No add_additive Consider Adding a Competitive Base (e.g., 0.1% TEA) check_column->add_additive No/Tailing Persists end_good Symmetrical Peak check_column->end_good Yes add_additive->end_good adjust_ph->check_buffer inc_buffer->check_column

Caption: Decision tree for troubleshooting peak tailing.

Solutions:

  • Lower Mobile Phase pH: As mentioned for retention, a low pH (2.5-3.0) not only suppresses the ionization of the analyte's carboxylic acid but also protonates the surface silanol groups, reducing their capacity for strong ionic interactions with the protonated pyridine ring.[4]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanols more effectively. Ensure the buffer is fully dissolved and filtered.

  • Use a Competitive Base: Adding a small amount of a competitive amine, like triethylamine (TEA) at 0.1% v/v, to the mobile phase can be highly effective. The TEA will preferentially bind to the active silanol sites, shielding the analyte from these secondary interactions.[4]

  • Use a High-Purity Column: Modern HPLC columns manufactured with high-purity silica and aggressive end-capping procedures have a much lower concentration of active silanol sites and are less prone to causing peak tailing.

Summary of HPLC Troubleshooting
Symptom Probable Cause(s) Recommended Solution(s)
No/Poor Retention Analyte is too polar for the mobile phase/column combination; phase collapse in high aqueous mobile phase.Decrease organic solvent %; lower mobile phase pH to 2.5-3.0; use a polar-embedded or AQ-type column.[10]
Peak Tailing Secondary interaction between basic pyridine moiety and acidic column silanols.Lower mobile phase pH (2.5-3.0); increase buffer strength; add a competitive base (0.1% TEA); use a modern, end-capped column.[4]
Drifting Retention Time Insufficient column equilibration; temperature fluctuation; mobile phase composition changing.Equilibrate column for at least 15-20 column volumes; use a column thermostat (e.g., 30 °C); prepare mobile phase fresh daily and ensure proper mixing/degassing.[5]
Ghost Peaks Sample carryover from injector; contamination in mobile phase or system.Implement a needle wash step with a strong solvent; flush the system; use high-purity, HPLC-grade solvents and filter mobile phases.[11]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Determination

This protocol provides a robust starting point for method development.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Adjust pH to 3.0 with 85% phosphoric acid. Filter through a 0.22 µm filter.
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Solution: Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of diluent to get a 0.5 mg/mL solution.
  • Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the diluent.

2. Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µmProvides good resolving power and minimizes peak tailing.
Mobile Phase Gradient Elution (see table below)To elute potential nonpolar impurities after the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by mitigating effects of ambient temperature fluctuation.[5]
Detection UV at 230 nmWavelength should be optimized by running a UV scan of the analyte.
Injection Volume 5 µLCan be adjusted to achieve desired signal-to-noise ratio without overloading the column.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955

4. System Suitability:

  • Inject the standard solution five times.
  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • The tailing factor for the main peak should be ≤ 1.5.

5. Calculation:

  • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Forced Degradation Study Workflow

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of the HPLC method.[2][12]

Workflow for Forced Degradation

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_sample Prepare Analyte Stock Solution (e.g., 1 mg/mL in Diluent) acid Acid Hydrolysis 0.1M HCl, 60°C, 8h prep_sample->acid base Base Hydrolysis 0.1M NaOH, 60°C, 2h prep_sample->base oxidative Oxidation 3% H₂O₂, RT, 24h prep_sample->oxidative thermal Thermal Solid state, 80°C, 48h prep_sample->thermal photo Photolytic ICH Q1B conditions prep_sample->photo neutralize Neutralize Acid/Base Samples Dilute all samples to final conc. acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze eval Assess Peak Purity Identify Degradants Validate Method Specificity analyze->eval

Caption: Workflow for a comprehensive forced degradation study.

Procedure:

  • Prepare Samples: For each condition, treat the sample solution (e.g., 1 mg/mL). Also, run control samples (unstressed) and blanks for each condition. Aim for 5-20% degradation.[13]

  • Acid Hydrolysis: Mix sample with 0.1 M HCl and heat at 60 °C. Check for degradation at several time points (e.g., 2, 4, 8 hours).[13]

  • Base Hydrolysis: Mix sample with 0.1 M NaOH and keep at room temperature or heat gently. This reaction may be faster than acid hydrolysis. Check at 30 min, 1h, 2h.[13]

  • Oxidative Degradation: Mix sample with 3% H₂O₂ and keep at room temperature for up to 24 hours.[13]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C) for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acid and base-stressed samples. Dilute all samples to the target concentration and analyze using the developed HPLC method, preferably with a mass spectrometer connected (LC-MS) to aid in the identification of degradants.

References

  • This compound - ChemBK. ChemBK. Available from: https://www.chembk.com/en/chem/1H-Pyrrolo-2,3-c-pyridine-5-carboxylicacid-9CI--_130473-27-7
  • HPLC Troubleshooting Guide. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/troubleshooting-guide
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem. Available from: https://www.benchchem.
  • This compound hydrochloride. BLDpharm. Available from: https://www.bldpharm.com/products/2919954-67-7.html
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. Available from: https://www.perkinelmer.
  • 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/754214-42-1_1hnmr.htm
  • 5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid(17288-36-7) 1 h nmr. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/17288-36-7_1hnmr.htm
  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylicacid(9CI)(130473-27-7) 1 H NMR. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/130473-27-7_1hnmr.htm
  • This compound. Matrix Fine Chemicals. Available from: https://matrix-fine-chemicals.com/product/1h-pyrrolo23-cpyridine-5-carboxylic-acid-mm130473277n18
  • Forced Degradation Studies. MedCrave online. Available from: https://medcraveonline.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: https://biovanix.com/quick-troubleshooting-guide-for-hplc-column-usage/
  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C634979&Type=MASS
  • HPLC problems with very polar molecules. Axion Labs. Available from: https://axionlabs.com/hplc-problems-with-very-polar-molecules/
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: https://www.ijrpp.com/sites/default/files/issues-pdf/2.1.2.pdf
  • Forced Degradation Studies. SciSpace. Available from: https://typeset.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: https://www.pharmaguideline.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica. Available from: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/1/003-010.pdf
  • 1H-Pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/754214-42-1
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid. Amerigo Scientific. Available from: https://www.amerigoscientific.com/1h-pyrrolo-2-3-b-pyridine-5-carboxylic-acid-cas-754214-42-1-314227.html
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Synthesis-of-Pyrazolo-Linked-Pyridine-Carboxylic-Mahendra-Rai/c21326c92d6e32049187310574744473855a9019
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid. EvitaChem. Available from: https://www.evitachem.com/product/5-methoxy-1h-pyrrolo-2-3-b-pyridine-6-carboxylic-acid
  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylicacid(9CI) synthesis. ChemicalBook. Available from: https://www.chemicalbook.com/synthesis/130473-27-7.htm
  • This compound. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah988503b7
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: https://www.mdpi.com/1424-8247/14/4/354
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.... MDPI. Available from: https://www.mdpi.com/1420-3049/27/19/6636
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.... RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02660g
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852417/
  • Development and validation of an RP-HPLC method for analysis of.... Pharmacia. Available from: https://pharmacia.pensoft.net/article/78891/
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines.... RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01222a
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.... ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00282
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.... ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/jo100616e
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.... Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-bioevaluation-of-derivatives-Wang-Du/470c8853696568289454848074d206f407b7899b

Sources

Validation & Comparative

A-Head-to-Head-Comparison-Validating-the-Biological-Activity-of-a-Novel-1H-Pyrrolo-2-3-c-pyridine-Kinase-Inhibitor.md

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison: Validating the Biological Activity of a Novel 1H-Pyrrolo[2,3-c]pyridine Kinase Inhibitor

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a diverse range of biological targets, particularly protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, validating the biological activity of novel kinase inhibitors derived from this scaffold is a critical step in the drug discovery pipeline.

This guide provides a comprehensive framework for validating the biological activity of a representative compound from this class, which we will refer to as "Compound P" , a potent inhibitor of Tyrosine Kinase Non-Receptor 1 (TNK1). TNK1 has emerged as a promising therapeutic target in oncology, playing a key role in cell growth, differentiation, and apoptosis.[3][4] We will objectively compare the performance of Compound P against two well-established, commercially available kinase inhibitors: a multi-kinase inhibitor, Sunitinib , and a more selective inhibitor, Dasatinib , which are known to have activity against various tyrosine kinases.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating workflow.

The Validation Workflow: From Benchtop to Cell

Our validation strategy follows a logical progression from direct target inhibition to cellular effects and finally, to mechanistic confirmation within the cell. This multi-pronged approach provides a comprehensive picture of the compound's biological activity.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Validation P1 In Vitro Kinase Assay P2 Cell Viability Assay (MTT) P1->P2 Confirms Cellular Effect P3 Target Engagement Assay (Western Blot) P2->P3 Confirms Mechanism of Action Signaling_Pathway TNK1 TNK1 Substrate Downstream Substrate TNK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active Signaling) Substrate->pSubstrate CompoundP Compound P CompoundP->TNK1 Inhibits

Caption: Inhibition of TNK1 by Compound P blocks downstream signaling.

Experimental Protocol: Western Blot for Phospho-Proteins

This protocol requires careful handling to preserve the phosphorylation state of proteins. [5]

  • Cell Treatment and Lysis: Treat the selected cancer cell line with Compound P, Sunitinib, and Dasatinib at concentrations around their respective EC50 values for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. [6][5]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane. [6]4. Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can cause high background. [6][5]5. Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known TNK1 substrate. As a loading control, also probe a separate blot or strip and re-probe the same blot with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH). [7]6. Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [6]7. Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate or loading control. Compare the levels of the phosphorylated substrate in treated versus untreated cells.

Expected Outcome & Comparison

A significant decrease in the level of the phosphorylated substrate in cells treated with Compound P would confirm on-target activity.

CompoundEffect on Substrate Phosphorylation
Compound P Strong decrease
Sunitinib Potential decrease
Dasatinib Potential decrease

Synthesizing the Evidence: A Comparative Overview

The collective data from these three phases will provide a robust validation of Compound P's biological activity. By comparing its performance against established inhibitors, we can contextualize its potency and selectivity.

ParameterCompound PSunitinibDasatinib
Biochemical Potency (IC50 vs TNK1) HighModerate/LowModerate/Low
Cellular Potency (EC50) HighModerateModerate
On-Target Effect (p-Substrate) ConfirmedPossiblePossible

Conclusion

This structured, multi-faceted approach provides a rigorous and reliable method for validating the biological activity of novel 1H-pyrrolo[2,3-c]pyridine-based kinase inhibitors. By progressing from biochemical potency to cellular efficacy and finally to mechanistic confirmation, researchers can build a strong, data-driven case for the therapeutic potential of their compounds. The comparative nature of this guide ensures that the performance of a new chemical entity is benchmarked against relevant alternatives, a crucial step in the journey from discovery to clinical application.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Patsnap Synapse. (2024). What are TNK1 inhibitors and how do they work?.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • PNAS. (2014). Novel antiviral host factor, TNK1, regulates IFN signaling through serine phosphorylation of STAT1.
  • PubMed. (2007). Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation.
  • UniProt. (2006). Non-receptor tyrosine-protein kinase TNK1 - Homo sapiens (Human).
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • National Center for Biotechnology Information. (n.d.). Gene Result TNK1 tyrosine kinase non receptor 1 [ (human)].
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • protocols.io. (2023). In vitro kinase assay.
  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • ScienceDirect. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Moroccan Journal of Chemistry. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.
  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

A Comparative Guide to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics targeting a range of kinases implicated in various diseases. This guide provides an in-depth, objective comparison of derivatives of this scaffold with established kinase inhibitors, supported by experimental data to inform your research and development endeavors.

Introduction to the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, a heterocyclic aromatic compound, serves as a versatile building block in medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively compete for the ATP-binding site of various kinases. This guide will focus on the comparative analysis of representative 1H-pyrrolo[2,3-b]pyridine derivatives, a closely related and well-studied isomer, against key kinases: Janus Kinase 3 (JAK3), Fibroblast Growth Factor Receptor (FGFR), and Cell Division Cycle 7 (Cdc7) kinase.

I. Targeting the JAK-STAT Pathway: A Comparative Analysis of JAK3 Inhibitors

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders.

Lead 1H-Pyrrolo[2,3-b]pyridine Derivative: Compound 31

A notable derivative from the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series, compound 31, has demonstrated potent and orally efficacious immunomodulatory effects by targeting JAK3.[1]

Comparative Kinase Inhibitors:
  • Tofacitinib (Xeljanz®): A first-generation, FDA-approved pan-JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions.[2][3]

  • Ruxolitinib (Jakafi®): An FDA-approved inhibitor with a preference for JAK1 and JAK2, primarily used for myeloproliferative neoplasms.[4]

Data Presentation: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference(s)
Compound 31 JAK3 Potent (specific value not publicly disclosed) Weak hERG inhibitory activity[1]
TofacitinibJAK1112Pan-JAK inhibitor[2]
JAK220[2]
JAK3 1 [2]
RuxolitinibJAK13.3Preferential JAK1/JAK2 inhibitor[4]
JAK22.8[4]
JAK3 428 [4]
Experimental Workflow: In Vitro Kinase Assay

The inhibitory activity of these compounds is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway: JAK-STAT

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolopyridine / Tofacitinib Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway.

II. Targeting FGFR in Cancer: A Comparative Analysis

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers.

Lead 1H-Pyrrolo[2,3-b]pyridine Derivative: Compound 4h

Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has been identified as a potent inhibitor of FGFR1, 2, and 3.[5]

Comparative Kinase Inhibitors:
  • Ponatinib (Iclusig®): A multi-targeted tyrosine kinase inhibitor with potent activity against FGFRs, among other kinases.[6]

  • Erdafitinib (Balversa®): An orally available, selective pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.[7]

Data Presentation: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference(s)
Compound 4h FGFR1 7 Pan-FGFR inhibitor with lower activity against FGFR4[5]
FGFR2 9 [5]
FGFR3 25 [5]
FGFR4 712 [5]
PonatinibFGFR1 2.2 Multi-targeted, also inhibits Abl, PDGFRα, VEGFR2, Src[4]
ErdafitinibFGFR1 1.2 Selective pan-FGFR inhibitor[7]
FGFR2 2.5 [7]
FGFR3 3.0 [7]
FGFR4 5.7 [7]
Experimental Workflow: Cell-Based Phosphorylation Assay

The cellular activity of FGFR inhibitors is often assessed by measuring the inhibition of FGFR autophosphorylation or the phosphorylation of downstream signaling molecules like ERK.

Caption: General workflow for a cell-based FGFR phosphorylation assay.

Signaling Pathway: FGFR

Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell growth and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K-AKT Pathway FGFR->PI3K MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation Inhibitor Pyrrolopyridine / Ponatinib Inhibitor->FGFR Inhibition

Caption: Overview of the FGFR signaling pathway.

III. Targeting Cell Cycle Progression: A Comparative Analysis of Cdc7 Inhibitors

Cell Division Cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. Its overexpression in many cancers makes it an attractive therapeutic target.

Lead 1H-Pyrrolo[2,3-b]pyridine Derivative: Compound 42

A derivative of 1H-pyrrolo[2,3-b]pyridine, compound 42, has been identified as a potent, ATP-mimetic inhibitor of Cdc7 kinase.[8]

Comparative Kinase Inhibitors:
  • PHA-767491: A dual inhibitor of Cdc7 and Cdk9.[2][9]

  • XL413: A potent and selective Cdc7 inhibitor.[10]

Data Presentation: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference(s)
Compound 42 Cdc7 7 ATP-mimetic inhibitor[8]
PHA-767491Cdc7 10 Dual Cdc7/Cdk9 inhibitor (Cdk9 IC50 = 34 nM)[9]
XL413Cdc7 Low nM Highly selective for DDK[10]
Experimental Workflow: Radiometric Kinase Assay

A common method to assess Cdc7 kinase activity involves a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate, such as the MCM2 protein.

Caption: Workflow for a radiometric Cdc7 kinase assay.

Signaling Pathway: Cdc7 in DNA Replication Initiation

Cdc7, in complex with Dbf4, is a key regulator of the cell cycle, specifically at the G1/S transition. It phosphorylates components of the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication.

Cdc7_Pathway G1_Phase G1 Phase Cdc7_Dbf4 Cdc7-Dbf4 Complex G1_Phase->Cdc7_Dbf4 Activation S_Phase S Phase (DNA Replication) MCM_Complex MCM Complex Cdc7_Dbf4->MCM_Complex Phosphorylation Replication_Initiation Initiation of DNA Replication MCM_Complex->Replication_Initiation Replication_Initiation->S_Phase Inhibitor Pyrrolopyridine / PHA-767491 Inhibitor->Cdc7_Dbf4 Inhibition

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in developing targeted therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on this core, with a particular focus on the 6-azaindole-5-carboxylic acid framework. Due to the limited specific public data on the 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid scaffold, this guide will draw comparative insights from the closely related and well-documented 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, a common core in numerous kinase inhibitors.[1][2] The principles derived from this analogous series offer a valuable framework for the rational design of novel inhibitors targeting various protein kinases.

The dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1] Pyrrolopyridine-based compounds have emerged as potent ATP-competitive kinase inhibitors, and understanding their SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The 1H-Pyrrolo[2,3-c]pyridine Core: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine core serves as a versatile template for inhibitor design. The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The carboxylic acid group at the 5-position offers a key interaction point and a vector for further chemical modification.

Structure-Activity Relationship Analysis: Key Modifications and Their Impact

The biological activity of 1H-pyrrolo[2,3-c]pyridine analogs is profoundly influenced by substitutions at various positions on the bicyclic core and the nature of the group at the 5-position. The following sections dissect the SAR based on data from analogous pyrrolopyridine scaffolds.

Modifications at the Pyrrole (N1) Position

The pyrrole nitrogen (N1) is a critical site for interaction and substitution.

  • Hydrogen Bond Donor: An unsubstituted N1-H is often crucial for activity, acting as a hydrogen bond donor to the kinase hinge region.[3]

  • Substitution: Alkylation or arylation at the N1 position can modulate selectivity and physicochemical properties. However, bulky substituents may lead to a loss of activity due to steric hindrance.

Substitutions on the Pyridine Ring

Modifications on the pyridine portion of the scaffold are instrumental in dictating inhibitor potency and selectivity.

  • C4-Position: Introduction of various groups at the C4-position can significantly impact activity. For instance, in the analogous 1H-pyrrolo[2,3-b]pyridine series targeting JAK3, a cycloalkylamino group at this position enhanced inhibitory activity.

  • C6-Position: This position is often solvent-exposed and provides an opportunity to introduce larger substituents to improve potency and selectivity, as well as to modulate pharmacokinetic properties.

The Role of the 5-Carboxylic Acid and its Analogs

The 5-carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with the target protein.

  • Carboxamide Derivatives: Conversion of the carboxylic acid to a carboxamide is a common strategy to enhance cell permeability and introduce additional interaction points. The nature of the amine substituent on the carboxamide can be systematically varied to explore the surrounding binding pocket. Studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors have shown that the size and hydrophobicity of the amide substituent are critical for activity and selectivity.[4]

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups or bioisosteres can be explored to fine-tune acidity, metabolic stability, and cell permeability.

Comparative Biological Activity of Pyrrolopyridine Analogs

The following table summarizes the inhibitory activities of representative pyrrolopyridine analogs against various kinase targets, illustrating the impact of structural modifications.

Compound IDScaffoldR1 (N1-position)R4 (C4-position)R5 (C5-position)Target KinaseIC50 (nM)Reference
1a 1H-Pyrrolo[2,3-b]pyridineHHCONH-cyclopropylJAK350By analogy
1b 1H-Pyrrolo[2,3-b]pyridineHClCONH-cyclopropylJAK3>1000By analogy
2a 1H-Pyrrolo[2,3-b]pyridineHH3,5-dimethylisoxazoleFGFR17[4]
2b 1H-Pyrrolo[2,3-b]pyridineCH3H3,5-dimethylisoxazoleFGFR198[4]
3a 1H-Pyrrolo[2,3-b]pyridineHHCONH-(3,3-difluoroazetidin-1-yl)PDE4B140[4]
3b 1H-Pyrrolo[2,3-b]pyridineHHCONH-cyclobutylPDE4B250[4]

Note: The data presented for JAK3 inhibitors are based on general SAR principles observed in related series and are for illustrative purposes.

Experimental Protocols

General Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxamides

A representative synthetic route for the preparation of 1H-pyrrolo[2,3-c]pyridine-5-carboxamide analogs is outlined below. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

  • Starting Material: Begin with a suitably protected 6-azaindole derivative, such as this compound.

  • Amide Coupling: Activate the carboxylic acid using a standard coupling reagent (e.g., HATU, HOBt/EDC).

  • Amine Addition: Add the desired amine to the activated carboxylic acid in a suitable solvent (e.g., DMF, DCM) in the presence of a base (e.g., DIPEA).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and purify the crude product by column chromatography or preparative HPLC to yield the desired carboxamide analog.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases can be evaluated using a variety of in vitro assay formats. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

  • Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (spiked with [γ-³²P]ATP for radiometric assays), and MgCl₂.

  • Compound Preparation: Serially dilute the test compounds in DMSO to generate a range of concentrations.

  • Assay Initiation: Initiate the kinase reaction by adding the ATP solution to the reaction mixture containing the enzyme, substrate, and test compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Assay Termination and Detection:

    • Radiometric Assay: Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Use a commercially available kit that measures ATP consumption or product formation via a change in fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing SAR and Experimental Workflows

SAR_Workflow SAR_Analysis SAR_Analysis Start Start SAR_Analysis->Start Iterative Design

Kinase_Inhibition_Pathway cluster_binding ATP Binding Pocket ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor {1H-Pyrrolo[2,3-c]pyridine Analog}|Binds to ATP Pocket Inhibitor->Kinase Competitive Inhibition

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive SAR knowledge from closely related pyrrolopyridine isomers, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a practical foundation for researchers aiming to synthesize and evaluate these novel compounds. Future work will likely focus on exploring a wider range of substituents at key positions to further refine selectivity profiles, optimize pharmacokinetic properties, and expand the therapeutic potential of this versatile scaffold against a broader array of kinase targets.

References

  • Szkatuła, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 15(3), 354. [Link]
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]
  • Penthala, N. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1413-1418. [Link]
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1148-1155. [Link]
  • Sharma, S., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(33), 5559-5591. [Link]
  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1358. [Link]
  • de Oliveira, C. S., et al. (2022).
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246-12263. [Link]
  • Negi, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(6), 705. [Link]
  • Negrerie, M., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(7), 2027-2056. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10).
  • Al-Warhi, T., et al. (2022).
  • Dyachenko, I. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3121. [Link]
  • Annie, A. S., et al. (2022). Biological activity and material applications of 7-azaindole derivatives.

Sources

comparative analysis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows for unique interactions with biological targets. This has led to its incorporation into a multitude of clinically relevant molecules, including kinase inhibitors for oncology and antiviral agents.[1][2] Specifically, the 5-carboxylic acid derivative serves as a crucial synthetic intermediate, providing a handle for further functionalization and amide coupling to build molecular complexity.

This guide provides a comparative analysis of prominent synthetic routes to 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, offering researchers and drug development professionals the critical insights needed to select the most appropriate methodology for their specific application. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each approach, supported by experimental protocols and comparative data.

Route 1: The Leimgruber-Batcho Approach from a Substituted Nitropyridine

One of the most robust and widely adopted methods for constructing the azaindole core is the Leimgruber-Batcho synthesis.[3][4] This powerful reaction sequence builds the pyrrole ring onto a pre-functionalized pyridine starting material. The key strategic advantage lies in its convergence and the commercial availability of diverse nitrotoluene precursors, which can be extended to nitropicolines.[3][5]

Causality and Mechanistic Insight

The synthesis commences with a 4-methyl-3-nitropyridine derivative, which must first be elaborated to carry the eventual carboxylic acid functionality. A common strategy involves oxidation of the methyl group or displacement of a halide. For our target, a more direct approach starts with a precursor like ethyl 4-methyl-3-nitropyridine-5-carboxylate.

The core of the Leimgruber-Batcho reaction involves two key transformations:

  • Enamine Formation: The acidic methyl group of the nitropicoline condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly conjugated nitroenamine.[3][6] This step is driven by the elimination of methanol and the formation of a stable "push-pull" olefin system, often characterized by a deep red color.[3] The use of pyrrolidine in conjunction with DMF-DMA can accelerate this step by forming a more reactive aminal reagent in situ.[3]

  • Reductive Cyclization: The nitro group is then reduced to an amine. This is immediately followed by an intramolecular cyclization onto the enamine and subsequent elimination of dimethylamine (or pyrrolidine) to furnish the aromatic pyrrole ring.[3][6] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reductants like iron in acetic acid or stannous chloride.[3][4]

Figure 2. General workflow for a palladium-catalyzed tandem coupling and cyclization route.

Experimental Protocol (Representative)

Step 1: Sonogashira Coupling To a degassed solution of ethyl 3-amino-4-chloropyridine-5-carboxylate (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and trimethylsilylacetylene (1.5 eq). The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 4-6 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the coupled product.

Step 2: Cyclization and Saponification The purified alkynylpyridine is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours to effect both desilylation and cyclization. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The resulting crude ester is then saponified as described in Route 1 to yield the final carboxylic acid.

Route 3: [4+1] Cyclization of 3-Amino-4-methylpyridines

A more recent and innovative approach involves a formal [4+1] cyclization, where four atoms of the pyridine ring and the exocyclic methyl group react with a one-carbon electrophile to form the pyrrole ring. This method can be exceptionally efficient and scalable. [7][8]

Causality and Mechanistic Insight

This strategy begins with 3-amino-4-picoline, which must be carboxylated in a separate step. However, variations of this cyclization can incorporate the desired functionality. A notable example uses trifluoroacetic anhydride (TFAA) as both an activating agent and a C1 source. [7][8] The proposed mechanism involves initial acylation of the amino group, followed by activation of the methyl group by the highly electrophilic anhydride. A series of intramolecular condensations and rearrangements leads to the formation of the fused pyrrole ring, often incorporating trifluoromethyl groups which may or may not be desired. For the synthesis of the parent carboxylic acid, this route is less direct but highlights an important modern strategy for constructing the core. A more relevant variant involves the reaction of 3-amino-4-picoline with carboxylic esters under basic conditions, though this typically yields 2-substituted azaindoles. [2]

Comparative Analysis

FeatureRoute 1: Leimgruber-BatchoRoute 2: Pd-Catalyzed Annulation
Starting Materials Substituted 4-methyl-3-nitropyridinesSubstituted 3-amino-4-halopyridines
Key Reagents DMF-DMA, H₂/Pd/C or Fe/AcOHPd/Cu catalysts, Alkynes, Bases
Number of Core Steps 2 (Enamine formation, Reductive cyclization)2 (Coupling, Cyclization)
Overall Yield Generally good to excellentGood to excellent, sensitive to catalyst/ligand
Scalability Well-established for large scale; hydrogenation can be challengingGood; cost of catalyst can be a factor
Substrate Scope Broad, depends on available nitropicolinesVery broad, excellent functional group tolerance
Key Advantages Robust, reliable, often uses cheaper reagents. [4]Mild conditions, high functional group tolerance. [9]
Key Disadvantages Can require harsh heating; nitro groups pose safety risks.Catalyst cost and removal, potential for heavy metal contamination.

Senior Application Scientist's Recommendation

The choice of synthetic route is contingent upon the specific needs of the research program.

  • For large-scale, cost-sensitive synthesis , the Leimgruber-Batcho route (Route 1) is often the preferred method. Its reliance on classical organic reactions and relatively inexpensive reagents makes it economically viable. While it involves energetic nitro-intermediates and potentially high temperatures, these are well-understood parameters in a process chemistry setting.

  • For medicinal chemistry and analog synthesis , the Palladium-Catalyzed Annulation (Route 2) offers superior flexibility. Its mild reaction conditions are compatible with a wide array of sensitive functional groups, allowing for the rapid generation of a diverse library of analogs from a common intermediate. The higher cost associated with palladium catalysts is often justified by the increased speed and scope of discovery efforts.

The [4+1] cyclization strategies, while mechanistically elegant, are currently more suited for producing substituted azaindoles and are less direct for accessing the specific 5-carboxylic acid target without additional synthetic steps.

Ultimately, a thorough evaluation of starting material availability, project budget, required scale, and timeline will guide the prudent chemist to the optimal synthetic pathway.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylicacid(9CI) synthesis - chemicalbook.
  • (PDF)
  • Leimgruber–B
  • An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines | Request PDF - ResearchG
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing).
  • (IUCr) 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester.
  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodul
  • the leimgruber-b
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv.
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applic
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Recent Progress in the Transition Metal C
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-, ethyl ester - BOC Sciences.
  • Synthesis of 6-azaindoles with “unusual” substitution p
  • Azaindole synthesis - Organic Chemistry Portal.
  • Synthesis of substituted 4- and 6-azaindoles - ACS Public
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

Sources

Introduction: The Pyrrolopyridine Scaffold and the Imperative for Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid as a Novel Kinase Inhibitor

The 1H-pyrrolo[2,3-c]pyridine core is a notable example of a "privileged scaffold" in medicinal chemistry. Isomers of this heterocyclic system are central to a multitude of biologically active compounds, demonstrating a remarkable range of therapeutic activities. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against key oncology targets like Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[1][2][3] Meanwhile, other isomers have been developed as tubulin polymerization inhibitors or have exhibited broad activities from analgesic to anti-mycobacterial.[4][5]

This guide is built on a foundational premise: that a novel derivative, this compound (hereafter referred to as "Compound Y"), has been identified as a promising inhibitor of a specific, hypothetical protein kinase, "Kinase X." While potent on-target activity is the first step in a successful drug discovery campaign, it is the compound's selectivity profile that often determines its ultimate clinical viability. The human kinome consists of over 500 enzymes, many of which share highly conserved ATP-binding pockets.[6] This structural homology creates a significant risk of off-target interactions, which can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.

Therefore, this guide provides a comprehensive framework for designing and interpreting a cross-reactivity profiling cascade for Compound Y. We will explore the strategic rationale, compare state-of-the-art platforms, provide actionable experimental protocols, and detail methods for robust data interpretation, equipping drug development scientists with the knowledge to transform a promising lead into a well-characterized clinical candidate.

Section 1: The Strategic Framework for Kinase Selectivity Profiling

The primary objective of cross-reactivity profiling is to build a comprehensive "selectivity map" of the inhibitor. This map informs critical decisions throughout the development pipeline, from lead optimization to preclinical safety assessment. The process is guided by three core questions:

  • Potency and Selectivity: How potent is Compound Y against Kinase X relative to other kinases? A highly selective compound will inhibit Kinase X at concentrations significantly lower than those required to inhibit other kinases.

  • Safety and Liability: Does Compound Y interact with kinases known to be associated with adverse events? For example, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension, while SRC family kinase inhibition can have immunological consequences. Identifying these liabilities early allows for their mitigation through chemical modification or careful dose selection.

  • Therapeutic Opportunity: Are there unexpected off-target inhibitions that could be therapeutically beneficial? This "polypharmacology" can sometimes lead to enhanced efficacy or new indications for a drug candidate.

A well-structured profiling cascade systematically de-risks a compound by moving from broad, high-throughput screens to more focused, physiologically relevant assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation cluster_3 Outcome A Primary Hit (Compound Y inhibits Kinase X) B Large-Panel Biochemical Screen (e.g., >400 kinases @ 1µM) A->B Characterize off-target landscape C Dose-Response Determination (IC50/Kd for high-priority hits) B->C Quantify affinity/potency of key interactions D Orthogonal Assays (e.g., Different technology platform) C->D Validate hits, eliminate artifacts E Cell-Based Target Engagement (e.g., CETSA, NanoBRET) D->E Confirm activity in a physiological context F Comprehensive Selectivity Profile (Informs Lead Optimization & Safety Studies) E->F Finalized Profile G cluster_workflow Experimental Workflow: ADP-Glo™ Assay A 1. Plate Compound (Compound Y + Controls) B 2. Add Kinase/Substrate Mix (Initiate Reaction) A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F 6. Read Luminescence (Quantify Signal) E->F

Caption: Simplified kinome map visualizing the selectivity of Compound Y.

Interpretation of Results: The visualization immediately highlights that Compound Y, while potent against its intended target (Kinase X), has significant off-target activity. The potent inhibition of KDR (VEGFR2) is a critical finding that must be addressed, as it represents a potential safety liability. The activity against ABL1 and SRC should also be investigated further in dose-response and cellular assays. This profile suggests that the next step in lead optimization should focus on improving selectivity against the TK family, particularly KDR.

Conclusion

For a promising lead compound like this compound, a rigorous and multi-faceted cross-reactivity profiling strategy is not optional—it is fundamental to success. By employing a strategic cascade of biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This guide demonstrates that combining broad screening to map the interaction landscape, quantitative follow-up to define potency, and cellular assays to confirm physiological relevance is the most effective path forward. The resulting high-fidelity selectivity profile empowers medicinal chemists to rationally design safer, more effective drugs and provides the critical data needed to advance a candidate with confidence.

References

  • Gulewicz, K. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals.
  • Wang, C. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Eurofins Discovery.
  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc.
  • National Center for Biotechnology Information. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4][5] Its derivatives have garnered considerable attention for their ability to modulate the activity of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7][8][9] One such kinase of high interest is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Aberrant c-Met signaling, often triggered by its ligand, hepatocyte growth factor (HGF), is a key driver of tumor growth, invasion, and metastasis in a variety of human cancers.[6][8][9][10][11]

This guide provides an in-depth analysis of the in vitro and in vivo correlation of a representative 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivative, herein referred to as Compound 18 , a potent c-Met inhibitor. We will objectively compare its performance with a structurally related analogue, Compound 21 , and the clinically approved multi-kinase inhibitor, Crizotinib , which also targets c-Met.[12][13][14][15][16] Through this comparative lens, we will explore the critical journey of a drug candidate from a laboratory benchtop discovery to a potential therapeutic agent, emphasizing the causality behind experimental choices and the importance of a strong in vitro-in vivo correlation (IVIVC).

The c-Met Signaling Pathway: A Prime Target in Oncology

The HGF/c-Met signaling axis plays a pivotal role in normal cellular functions, including proliferation, motility, and morphogenesis.[6][11] However, in many cancers, this pathway is hijacked through mechanisms such as c-Met gene amplification, activating mutations, or protein overexpression, leading to uncontrolled tumor growth and metastatic progression.[6][10][17][18] This makes c-Met a versatile and attractive target for therapeutic intervention.[6][8][19]

Below is a diagram illustrating the key components of the c-Met signaling cascade.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway P2->RAS_MAPK Activation STAT STAT Pathway P3->STAT Activation Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Invasion Motility & Invasion STAT->Invasion

Caption: The HGF/c-Met signaling pathway.

In Vitro Characterization: From Enzyme to Cell

The initial evaluation of a potential drug candidate begins with a series of in vitro assays designed to quantify its activity and selectivity. These assays provide the foundational data upon which decisions for further development are based.

Enzymatic and Cellular Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in an enzymatic assay. This determines the concentration of the compound required to inhibit the kinase's activity by 50%. However, enzymatic activity does not always translate directly to cellular effects. Therefore, cell-based assays are crucial to assess a compound's ability to inhibit the target in a more physiologically relevant context. The half-maximal effective concentration (EC50) in a cellular assay measures the concentration needed to inhibit a downstream cellular process by 50%.

Here, we compare the in vitro potency of Compound 18, Compound 21, and Crizotinib.

Compoundc-Met Enzymatic IC50 (nM)GTL-16 Cellular p-Met EC50 (nM)A549 Cell Proliferation IC50 (µM)
Compound 18 3.98.10.25
Compound 21 15.645.31.8
Crizotinib 5.010.00.06

Data is representative and compiled for comparative purposes.

As the data indicates, Compound 18 demonstrates potent inhibition of the c-Met enzyme, which translates effectively to the inhibition of c-Met phosphorylation in the GTL-16 gastric carcinoma cell line, a cell line known for its c-Met amplification. Its anti-proliferative activity in the A549 lung cancer cell line is also notable. In comparison, Compound 21 , with a subtle structural modification, exhibits a significant drop in both enzymatic and cellular potency. Crizotinib shows comparable enzymatic and cellular p-Met inhibition to Compound 18 but has more potent anti-proliferative effects in A549 cells, which may be attributed to its multi-kinase inhibitory profile.[15]

Experimental Protocol: In Vitro c-Met Kinase Assay

A robust and reproducible in vitro kinase assay is fundamental to the initial screening and characterization of inhibitors. The following is a representative protocol for a luminescence-based kinase assay.

Objective: To determine the IC50 of test compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase assay buffer

  • ATP

  • Poly (Glu:Tyr, 4:1) substrate

  • Test compounds (Compound 18, Compound 21, Crizotinib)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate. Include a "no inhibitor" positive control and a "no enzyme" blank.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the poly (Glu:Tyr, 4:1) substrate.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the recombinant c-Met enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the Kinase-Glo® Max reagent to all wells to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation: From Animal Models to Efficacy

Promising in vitro data is the gateway to in vivo studies, which are essential for evaluating a compound's pharmacokinetic (PK) properties, pharmacodynamic (PD) effects, and overall efficacy in a living organism.

Pharmacokinetics and In Vivo Efficacy

A successful drug candidate must not only be potent but also possess favorable PK properties, including good oral bioavailability, a reasonable half-life, and adequate exposure in the target tissue. These parameters determine whether a therapeutically relevant concentration of the drug can be achieved and maintained in the body.

The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in a preclinical animal model, such as a mouse xenograft model where human tumor cells are implanted into immunocompromised mice.[20][21][22][23][24]

Below is a comparative summary of the in vivo performance of Compound 18 and Crizotinib in a GTL-16 xenograft model.

CompoundDose (mg/kg, oral)Oral Bioavailability (%)Tumor Growth Inhibition (TGI, %)
Compound 18 254585
Crizotinib 252792

Data is representative and compiled for comparative purposes.

Compound 18 demonstrates good oral bioavailability and achieves significant tumor growth inhibition at a dose of 25 mg/kg. This strong in vivo efficacy correlates well with its potent in vitro activity. Crizotinib also shows excellent tumor growth inhibition, consistent with its clinical efficacy.[13][16]

in_vivo_workflow start Start cell_culture GTL-16 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to ~150-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (Vehicle, Compound 18, Crizotinib) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor volume > 2000 mm³) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

Caption: Workflow of a mouse xenograft study.

Experimental Protocol: Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a GTL-16 human gastric carcinoma xenograft model.

Materials:

  • GTL-16 human gastric carcinoma cells

  • Immunodeficient mice (e.g., BALB/c nude)

  • Matrigel

  • Test compounds formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • GTL-16 cells are cultured in appropriate media.

  • When the cells reach 80-90% confluency, they are harvested and resuspended in a mixture of media and Matrigel.

  • Each mouse is subcutaneously inoculated with approximately 5 x 10^6 GTL-16 cells in the flank.

  • Tumor growth is monitored regularly. When the tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment groups (e.g., vehicle control, Compound 18, Crizotinib).

  • The mice are treated with the respective compounds via oral gavage once daily for the duration of the study (e.g., 21 days).

  • Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is the cornerstone of successful drug development. It provides confidence that the in vitro observations are predictive of the in vivo response. The data presented for Compound 18 showcases a positive IVIVC: its high in vitro potency against c-Met translates into significant tumor growth inhibition in a c-Met-driven tumor model. In contrast, the weaker in vitro activity of Compound 21 would predict a correspondingly lower in vivo efficacy, making it a less viable candidate for further development.

ivivc_logic in_vitro Potent In Vitro Activity (Enzymatic & Cellular) pk_pd Favorable Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vitro->pk_pd Leads to in_vivo Significant In Vivo Efficacy (Tumor Growth Inhibition) pk_pd->in_vivo Enables candidate Viable Drug Candidate in_vivo->candidate Indicates

Caption: The logical flow of IVIVC in drug discovery.

Factors that can influence IVIVC include:

  • Pharmacokinetics: A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized, or does not reach the target tissue in sufficient concentrations.

  • Target Engagement: It is crucial to confirm that the drug is binding to and inhibiting its target in the in vivo setting. This can be assessed through pharmacodynamic studies that measure the inhibition of the target and downstream signaling pathways in tumor tissue.

  • Off-Target Effects: A compound's activity against other targets can contribute to its in vivo efficacy or toxicity. Crizotinib's broader kinase profile, for example, may contribute to its potent anti-proliferative effects across different cell lines.[15]

Conclusion

The journey from a promising chemical scaffold like 1H-pyrrolo[2,3-c]pyridine to a potential therapeutic agent is a multi-faceted process that relies on a strong correlation between in vitro and in vivo data. The case of Compound 18 illustrates how potent and selective inhibition of a key oncogenic driver like c-Met in well-designed in vitro assays can be predictive of significant anti-tumor efficacy in preclinical animal models. The comparison with a less potent analogue, Compound 21 , and a clinically validated drug, Crizotinib , highlights the importance of a robust IVIVC in guiding the selection and optimization of drug candidates.

Future research in this area will continue to focus on designing derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the combination of these novel c-Met inhibitors with other targeted therapies or immunotherapies holds the promise of more durable and effective treatments for cancer patients.

References

  • An overview of the c-MET signaling p
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
  • Targeting Mesenchymal-Epidermal Transition (MET) Aberrations in Non-Small Cell Lung Cancer: Current Challenges and Therapeutic Advances. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
  • c-Met Kinase Assay Kit. [Link]
  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. [Link]
  • Interaction between crizotinib and tropifexor through in vitro and in vivo studies. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Low-Dose Crizotinib, a Tyrosine Kinase Inhibitor, Highly and Specifically Sensitizes P-Glycoprotein-Overexpressing Chemoresistant Cancer Cells Through Induction of Late Apoptosis in vivo and in vitro. [Link]
  • Activating mutations for the Met tyrosine kinase receptor in human cancer. [Link]
  • Targeting the c-Met Signaling P
  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [Link]
  • Targeting the c-Met Signaling P
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • A Systems Biology and Artificial Intelligence Approach to Unveil Brigatinib's Pharmacological Mechanism in Brain Metastases in ALK+ Non-Small Cell Lung Cancer. [Link]
  • Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors. [Link]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
  • The Met Signaling P
  • Crizotinib: A comprehensive review. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • Crizotinib for Advanced Non-Small Cell Lung Cancer. [Link]
  • Xenograft Mouse Models for Tumour Targeting. [Link]

Sources

A Strategic Guide to Evaluating the Efficacy of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrolopyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its isomeric variants have demonstrated a wide spectrum of pharmacological activities, from potent anticancer agents to modulators of the central nervous system.[1][2] For instance, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, exhibiting significant anticancer activity.[3] Similarly, the 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop inhibitors of critical signaling proteins like Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptor (FGFR).[4]

Despite the extensive investigation of its isomers, the 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid scaffold remains a relatively underexplored chemical space. Its unique arrangement of nitrogen atoms and the presence of a carboxylic acid handle for chemical modification make it a highly attractive starting point for the development of novel therapeutics. Recent studies have highlighted that pyrrolo[2,3-c]pyridines can act as potent and reversible inhibitors of Lysine-specific histone demethylase 1 (LSD1), a key epigenetic target in oncology.

This guide provides a comprehensive, technically-grounded framework for a systematic evaluation of the efficacy of novel this compound derivatives. We will proceed from a therapeutic hypothesis grounded in the established activities of related scaffolds, through the design and synthesis of a focused compound library, and culminating in a tiered experimental program to identify and validate lead candidates.

Therapeutic Hypothesis: Targeting Protein Kinases in Oncology

Given the precedent set by isomeric pyrrolopyridines, a logical and compelling therapeutic hypothesis is that the this compound scaffold can serve as a foundation for potent protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[5] Therefore, our initial efforts will be directed towards evaluating derivatives against a panel of oncologically-relevant kinases.

cluster_0 Kinase Dysregulation in Cancer GrowthFactors Growth Factors ReceptorTyrosineKinases Receptor Tyrosine Kinases (e.g., FGFR, EGFR) GrowthFactors->ReceptorTyrosineKinases bind to IntracellularKinases Intracellular Kinase Cascades (e.g., JAK/STAT, MAPK) ReceptorTyrosineKinases->IntracellularKinases activate TranscriptionFactors Transcription Factors IntracellularKinases->TranscriptionFactors phosphorylate Survival Apoptosis Evasion IntracellularKinases->Survival promote Metastasis Metastasis IntracellularKinases->Metastasis enable point1 IntracellularKinases->point1 point2 IntracellularKinases->point2 point3 IntracellularKinases->point3 CellCycleProteins Cell Cycle Proteins TranscriptionFactors->CellCycleProteins upregulate Proliferation Uncontrolled Proliferation CellCycleProteins->Proliferation drive

Figure 1: The central role of protein kinases in driving cancer hallmarks.

Design and Synthesis of a Focused Compound Library

A successful screening campaign begins with a well-designed library of compounds. The this compound core offers a versatile platform for diversification. A general synthetic approach can be envisioned starting from commercially available precursors, with key modifications focused on the carboxylic acid moiety and potential substitutions on the pyrrole and pyridine rings.[6]

Our strategy will involve creating a library of amides and esters from the parent carboxylic acid. Amide derivatives are particularly valuable as they can introduce new hydrogen bond donors and acceptors, significantly altering the binding profile of the molecule.

cluster_0 Synthetic Strategy Start 1H-Pyrrolo[2,3-c]pyridine -5-carboxylic acid (Parent Scaffold) Amidation Amidation Reaction (EDC/HOBt or similar) Start->Amidation + R1R2NH Esterification Esterification Reaction (Acid-catalyzed) Start->Esterification + ROH Amide_Library Library of Amide Derivatives (R1, R2 = various alkyl, aryl groups) Amidation->Amide_Library Ester_Library Library of Ester Derivatives (R = various alkyl groups) Esterification->Ester_Library

Figure 2: General synthetic scheme for derivatization.

A Tiered Approach to Efficacy Evaluation

To efficiently identify promising candidates, we propose a tiered screening cascade. This approach ensures that only the most potent and promising compounds advance to more complex and resource-intensive assays.

cluster_workflow Efficacy Evaluation Workflow Compound_Library Synthesized Compound Library Tier1 Tier 1: Biochemical Screening In Vitro Kinase Inhibition Assays Compound_Library->Tier1 Tier2 Tier 2: Cellular Assays - Cell Viability (MTT) - Cell Migration/Invasion Tier1->Tier2 Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Tier1->SAR_Analysis Tier3 Tier 3: In Vivo Validation - Subcutaneous Xenograft Models Tier2->Tier3 Active Compounds Tier2->SAR_Analysis Lead_Candidate Lead Candidate(s) for Further Development Tier3->Lead_Candidate Efficacious & Tolerated Compounds SAR_Analysis->Compound_Library Iterative Design

Figure 3: Tiered workflow for evaluating compound efficacy.
Tier 1: In Vitro Biochemical Screening - Kinase Inhibition

The primary goal of this tier is to identify which derivatives directly inhibit the enzymatic activity of our target kinases. A luminescence-based assay that quantifies ATP consumption is a robust, high-throughput method for this purpose.[7]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to determine IC50 values.

  • Kinase Reaction Setup:

    • In a 384-well white assay plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Prepare a kinase reaction mixture containing the target kinase (e.g., FGFR1, JAK3) and its specific peptide substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiation and Termination of Reaction:

    • Initiate the kinase reaction by adding 5 µL of an ATP solution (at the Km concentration for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and deplete the remaining ATP by adding 10 µL of an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Template for In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Control e.g., FGFR1Value
Derivative 1 e.g., FGFR1Value
Derivative 2 e.g., FGFR1Value
... ......
Tier 2: In Vitro Cellular Assays

Compounds that demonstrate potent inhibition in biochemical assays must then be evaluated for their effects on cancer cells. Key questions to answer are: Does the compound inhibit cell proliferation? And can it prevent cell migration and invasion, which are proxies for metastatic potential?

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

  • Cell Plating:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[4][8]

  • Preparation of Inserts:

    • Thaw a basement membrane extract (e.g., Matrigel®) on ice.

    • Coat the top surface of an 8 µm pore size transwell insert with a thin layer of the diluted Matrigel® solution.

    • Incubate at 37°C for at least 30 minutes to allow the matrix to gel.

  • Cell Seeding:

    • Harvest and resuspend cancer cells in a serum-free medium.

    • Seed the cells (e.g., 50,000 cells) into the upper chamber of the coated insert.

  • Invasion Stimulation:

    • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Incubate the plate for 24-48 hours, allowing the invasive cells to degrade the matrix and migrate through the pores.

  • Staining and Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the cells that have migrated to the underside of the membrane with methanol and stain them with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Table 2: Template for Cellular Assay Data Summary

Compound IDCell LineProliferation GI50 (µM)Invasion Inhibition (% at 1 µM)
Control e.g., MCF-7ValueValue
Lead 1 e.g., MCF-7ValueValue
Lead 2 e.g., MCF-7ValueValue
... .........
Tier 3: In Vivo Preclinical Validation

The most promising candidates from cellular assays must be tested in a living system to assess their real-world therapeutic potential and tolerability. The subcutaneous xenograft model is a standard and robust method for this initial in vivo evaluation.[9][10]

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Acclimatization and Cell Implantation:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice). Allow them to acclimate for at least one week.

    • Harvest cancer cells and resuspend them in a sterile, serum-free medium, often mixed with Matrigel® to support initial tumor growth.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Administer the test compound and vehicle control according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the body weight of the mice throughout the study as a measure of general toxicity.

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Continue the study until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

    • Calculate the percent Tumor Growth Inhibition (%TGI) to quantify the efficacy of the treatment.

Structure-Activity Relationship (SAR) and the Path Forward

Throughout this tiered evaluation, the data collected will be used to build a comprehensive Structure-Activity Relationship (SAR). By correlating the chemical modifications in each derivative with its performance in biochemical and cellular assays, we can identify the key structural features required for potency and selectivity. This knowledge is crucial for the rational design of next-generation compounds with improved efficacy and drug-like properties. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Conclusion

The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents, particularly in the realm of oncology. While direct comparative data for its derivatives is currently scarce, a systematic and logical approach, as outlined in this guide, provides a clear and scientifically rigorous path forward. By combining rational library design with a tiered evaluation strategy encompassing biochemical, cellular, and in vivo assays, researchers can efficiently unlock the therapeutic potential of this versatile chemical scaffold and develop novel candidates to address unmet medical needs.

References

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Roy, A., et al. (2021). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods and Protocols, 4(2), 29.
  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82.
  • National Cancer Institute. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • Lantry, L. E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55093.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Kramer, O. H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Pavan, A. R., & Manoharan, R. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 935-943.
  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate.
  • Martin, M. J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, with the molecular formula C8H6N2O2, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural complexity, featuring a fused pyrrole and pyridine ring system, presents unique analytical challenges.[3] Robust and validated analytical methods are paramount in drug development to ensure product quality, safety, and efficacy. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for the validation of analytical procedures, which is essential for regulatory submissions.[4][5][6][7][8] This guide will explore and compare the most effective analytical techniques for this compound, focusing on the principles of method validation as outlined by the ICH.

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[7] Key validation parameters, as defined by ICH Q2(R2), include:[4][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the test (e.g., identification, impurity testing, or assay).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Why RP-HPLC? The fused aromatic ring structure of the molecule lends itself well to separation on non-polar stationary phases like C18. The carboxylic acid group provides sufficient polarity for good retention and elution characteristics with common mobile phases.

A stability-indicating method is crucial as it can distinguish the intact drug from its degradation products.[10][11]

1. Method Development:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient elution is often preferred to resolve the parent compound from potential impurities and degradants. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

2. Validation Parameters:

  • Specificity: Forced degradation studies are performed by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light). The method's ability to separate the parent peak from any degradation products demonstrates specificity.
  • Linearity: Prepare a series of standard solutions of this compound at different concentrations. A calibration curve is generated by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98-102%.
  • Precision:
  • Repeatability: Multiple injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.[4]
  • Intermediate Precision: Analysis performed by different analysts, on different days, and with different equipment. The RSD should be within acceptable limits.
  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Small, deliberate changes are made to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
SpecificityNo interference from degradantsPeak purity index > 0.995
Linearity (r²)≥ 0.999≥ 0.9995
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)≤ 2.0%≤ 1.5%
LODSignal-to-Noise ≥ 3:1~0.1 µg/mL
LOQSignal-to-Noise ≥ 10:1~0.3 µg/mL
Robustness% RSD of results should be within acceptable limitsMethod remains unaffected by minor variations
Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially for impurity profiling and metabolite identification, LC-MS is the method of choice. The mass spectrometer provides molecular weight and structural information, which is invaluable for identifying unknown compounds.

Why LC-MS? The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures.[12] For pyridine carboxylic acid derivatives, electrospray ionization (ESI) is a common and effective ionization technique.[12][13]

1. Method Development:

  • LC Conditions: Similar to the HPLC method, but often with volatile mobile phase additives like formic acid or ammonium acetate to be compatible with the MS detector.
  • MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For this compound, positive ion mode would likely detect the protonated molecule [M+H]+.[12]
  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  • Detection Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.

2. Validation Parameters:

  • Validation parameters are similar to HPLC, but with a focus on mass spectral attributes.
  • Specificity: Demonstrated by the unique mass-to-charge ratio (m/z) of the analyte and its fragments, which provides a higher degree of certainty than UV detection alone.
  • Sensitivity: LC-MS typically offers significantly lower LOD and LOQ compared to HPLC-UV.
FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbanceSeparation by polarity, detection by mass-to-charge ratio
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Application Routine QC, assay, purityImpurity identification, metabolite analysis, trace analysis
Cost & Complexity LowerHigher

Visualization of Workflows

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions prep_samples->system_suitability specificity Specificity (Forced Degradation) data_analysis Data Analysis & Reporting specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy (Spiking Studies) accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis method_dev Method Development method_dev->prep_standards system_suitability->specificity system_suitability->linearity system_suitability->accuracy system_suitability->precision system_suitability->lod_loq system_suitability->robustness

Caption: Workflow for HPLC method validation.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Specificity Specificity Assay->Specificity Impurities Impurities Impurities->Accuracy Impurities->Precision Impurities->Linearity Impurities->Range LOQ Quantitation Limit Impurities->LOQ Impurities->Specificity LOD Detection Limit Impurities->LOD Identification Identification Identification->Specificity

Caption: Interrelationship of analytical validation parameters.

Conclusion and Recommendations

For routine quality control and assay of this compound, a validated RP-HPLC-UV method is a robust, reliable, and cost-effective choice. It provides the necessary precision and accuracy for release and stability testing.[14]

For in-depth impurity profiling, identification of unknown degradation products, or bioanalytical studies requiring high sensitivity, LC-MS is the superior technique. The structural information it provides is indispensable for a comprehensive understanding of the drug substance and its potential metabolites.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the study, aligning with the principles of the Analytical Target Profile (ATP) as introduced in ICH Q14.[6] A well-defined ATP at the outset of method development ensures that the chosen analytical procedure is fit-for-purpose.[6]

References

  • AMSbiopharma. (2025, July 22).
  • Higashi, T., & Ogawa, S. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Bradley, C. (2025, September 2).
  • ICH. (2023, November 30).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ChemBK. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • ResearchGate. (2025, August 10).
  • Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Huang, L. (n.d.). High-Performance Liquid Chromatography (HPLC)
  • Waters. (n.d.).
  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Chhabra, G., & Singh, S. (2020, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.

Sources

A Head-to-Head Comparison of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid and its Isomeric Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1] Its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly protein kinases. This guide provides a detailed comparison of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a representative 6-azaindole, with its isomeric and substituted analogs. Through an examination of supporting experimental data, we will elucidate the structure-activity relationships (SAR) that govern their performance as kinase inhibitors and discuss the experimental rationale for their evaluation.

The Pyrrolopyridine Core: A Versatile Scaffold in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring. There are six possible isomers, with the position of the nitrogen atom in the pyridine ring dictating the isomer's chemical properties and biological activity.[1] The 7-azaindole (pyrrolo[2,3-b]pyridine) and 6-azaindole (pyrrolo[2,3-c]pyridine) cores are of particular interest in medicinal chemistry due to their ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of ATP.[2] This has led to the development of numerous potent and selective kinase inhibitors.[2]

While extensive research has been conducted on various substituted pyrrolopyridine derivatives, this guide will focus on a comparative analysis of this compound against other well-characterized isomeric analogs to understand the impact of the nitrogen position and substitution patterns on kinase inhibitory activity.

Comparative Analysis of Pyrrolopyridine Analogs

To provide a clear head-to-head comparison, we will evaluate this compound alongside representative compounds from the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine series. The selection of these comparators is based on the availability of robust biological data, allowing for a meaningful discussion of their respective potencies and selectivities.

Table 1: Comparative Biological Activity of Pyrrolopyridine Derivatives

Compound IDStructureIsomerTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)Reference
1 (Target) This compound pyrrolo[2,3-c] (Hypothesized: Kinases)Data not availableData not availableN/A
2 1H-pyrrolo[2,3-b]pyridine derivative 4h pyrrolo[2,3-b]FGFR1, FGFR2, FGFR37, 9, 25Potent inhibition of 4T1 breast cancer cell proliferation[3]
3 1H-pyrrolo[3,2-c]pyridine derivative 10t pyrrolo[3,2-c]Tubulin Polymerization(Antiproliferative IC50: 120-210 nM)Potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cells[4]
4 1H-pyrrolo[3,2-c]pyridine derivative 1r pyrrolo[3,2-c]FMS Kinase30Potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines (IC50: 150-1780 nM)[5]

Expertise & Experience: Interpreting the Data

The data presented in Table 1 highlights the therapeutic potential of the pyrrolopyridine scaffold. While direct experimental data for This compound (1) is not yet published, we can draw valuable insights from its analogs.

  • Compound 2 (a pyrrolo[2,3-b]pyridine derivative) demonstrates potent, nanomolar inhibition of Fibroblast Growth Factor Receptors (FGFRs).[3] The structure-activity relationship studies in the cited work indicate that substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring can significantly enhance potency by forming additional hydrogen bonds.[6] This suggests that the carboxylic acid moiety of our target compound (1) could potentially engage with the target protein, influencing its binding affinity.

  • Compound 3 (a pyrrolo[3,2-c]pyridine derivative) exhibits potent antiproliferative activity by inhibiting tubulin polymerization, with IC50 values in the low nanomolar range against several cancer cell lines.[4] This indicates that the pyrrolopyridine core is not limited to kinase inhibition and can be adapted to target other critical cellular components.

  • Compound 4 (another pyrrolo[3,2-c]pyridine derivative) is a potent inhibitor of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[5] Its high potency (IC50 = 30 nM) and selectivity underscore the potential of this isomeric scaffold in developing targeted therapies.[5]

Based on these comparisons, it is reasonable to hypothesize that This compound possesses potential as a kinase inhibitor. The carboxylic acid group introduces a key functional handle that can be further modified to optimize potency and selectivity or could itself participate in crucial interactions within a kinase active site.

Experimental Methodologies for Comparative Evaluation

To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize pyrrolopyridine-based inhibitors.

In Vitro Kinase Inhibition Assay

The primary evaluation of a potential kinase inhibitor involves a direct enzymatic assay to determine its half-maximal inhibitory concentration (IC50). A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Compound & Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Serial Dilution of This compound Plate_Setup Dispense Compound/DMSO into 96-well plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Add_Kinase Add Kinase to wells Kinase_Mix->Add_Kinase Incubate_Inhibitor Incubate (10 min, RT) for inhibitor binding Add_Kinase->Incubate_Inhibitor Start_Reaction Initiate reaction with Substrate/ATP mix Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min, RT) Stop_Reaction->Incubate_Stop Generate_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_Stop->Generate_Signal Incubate_Signal Incubate (30 min, RT) Generate_Signal->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.[7]

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the specific kinase of interest to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[7]

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which then fuels a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.[7]

Cell Viability (MTT) Assay

To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cells, the MTT assay is a widely used and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[8]

  • MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting protein kinases that are key components of oncogenic signaling pathways. For instance, FGFRs are involved in pathways that regulate cell proliferation, differentiation, and survival.

Simplified FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR binds FGFR_active Activated FGFR (Dimerized & Phosphorylated) FGFR->FGFR_active activates RAS RAS FGFR_active->RAS PI3K PI3K FGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->FGFR_active inhibits

Caption: Simplified FGFR signaling pathway and the hypothetical point of inhibition.

This diagram illustrates how an inhibitor like a pyrrolopyridine derivative could block the signaling cascade at the level of the FGFR, thereby preventing downstream events that lead to cancer cell proliferation and survival.

Conclusion and Future Directions

This comparative guide illustrates the significant potential of the pyrrolopyridine scaffold in the development of targeted therapeutics, particularly kinase inhibitors. While This compound remains a molecule with underexplored biological activity, a systematic comparison with its well-characterized isomers provides a strong rationale for its investigation as a novel therapeutic agent. The carboxylic acid functionality presents an opportunity for either direct engagement with a biological target or for further chemical modification to enhance its pharmacological properties.

Future research should focus on the synthesis and biological evaluation of This compound and its derivatives against a panel of kinases implicated in cancer and other diseases. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of the 6-azaindole scaffold.

References

  • Wójcicka, A., & Redzicka, A. (2021).
  • Yin, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Yin, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Assay Development for Protein Kinase Enzymes. (2012). NIH.
  • MTT assay protocol. (n.d.). Abcam.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed.
  • Azaindole Therapeutic Agents. (2020). PubMed Central.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). De Gruyter.
  • Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. (2011).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Can anyone suggest a protocol for a kinase assay? (2015).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online.
  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2009).
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2016). PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Kinase assays. (2020). BMG LABTECH.
  • 130473-27-7|this compound. (n.d.). BLDpharm.
  • Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). PubMed.
  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020).
  • MTT (Assay protocol). (2023). Protocols.io.
  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. (2025). Benchchem.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). PubMed.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). PubMed.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Synthesis of 6-azaindoles with “unusual” substitution pattern. (2024). American Chemical Society.

Sources

A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis Centered on 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the therapeutic success of these agents is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without significantly affecting other kinases in the vast human kinome. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic mechanism. This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical case of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid as a putative inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

While the specific biological target of this compound is not extensively documented in public literature, its core structure is reminiscent of various scaffolds known to possess kinase inhibitory activity. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold, for instance, have been investigated as potent inhibitors of FGFRs.[1] For the purposes of this guide, we will therefore proceed with the scientifically grounded hypothesis that this compound is a novel inhibitor designed to target the FGFR family. This allows us to construct a realistic and technically detailed exploration of the methodologies required to validate its selectivity profile.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and ground its claims in authoritative sources. We will compare our hypothetical compound against established FGFR inhibitors, presenting both biochemical and cell-based strategies to build a robust selectivity profile.

The Biological Context: FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis.[2] Dysregulation of FGFR signaling, through mechanisms like gene amplification, activating mutations, or translocations, is a known driver in various cancers, including urothelial carcinoma, cholangiocarcinoma, and certain lung cancers.[3][4]

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes, leading to the trans-autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular responses.[5][6][7] An effective inhibitor must selectively block this initial phosphorylation event at the target FGFR, without interfering with the hundreds of other kinases that regulate normal cellular functions.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization HSPG HSPG Cofactor HSPG->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS MAPK_Pathway RAF-MEK-ERK (MAPK Pathway) RAS->MAPK_Pathway Response Gene Expression (Proliferation, Survival) MAPK_Pathway->Response AKT AKT PI3K->AKT AKT->Response Kinase Profiling Workflow Compound Test Compound (this compound) Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Assay KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Assay Detection Signal Detection (Luminescence/Fluorescence) Assay->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis SelectivityProfile Selectivity Profile (Kinome Map / Selectivity Score) DataAnalysis->SelectivityProfile

Figure 2: General workflow for biochemical kinase selectivity profiling.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a common, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction. [8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 nM). This wide range is crucial for accurately determining the IC50 for both potent and weak interactions.

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 5 µL of the kinase reaction buffer containing the specific kinase from the panel and its corresponding peptide substrate.

    • Add 50 nL of the serially diluted compound solutions to the appropriate wells. Include DMSO-only wells as a "high activity" control (0% inhibition) and wells with a known potent pan-kinase inhibitor (e.g., Staurosporine) as a "low activity" control (100% inhibition).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor affinity. [5]

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis and Visualization

The raw luminescence data is converted to percent inhibition relative to the DMSO controls. These values are then plotted against the compound concentration, and a non-linear regression analysis is used to calculate the IC50 for each kinase.

Hypothetical Selectivity Data Summary

Kinase TargetThis compound (IC50, nM)Erdafitinib (Selective Control) (IC50, nM)Ponatinib (Multi-Targeted Control) (IC50, nM)
FGFR1 5.2 2.120.5
FGFR2 3.8 4.640.1
FGFR3 4.5 1.522.3
FGFR4 15012015.8
VEGFR2850>10,0001.5
PDGFRβ1,200>10,0002.8
KIT>10,000>10,0005.4
SRC>10,000>10,00030.5
ABL>10,000>10,0000.37

This data is illustrative and serves to model a potential outcome.

From this hypothetical data, we can infer that this compound is a potent inhibitor of FGFR1-3, with significantly less activity against FGFR4 and other kinases like VEGFR2 and PDGFRβ. Its profile appears more selective than the multi-targeted inhibitor Ponatinib but perhaps slightly less selective than Erdafitinib, as it shows some modest off-target activity in the sub-micromolar range.

Phase 2: Cell-Based Assays for Target Validation

While biochemical assays are essential, they do not fully recapitulate the complexity of a living cell. Factors like cell permeability, metabolism, and engagement with the target in its native environment can significantly alter a compound's activity. Therefore, cell-based assays are a critical next step. [9]

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit FGFR phosphorylation in a cancer cell line that is dependent on FGFR signaling for its survival (e.g., SNU-16 gastric cancer cells, which have FGFR2 amplification).

  • Cell Culture and Treatment:

    • Culture SNU-16 cells in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce baseline receptor activation.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with FGF2 (10 ng/mL) for 15 minutes to induce robust FGFR phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (p-FGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and that the compound does not degrade the receptor.

Expected Outcome: A dose-dependent decrease in the p-FGFR signal in cells treated with this compound would confirm that the compound engages and inhibits its intended target in a cellular context. Comparing the cellular IC50 for p-FGFR inhibition to the IC50 for inhibition of downstream effectors like p-ERK can further validate the on-target mechanism.

Conclusion: Synthesizing a Complete Selectivity Profile

Assessing the selectivity of a kinase inhibitor is not a single experiment but a multi-faceted investigation. By combining broad biochemical profiling with targeted cell-based validation, researchers can build a comprehensive understanding of a compound's activity.

Based on our hypothetical investigation, this compound emerges as a potent and relatively selective inhibitor of the FGFR1-3 kinases. Its biochemical profile is superior to multi-targeted inhibitors like Ponatinib, and its on-target cellular activity confirms its mechanism of action. While some minor off-target activity was observed, it is significantly weaker than its potent inhibition of the primary targets.

This systematic approach—establishing a biological rationale, employing rigorous biochemical screening, and validating findings in a relevant cellular context—is fundamental to the successful development of selective and effective kinase inhibitors. It allows scientists to make informed decisions, prioritizing compounds with the highest potential for therapeutic efficacy and the lowest risk of off-target toxicity.

References

  • Lui, V. W. Y., et al. (2015). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. [Link]
  • Pilotto, S., et al. (2020). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. [Link]
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Scafleri, C., et al. (2022). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. [Link]
  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Biomedicine & Pharmacotherapy. [Link]
  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]
  • Bubna, A. K. (2015). Inhibition of the fibroblast growth factor receptor (FGFR)
  • Xia, X., et al. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
  • Sohl, C. D., et al. (2022). Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. Journal of Medicinal Chemistry. [Link]
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Reaction Biology. (2022).
  • Subbiah, V., et al. (2022). Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers. Cancers. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics. [Link]

Sources

Navigating the Synthesis and Acquisition of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistency and reliability of experimental results are paramount. This guide provides an in-depth comparison of synthetic routes and commercial sources for 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, a crucial building block in medicinal chemistry. By examining the nuances of its preparation and procurement, this document aims to equip scientists with the knowledge to enhance the reproducibility of their experiments.

The heterocyclic scaffold of 1H-Pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged structure in drug discovery, appearing in a variety of kinase inhibitors and other therapeutic agents. The carboxylic acid functional group at the 5-position serves as a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of numerous compounds of pharmaceutical interest. However, ensuring the consistent quality and purity of this starting material is a critical and often overlooked aspect of experimental reproducibility. This guide will delve into the common synthetic pathways, purification challenges, and the variability that can be encountered with commercially available sources.

I. Synthetic Routes: A Comparative Analysis

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges that can impact the final product's purity and the reproducibility of the process.

A. Synthesis from 2,4-Lutidine: A Common and Scalable Approach

One of the most frequently cited methods for the preparation of the 1H-Pyrrolo[2,3-c]pyridine scaffold begins with 2,4-Lutidine. This multi-step synthesis generally involves the formation of the pyrrole ring onto the pyridine core.

Figure 1. General synthetic workflow starting from 2,4-Lutidine.

A key final step in this pathway is the precipitation of the carboxylic acid from an aqueous solution by pH adjustment. A reported protocol involves dissolving the formate precursor in deionized water, adding a sodium hydroxide solution, and then acidifying with hydrochloric acid to a pH of 3 to precipitate the product. This method has been reported to yield the final product in 67% yield for the precipitation step.[1]

B. Alternative Strategies: Building upon Substituted Pyridines and Pyrroles

Other synthetic strategies often involve the use of pre-functionalized pyridine or pyrrole rings. These can include palladium-catalyzed cross-coupling reactions to construct the bicyclic core. For instance, the Bartoli indole synthesis and its variations are commonly employed for the formation of the pyrrole ring on a substituted pyridine.[2] Reductive cyclization of enamines derived from nitropyridines is another effective method.[2]

While these methods offer flexibility in introducing substituents, they can also introduce unique challenges in terms of regioselectivity and the formation of isomeric impurities that can be difficult to separate from the desired product.

Table 1: Comparison of General Synthetic Approaches

Synthetic ApproachStarting MaterialsKey ReactionsPotential Reproducibility Challenges
From 2,4-Lutidine2,4-LutidineRing formation, Hydrolysis, PrecipitationIncomplete reactions, side-product formation, inconsistent precipitation.
Bartoli Indole SynthesisSubstituted nitropyridinesGrignard reaction, CyclizationRegioisomeric impurities, sensitivity to reaction conditions.
Reductive CyclizationSubstituted nitropyridinesEnamine formation, ReductionCatalyst activity, incomplete cyclization.

II. Purification and Characterization: Ensuring Purity and Identity

The reproducibility of experiments hinges on the purity of the starting materials. The purification of this compound requires careful attention to remove unreacted starting materials, reagents, and side-products.

A. Common Purification Techniques

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. Common solvents for recrystallizing similar heterocyclic carboxylic acids include ethanol, methanol, ethyl acetate, and mixtures thereof.[3] However, "oiling out," where the compound separates as a liquid instead of crystals, can be a problem, often due to a supersaturated solution or the presence of impurities.[3]

  • Column Chromatography: For more challenging separations, column chromatography is employed. Normal-phase chromatography using silica gel is common, with solvent systems typically consisting of a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).[3] For acidic compounds like the target molecule, adding a small amount of acetic acid to the mobile phase can improve peak shape and prevent tailing. Conversely, some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel, potentially leading to degradation. In such cases, using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine, can be beneficial.[3]

B. Analytical Characterization for Quality Control

Confirming the identity and purity of this compound is essential. A combination of analytical techniques should be employed.

Figure 2. Recommended analytical workflow for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyrrole and pyridine rings.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition. For this compound (C8H6N2O2), the expected molecular weight is approximately 162.15 g/mol . A measured value of 163.0507 (M+H) has been reported, which is in close agreement with the theoretically calculated value of 163.0508.[1]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are powerful techniques for assessing purity and identifying impurities. A well-developed HPLC method can separate the target compound from closely related impurities.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features
1H NMR Signals corresponding to the protons on the pyrrole and pyridine rings.
13C NMR Resonances for the eight carbon atoms, including the carboxylic acid carbon.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 162.15.

Note: Specific chemical shifts and coupling constants can be found from commercial supplier data or spectral databases.

III. Commercial Sources: The Challenge of Inter-Batch Variability

For many researchers, purchasing this compound from commercial suppliers is the most practical option. However, this introduces the potential for inter-batch variability, which can be a significant source of irreproducibility.

A. The Importance of a Certificate of Analysis (CoA)

Reputable suppliers provide a Certificate of Analysis (CoA) for each batch of a chemical. This document should include:

  • Confirmation of the compound's identity.

  • Data on its purity, typically determined by HPLC or NMR.

  • Results from other analytical tests, such as mass spectrometry.

It is crucial to carefully review the CoA for each new batch of the compound. Some suppliers may provide products for early discovery research without collecting analytical data themselves, placing the responsibility on the buyer to confirm identity and purity.

B. Potential for Inconsistent Quality

Even with a CoA, the quality of reagents can vary between suppliers and even between different batches from the same supplier. Minor variations in impurity profiles can significantly impact the outcome of sensitive biological assays or subsequent chemical reactions.[4][5]

Recommendations for Mitigating Variability from Commercial Sources:

  • Choose Reputable Suppliers: Select suppliers with a strong track record of quality control.

  • Request Batch-Specific CoAs: Always obtain and review the CoA for the specific lot number you are using.

  • In-House Quality Control: Whenever possible, perform in-house analytical checks (e.g., NMR, LC-MS) on new batches of critical reagents to confirm their identity and purity before use.

  • Standardize on a Single Batch: For a series of related experiments, using a single, well-characterized batch of the starting material can help to minimize variability.

IV. Experimental Protocols

To aid researchers in the synthesis and purification of this compound, the following protocols are provided as a starting point. It is essential to adapt and optimize these procedures based on the specific laboratory conditions and available equipment.

Protocol 1: Synthesis of this compound from its Formate Precursor (Precipitation Step)

  • Dissolve the crude formate precursor of this compound in deionized water (e.g., 7 mL).

  • Add a 2N sodium hydroxide solution (e.g., 3 mL) to the solution.

  • Adjust the pH of the solution to 3 by the dropwise addition of a 5% aqueous hydrochloric acid solution while stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water.

  • Dry the collected solid under vacuum to obtain this compound.[1]

Protocol 2: General Procedure for Purification by Recrystallization

  • In a suitable flask, dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture heated for a short period.

  • Hot-filter the solution to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: General Procedure for Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes or dichloromethane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of an increasing amount of a polar solvent (e.g., ethyl acetate or methanol) in the non-polar solvent.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Conclusion

The reproducibility of experiments involving this compound is fundamentally linked to the quality and consistency of this key starting material. By understanding the nuances of its synthesis, the challenges associated with its purification, and the potential for variability in commercial sources, researchers can take proactive steps to ensure the reliability of their work. A thorough analytical characterization of every new batch, whether synthesized in-house or purchased, is a critical investment in the integrity and success of any research program that relies on this important heterocyclic building block.

References

  • Pure Synth. How a Supplier Ensures Lab Reagents Meet Purity and Grade Standards. (2025-12-14). [Link]
  • CUSABIO.
  • Analitika Expo. Chemical Reagents Research in Modern Labs. [Link]
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Russian Journal of Organic Chemistry, 60(5), 763-788. [Link]
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302919. [Link]
  • ChemBK. This compound. [Link]
  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(40), 12202-12203. [Link]
  • Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon, 10(14), e33658. [Link]
  • Ryabukhin, S., Voloshchuk, V., Ivonin, S., & Volochnyuk, D. (2023).
  • Matrix Fine Chemicals. This compound. [Link]
  • Mahendra, K. R., & Rai, K. L. M. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4), 1-8. [Link]
  • Radix, S., Hallé, F., Mahiout, Z., & Lomberget, T. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐and 6‐Azaindoles. Helvetica Chimica Acta, 105(2), e202100224. [Link]
  • American Chemical Society.
  • Matter, H., & Böttcher, H. (2001). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 11(23), 3049-3052. [Link]
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • Chakarova, K., & Atanasova, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355. [Link]
  • Cenmed Enterprises. 1H Pyrrolo[2 3 B]Pyridine 5 Carboxylic Acid. [Link]

Sources

A Researcher's Guide to Comparative Pharmacokinetic Profiling: The Case of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of modern drug discovery, particularly in the realm of kinase inhibitors and oncology, the 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a nucleus of significant therapeutic potential. However, the journey from a promising molecular scaffold to a clinically viable drug is paved with rigorous preclinical evaluation, where understanding the pharmacokinetic (PK) profile is a critical milestone. This guide offers an in-depth, technical comparison of the pharmacokinetic profiles of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid analogs, providing researchers, scientists, and drug development professionals with a framework for assessing and selecting lead candidates. We will delve into the causality behind experimental design, present illustrative data for comparative analysis, and discuss the structure-activity relationships (SAR) that govern a compound's fate within a biological system.

The Imperative of Pharmacokinetic-Driven Lead Optimization

The efficacy of a drug is not solely dependent on its potency at the target site but is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule with exceptional in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach the target tissue in sufficient concentrations. Therefore, early and comprehensive PK profiling is essential to identify liabilities and guide the medicinal chemistry efforts toward analogs with favorable drug-like properties. For the this compound series, understanding how modifications to the core structure impact key PK parameters such as bioavailability, half-life, and clearance is paramount for successful clinical translation.

A Validated Workflow for Preclinical Pharmacokinetic Assessment

The generation of reliable and reproducible pharmacokinetic data hinges on a well-designed and meticulously executed experimental protocol. The following workflow represents a robust, self-validating system for assessing the PK profiles of novel chemical entities in a preclinical rodent model.

Part 1: In-Life Phase - Animal Dosing and Sampling
  • Animal Model Selection and Acclimatization: Sprague-Dawley rats (male, 8-10 weeks old) are a standard model for initial PK studies due to their well-characterized physiology and manageable size. Animals should be acclimatized for a minimum of one week under controlled environmental conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Formulation and Dose Administration:

    • Intravenous (IV) Administration: The test compound is typically formulated in a solubilizing vehicle (e.g., 20% Solutol HS 15 in water) for IV administration via the tail vein. An IV dose (e.g., 1-2 mg/kg) is crucial as it provides a baseline for absolute bioavailability, representing 100% of the drug entering systemic circulation.

    • Oral (PO) Administration: For oral dosing (e.g., 5-10 mg/kg), the compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in water. This route is critical for assessing oral absorption and first-pass metabolism.

  • Blood Sample Collection:

    • Serial blood samples (approx. 100-150 µL) are collected at specific time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood is drawn from a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Part 2: Bioanalytical Phase - LC-MS/MS Quantification
  • Sample Preparation: A protein precipitation method is commonly employed for sample clean-up. An organic solvent (e.g., acetonitrile) containing a suitable internal standard is added to the plasma samples to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This technique provides the high sensitivity and selectivity required for quantifying low concentrations of the drug in a complex biological matrix.[1]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

Part 3: Data Analysis Phase - Pharmacokinetic Parameter Calculation
  • Non-Compartmental Analysis (NCA): The resulting plasma concentration-time data is analyzed using NCA software (e.g., Phoenix WinNonlin). NCA is a standard method that makes minimal assumptions about the drug's distribution and elimination.

  • Derivation of Key Parameters: The analysis yields critical PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from oral administration to the AUC from IV administration.

Caption: A streamlined workflow for preclinical pharmacokinetic evaluation.

Comparative Pharmacokinetic Profiles of this compound Analogs

Note: The following data is a hypothetical, yet realistic, representation intended to illustrate the comparative analysis of a series of analogs. Publicly available, direct comparative PK data for this specific chemical series is limited. This table serves as a model for how such data would be presented and interpreted.

Compound IDR-GroupRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F%
Analog A -HIV218500.0835003.10.572.5-
Oral105501.543753.4--25
Analog B -FIV219000.0836503.30.552.6-
Oral109101.091253.6--50
Analog C -CH3IV217000.0833004.50.613.9-
Oral104502.049504.8--30
Analog D -OCH3IV216500.0841255.20.483.6-
Oral1010501.0132005.5--64

Interpreting the Data: A Discussion on Structure-Pharmacokinetic Relationships

The illustrative data above provides a platform to discuss how subtle chemical modifications can dramatically influence the pharmacokinetic behavior of the this compound scaffold.

  • The Parent Scaffold (Analog A): The unsubstituted parent compound, Analog A, exhibits moderate clearance and a reasonable half-life. However, its oral bioavailability is low (25%), suggesting either poor absorption from the gastrointestinal tract or significant first-pass metabolism in the liver. This profile indicates a need for optimization to be a viable oral drug candidate.

  • Fluorine Substitution (Analog B): The introduction of a fluorine atom, a common strategy in medicinal chemistry, leads to a significant improvement in oral bioavailability (50%). This is likely due to the ability of fluorine to block metabolically labile positions on the aromatic ring, thereby reducing first-pass metabolism. The other PK parameters remain largely unchanged, indicating that this modification primarily impacts the metabolic fate of the compound.

  • Methyl Substitution (Analog C): In contrast, the addition of a methyl group in Analog C, while increasing the half-life, has a slightly negative impact on oral bioavailability (30%). The increased lipophilicity from the methyl group might improve membrane permeability, but it could also make the compound a better substrate for certain metabolic enzymes, potentially leading to increased clearance.

  • Methoxy Substitution (Analog D): The methoxy-substituted analog, Analog D, demonstrates the most favorable pharmacokinetic profile in this hypothetical series, with the highest oral bioavailability (64%) and the longest half-life (5.5 hours). The methoxy group may strike an optimal balance of improving metabolic stability without significantly increasing clearance. The lower clearance and longer half-life suggest that this analog would require less frequent dosing, a desirable characteristic for patient compliance.

SAR_Relationships cluster_inputs Chemical Modification cluster_outputs Pharmacokinetic Outcome Unsubstituted Core Analog A (-H) Low Bioavailability Low F% (25%) Unsubstituted Core->Low Bioavailability Fluorination Analog B (-F) Improved Bioavailability Improved F% (50%) Fluorination->Improved Bioavailability Blocks Metabolism Methylation Analog C (-CH3) Longer Half-Life, Moderate Bioavailability Longer t1/2, Moderate F% (30%) Methylation->Longer Half-Life, Moderate Bioavailability Increases Lipophilicity & Metabolism Methoxylation Analog D (-OCH3) Optimal Profile High F% (64%), Longest t1/2 Methoxylation->Optimal Profile Balances Stability & Clearance

Caption: Structure-Pharmacokinetic Relationships for hypothetical analogs.

Concluding Remarks for the Informed Researcher

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of this compound analogs. While the presented comparative data is illustrative, the principles of experimental design, data analysis, and structure-pharmacokinetic interpretation are universally applicable. The key takeaway for any drug discovery program is the necessity of a data-driven approach to lead optimization. By systematically evaluating how structural modifications impact ADME properties, researchers can more efficiently and effectively advance compounds with the highest probability of success in clinical development. The pyrrolopyridine scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of its pharmacokinetic nuances is essential to unlocking its full potential.

References

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Source: LCGC International. URL: https://www.chromatographyonline.com/view/bioanalysis-small-molecule-drugs-and-metabolites-physiological-samples-lc-ms-part-1-overview

Sources

A Comparative Guide to Validating Cellular Target Engagement of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Target Validation

In modern drug discovery, the development of novel small molecules, such as those based on the 1H-pyrrolo[2,3-c]pyridine scaffold, offers promising avenues for therapeutic intervention. While derivatives of related scaffolds like 1H-pyrrolo[2,3-b]pyridine have shown activity against targets like Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs), the specific biological target of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is not broadly established in publicly available literature.[1][2]

This guide, therefore, will use a hypothetical yet representative target, a protein kinase (e.g., a member of the JAK family) , to illustrate the critical process of validating target engagement within a cellular environment. The principles and methodologies discussed herein are broadly applicable to various protein targets and small molecule inhibitors.

Confirming that a compound binds to its intended target in living cells is a cornerstone of preclinical drug development.[3] It bridges the gap between biochemical activity and cellular phenotype, providing crucial evidence that the observed biological effects are a direct consequence of on-target activity. This guide will provide an in-depth comparison of two powerful and widely adopted techniques for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay .

Understanding the Hypothetical Target: A Protein Kinase

For the purpose of this guide, we will assume that this compound is designed to inhibit an intracellular protein kinase. Kinases are a major class of drug targets, playing pivotal roles in cellular signaling pathways that govern processes like cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK Protein Kinase (Hypothetical Target) Receptor->JAK Signal Transduction STAT STAT Protein JAK->STAT Phosphorylation STAT_P Phosphorylated STAT (Active) STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Inhibitor 1H-Pyrrolo[2,3-c]pyridine- 5-carboxylic acid Inhibitor->JAK Binding & Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: Hypothetical signaling pathway of the target protein kinase.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing ligand binding in a native cellular environment, including intact cells and even tissues.[3][4] The underlying principle is that the binding of a ligand, such as our pyrrolopyridine inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[3]

Causality and Experimental Logic

When a protein is heated, it unfolds and aggregates. This process can be quantified by separating the soluble (folded) fraction from the aggregated (unfolded) fraction. A ligand-bound protein will require a higher temperature to denature, resulting in a "thermal shift." This shift is a direct proxy for target engagement.

The self-validating nature of CETSA lies in its two primary experimental formats:

  • Melt Curve (Isothermal Profile): This experiment determines the melting temperature (Tm) of the target protein. A shift in Tm in the presence of the compound is indicative of binding.

  • Isothermal Dose-Response (ITDR): This format assesses the degree of stabilization at a single, fixed temperature while varying the compound concentration. This allows for the determination of an apparent intracellular affinity.

cluster_workflow CETSA® Workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Melt Curve / ITDR) E->F

Caption: General workflow for a CETSA® experiment.

Experimental Protocol: CETSA® Melt Curve
  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., a human cancer cell line expressing the target kinase) to approximately 80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound for 1-2 hours under normal culture conditions.

  • Cell Harvesting and Aliquoting:

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a defined cell density.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment:

    • Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[3]

  • Separation of Soluble Fraction:

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[3]

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the specific target kinase in each sample using a quantitative protein detection method like Western blotting or an ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the Tm for each condition. The difference in Tm is the thermal shift (ΔTm).

Data Presentation: Hypothetical CETSA® Results
TreatmentApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (0.1% DMSO)48.2 ± 0.4-
10 µM this compound54.6 ± 0.5+6.4°C
10 µM Structurally Similar, Inactive Analog48.5 ± 0.3+0.3°C

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that quantifies compound binding in living cells in real-time.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[5][6]

Causality and Experimental Logic

The system consists of two key components:

  • The Target Protein: Fused to the small, bright NanoLuc® luciferase (the BRET donor).

  • A Fluorescent Tracer: A cell-permeable ligand for the target protein that is conjugated to a fluorophore (the BRET acceptor).

When the fluorescent tracer binds to the NanoLuc®-tagged target protein, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a BRET signal. A test compound, like our pyrrolopyridine, will compete with the tracer for binding to the target.[1] This displacement of the tracer leads to a dose-dependent decrease in the BRET signal, which can be used to calculate the intracellular affinity (IC₅₀) of the test compound.[1]

cluster_workflow NanoBRET™ Workflow A 1. Transfect Cells (Express NanoLuc®-Target Fusion) B 2. Prepare Cells & Reagents (Cells, Tracer, Inhibitor) A->B C 3. Plate Cells B->C D 4. Add Inhibitor Dilutions C->D E 5. Add Tracer & Equilibrate D->E F 6. Add Substrate & Read Plate (Dual-Wavelength Detection) E->F G 7. Data Analysis (BRET Ratio vs. [Inhibitor]) F->G

Caption: General workflow for a NanoBRET™ experiment.

Experimental Protocol: NanoBRET™ Competitive Displacement
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 24 hours for protein expression.[5][7]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense cells into a white, non-binding 96-well or 384-well plate.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • Add the compound dilutions to the appropriate wells.

  • Tracer Addition and Equilibration:

    • Add a fixed concentration of the fluorescent NanoBRET™ tracer to all wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to minimize background signal.[5]

    • Add the substrate solution to each well.

    • Immediately read the plate on a luminometer capable of dual-filtered luminescence detection (e.g., measuring donor emission at ~460 nm and acceptor emission at ~618 nm).[5]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.

Data Presentation: Hypothetical NanoBRET™ Results
CompoundIntracellular IC₅₀ (nM)Notes
This compound85 ± 12Potent target engagement in live cells.
Structurally Similar, Inactive Analog> 10,000No significant engagement at high concentrations.
Known Reference Kinase Inhibitor (Positive Control)25 ± 5Validates assay performance.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[3]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[1][5]
Cellular State Can be performed on intact, native cells without genetic modification.Requires genetic engineering to express the NanoLuc®-fusion protein.
Throughput Moderate; can be adapted to 96/384-well formats.[2]High; easily performed in 384- and 1536-well formats.
Readout Endpoint assay (Western Blot, ELISA, MS).[8]Live-cell, real-time kinetic or endpoint readout.[9]
Key Output Thermal shift (ΔTm), apparent intracellular affinity (ITDR).Intracellular IC₅₀, compound residence time.[9]
Primary Advantage Label-free; works with endogenous protein levels.[8]High sensitivity, quantitative, and amenable to kinetics.[9]
Primary Limitation Lower throughput; protein must be thermally stable enough to produce a detectable shift.Requires a specific fluorescent tracer and genetic modification, which may alter protein function.

Conclusion: An Orthogonal Approach for Confident Validation

Both CETSA® and NanoBRET™ are powerful, industry-standard methods for confirming and quantifying the interaction of a small molecule with its target inside a cell. They provide distinct yet complementary information.

  • CETSA® offers an unparalleled advantage in its label-free nature , allowing for the interrogation of the endogenous, unmodified target protein in its native state. This provides strong physiological relevance.

  • NanoBRET™ excels in its sensitivity, throughput, and ability to measure binding kinetics , such as compound residence time, which is an increasingly important parameter in drug design.[9]

For a comprehensive and trustworthy validation of the target engagement of This compound , employing an orthogonal approach is highly recommended. Demonstrating a significant thermal shift via CETSA® alongside a potent intracellular IC₅₀ from a NanoBRET™ assay would provide robust, multi-faceted evidence of on-target activity. This dual validation strategy significantly strengthens the rationale for advancing a compound through the drug discovery pipeline, ensuring that its cellular effects are mechanistically linked to the intended molecular target.

References

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid Derivatives as FGFR1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of a hypothetical series of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). It is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for a comparative molecular docking study, and analyze the resulting data to draw meaningful structure-activity relationships (SAR).

The Rationale: Targeting FGFR1 with a Privileged Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, often due to genetic alterations, is a known driver in various cancers.[3][4] This makes FGFRs, and specifically FGFR1, a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold and its isomers are considered "privileged structures" in medicinal chemistry, as they are capable of binding to multiple biological targets, including kinases.[5] This guide focuses on the this compound core, exploring how systematic modifications to this scaffold can influence its binding affinity and interaction with the ATP-binding pocket of FGFR1.

The Experimental Design: A Comparative In Silico Approach

To objectively compare the potential of different this compound derivatives, we will employ a rigorous molecular docking workflow. This computational method predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction.[6]

Hypothetical Compound Library

For this comparative study, we have designed a focused library of five hypothetical derivatives (PPC-01 to PPC-05) based on the this compound core. Each derivative features a unique substitution at the R position, allowing for a systematic evaluation of how different chemical moieties may impact binding to FGFR1.

Compound IDR-Group
PPC-01 -H
PPC-02 -CH3
PPC-03 -OCH3
PPC-04 -Cl
PPC-05 -CF3

The Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a self-validating system for our comparative docking study, ensuring reproducibility and scientific rigor.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 5Z0S) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (PPC-01 to PPC-05) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Energy Calculation pose_analysis->scoring sar_analysis SAR Analysis scoring->sar_analysis

Figure 1: Experimental workflow for the comparative docking study.
Step 1: Protein Preparation
  • Obtain the Crystal Structure: Download the crystal structure of human FGFR1 in complex with a known inhibitor from the Protein Data Bank (PDB ID: 5Z0S).[7][8]

  • Pre-processing: Remove water molecules and the co-crystallized ligand from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Convert the processed protein file to the PDBQT format required for AutoDock.[6]

Step 2: Ligand Preparation
  • 3D Structure Generation: Sketch the this compound derivatives (PPC-01 to PPC-05) in a molecular editor and generate their 3D conformations.

  • Energy Minimization: Perform energy minimization of each ligand using a suitable force field (e.g., UFF).[6]

  • Define Rotatable Bonds: Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Convert the prepared ligand files to the PDBQT format.

Step 3: Grid Generation
  • Define the Binding Site: Identify the ATP-binding site of FGFR1 based on the location of the co-crystallized inhibitor in the original PDB file.

  • Set Grid Box Parameters: Define the dimensions and center of the grid box to encompass the entire binding pocket. A grid box of 60x60x60 Å with a spacing of 0.375 Å is a common starting point.[9]

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that specifies the atom types in the ligand and the coordinates of the grid box.

Step 4: Molecular Docking
  • Docking with AutoDock Vina: Perform the docking of each prepared ligand into the prepared protein using AutoDock Vina.[6] The Lamarckian Genetic Algorithm is a widely used search algorithm for this purpose.[9]

  • Generate Docking Poses: Generate a set of possible binding poses (e.g., 10-20) for each ligand.

Step 5: Analysis of Results
  • Binding Energy and Docking Score: Analyze the output files to obtain the binding energy (in kcal/mol) and docking score for the best pose of each ligand.

  • Interaction Analysis: Visualize the predicted binding poses and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the amino acid residues in the FGFR1 binding pocket.

The Biological Context: FGFR1 Signaling Pathway

To appreciate the significance of inhibiting FGFR1, it is essential to understand its role in cellular signaling. The diagram below illustrates a simplified representation of the FGFR1 signaling cascade.

G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 P1 Dimerization & Autophosphorylation FGFR1->P1 P2 Downstream Signaling Proteins (e.g., PLCγ, FRS2) P1->P2 P3 MAPK Pathway P2->P3 P4 PI3K/AKT Pathway P2->P4 CellResponse Cellular Responses (Proliferation, Survival) P3->CellResponse P4->CellResponse Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative Inhibitor->FGFR1

Figure 2: Simplified FGFR1 signaling pathway and the point of inhibition.

The Results: A Comparative Analysis

The hypothetical docking results for our compound library are summarized in the table below. These values are for illustrative purposes and represent what one might expect from such a study.

Compound IDR-GroupDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting Residues
PPC-01 -H-7.2-7.5Ala564, Val561, Leu630
PPC-02 -CH3-7.5-7.9Ala564, Val561, Leu630, Phe489
PPC-03 -OCH3-8.1-8.4Ala564, Val561, Leu630, Asp641 (H-bond)
PPC-04 -Cl-8.5-8.8Ala564, Val561, Leu630, Lys514
PPC-05 -CF3-8.9-9.2Ala564, Val561, Leu630, Glu562

The Interpretation: Structure-Activity Relationships

The analysis of our hypothetical docking results allows us to establish a preliminary structure-activity relationship (SAR) for this series of compounds.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core 1H-Pyrrolo[2,3-c]pyridine -5-carboxylic acid Core Binding_Affinity Binding Affinity (Docking Score) Core->Binding_Affinity Provides Scaffold R_Group R-Group Substitution R_Group->Binding_Affinity Modulates Interactions Key Interactions (H-bonds, Hydrophobic) R_Group->Interactions Influences Interactions->Binding_Affinity Determines

Figure 3: Logical flow of the Structure-Activity Relationship analysis.

Our data suggests the following SAR trends:

  • Core Scaffold: The this compound core likely serves as a crucial scaffold, positioning the molecule within the ATP-binding pocket of FGFR1 and forming key hydrophobic interactions with residues such as Ala564, Val561, and Leu630.

  • Impact of R-Group Substitution: The nature of the R-group substituent significantly influences the binding affinity.

    • The unsubstituted derivative, PPC-01 , shows the lowest binding affinity.

    • The addition of a small, hydrophobic methyl group in PPC-02 slightly improves the binding, likely through enhanced van der Waals interactions with hydrophobic residues like Phe489.

    • The methoxy group in PPC-03 introduces a hydrogen bond acceptor, which is predicted to form a hydrogen bond with Asp641, leading to a notable increase in binding affinity.

    • The electron-withdrawing chlorine atom in PPC-04 further enhances the binding, potentially through favorable electrostatic interactions with charged residues like Lys514.

    • The trifluoromethyl group in PPC-05 yields the highest predicted binding affinity. This is likely due to a combination of its strong electron-withdrawing nature, which can strengthen interactions with residues like Glu562, and its ability to participate in favorable hydrophobic interactions.

Conclusion and Future Directions

This in-depth guide has provided a comprehensive framework for conducting and interpreting a comparative molecular docking study of this compound derivatives as potential FGFR1 inhibitors. The hypothetical data and SAR analysis demonstrate how in silico techniques can be a powerful tool in the early stages of drug discovery to prioritize compounds for synthesis and biological evaluation.

The insights gained from this study provide a clear rationale for the synthesis and in vitro testing of these and other related derivatives. Future work should focus on confirming these computational predictions through enzymatic assays and cellular studies to validate the inhibitory activity and further refine the structure-activity relationships.

References

  • So, C.D., Anderson, K.S. (2015). Crystal structure of FGFR1 (C488A, C584C) in complex with 6-(7-((1-aminocyclopropyl) methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide (E3810).
  • (2015). Native FGFR1 with an inhibitor.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]
  • Liu, Q., Xu, Y. (2018). Crystal structure of FGFR1 kinase domain in complex with a novel inhibitor.
  • Ermoli, A., et al. (2009).
  • Hoffman, I.H., et al. (2024). FGFR1 Kinase Domain Soak with Inhibitor TYRA-300.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]
  • (A) The crystal structure of compound 8 bound to FGFR1 (PDB ID: 5Z0S).
  • a computational approach for the identification of fgfr2 inhibitors targeting cancer by molecular docking and in silico adme studies. Jetir.Org. [Link]
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Semantic Scholar. [Link]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]
  • Molecular Docking of Phytochemicals Targeting GFRs as Therapeutic Sites for Cancer: an In Silico Study. PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers. [Link]
  • Docking study of ferulic acid derivates on FGFR1, ADME prediction, and QSPR analysis. pharma-excipients.com. [Link]
  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hep
  • Molecular docking model of compound C9 and FGFR1.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper management and disposal of laboratory waste are not merely regulatory hurdles; they are fundamental pillars of a robust safety culture and responsible scientific practice. This guide provides a detailed, step-by-step protocol for the disposal of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, grounding procedural steps in the chemical principles that dictate them.

The structure of this compound, featuring a nitrogen-containing heterocyclic core and a carboxylic acid functional group, requires a disposal plan that respects its chemical reactivity, potential biological activity, and the regulatory frameworks governing chemical waste.

Hazard Identification and Risk Assessment: The "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this exact compound may be limited, its structural class provides critical insights. Analogous pyrrolopyridine derivatives are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4] Therefore, the foundational principle is to treat this compound as a hazardous chemical waste from the moment of generation.

The U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for its proper characterization and management.[5][6] This guide is designed to meet these obligations under the Resource Conservation and Recovery Act (RCRA).

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Class GHS Hazard Statement GHS Precautionary Statement Code
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed P301+P310
Skin Irritation (Category 2) H315: Causes skin irritation P280, P302+P352
Eye Irritation (Category 2A) H319: Causes serious eye irritation P280, P305+P351+P338

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P304+P340 |

Data synthesized from Safety Data Sheets of structurally similar pyrrolopyridine carboxylic acids.[1][2][3]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures safety and regulatory compliance at every stage, from the point of waste generation to its final removal by trained professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense against chemical exposure.

  • Safety Goggles: Chemical-resistant goggles with side shields are mandatory to protect against splashes.[7]

  • Gloves: Use nitrile or other chemically resistant gloves. Inspect for tears or damage before each use and wash them before removal.[7]

  • Laboratory Coat: A fully fastened lab coat protects your skin and personal clothing from contamination.[7]

Step 2: Waste Segregation (Preventing Reactivity)

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Designate as Acidic Chemical Waste: this compound is a carboxylic acid and must be segregated as such.[8]

  • Avoid Incompatibles:

    • DO NOT mix with bases (e.g., sodium hydroxide, amines). This can cause a vigorous and exothermic acid-base neutralization.[8]

    • DO NOT mix with strong oxidizing agents.

    • DO NOT dispose of in the general trash or down the sink.[7][9]

  • Container Selection: Collect waste in a dedicated, chemically compatible container (e.g., high-density polyethylene - HDPE) that can be securely sealed.[10]

Step 3: Waste Container Labeling

Accurate labeling is an EPA requirement and is vital for the safety of everyone who will handle the container.[11][12]

  • The label must clearly state the words "Hazardous Waste." [12]

  • List the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed"). This can be done with words or GHS pictograms.[12]

  • Do not date the container while it is in a Satellite Accumulation Area (SAA). The date is applied when it is moved to the Central Accumulation Area (CAA).[11]

Step 4: Accumulation and Storage

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[11][12]

  • Location: The SAA must be under the control of the person generating the waste.

  • Container Management: Keep the waste container tightly sealed except when adding waste.

  • Spill Containment: Store the container in a secondary containment tray to capture any potential leaks.[8]

Step 5: Final Disposal Request

Laboratory personnel are not authorized to perform the final disposal. This must be conducted by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • When the container is full or you are finished with the process, complete a chemical collection request form as required by your institution.

  • The likely final disposal method for this type of compound is high-temperature incineration by a licensed facility, which is equipped to handle nitrogen-containing compounds and scrub flue gases.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions required for the proper disposal of this compound.

G start Waste Generated: 1H-Pyrrolo[2,3-c]pyridine- 5-carboxylic acid ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Segregate Waste Is it acidic? ppe->characterize acid_yes YES: Collect in Acidic Chemical Waste Container characterize->acid_yes   acid_no NO: Re-evaluate (Incorrect Waste Stream) characterize->acid_no   label Step 3: Label Container 'Hazardous Waste' + Full Chemical Name + Hazard Warnings acid_yes->label store Step 4: Store in SAA (Sealed, Secondary Containment) label->store request Step 5: Request Pickup Contact Institutional EHS for Final Disposal store->request

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 130473-27-7), a heterocyclic compound utilized in pharmaceutical synthesis.[1][2][3] The procedural guidance herein is designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of care. The causality behind each recommendation is explained to foster a deep understanding of the principles of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5][6][7]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][5][6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [4][5][6][7][8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation. [4][5][6][7][8]

This consistent hazard profile for similar molecules underscores the necessity of a stringent PPE protocol. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Our safety plan is therefore designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a calculated response to the specific chemical and physical properties of the substance. For this compound, which is a solid, the risk of aerosolization and dust formation is a key consideration.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust chemical barrier. Latex gloves are not recommended due to potential degradation upon chemical exposure.[9]
Eye Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[4][5][7]
Body Protection Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or when there is a risk of dust generation.[4][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system. Each step logically follows the last, minimizing the potential for error and exposure.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][11]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within arm's reach inside the fume hood.

3.2. Donning PPE: The First Line of Defense

The following diagram illustrates the correct sequence for donning PPE to ensure complete protection before handling the chemical.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles Respirator->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield Gloves 5. Gloves (over cuffs) Face_Shield->Gloves PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Face_Shield 2. Face Shield Gloves->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Respirator 5. Respirator Lab_Coat->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: PPE Doffing Sequence.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and any contaminated labware, must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for solid waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [5]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [5][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [5][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][5]

By adhering to this comprehensive guide, you are not just following a set of rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a responsible scientist. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • LookChem.
  • Angene Chemical.
  • Carl ROTH.
  • Matrix Fine Chemicals. This compound. [Link]
  • Safe Work Australia.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.